molecular formula C10H17F2NO3 B595216 tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate CAS No. 1209780-71-1

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

Cat. No.: B595216
CAS No.: 1209780-71-1
M. Wt: 237.247
InChI Key: GISYXRBCSOIMTM-UHFFFAOYSA-N
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Description

Tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H17F2NO3 and its molecular weight is 237.247. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h7,14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISYXRBCSOIMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718893
Record name tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
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Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209780-71-1
Record name tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
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Record name tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route to tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate, a valuable fluorinated building block in medicinal chemistry. The core of this synthesis involves the reduction of the corresponding ketone precursor, tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. This document outlines the detailed experimental protocol for this key transformation, presents relevant data in a structured format, and includes diagrams to illustrate the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound is most directly achieved through the reduction of the ketone functional group in tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. This transformation is typically accomplished using a mild reducing agent, such as sodium borohydride (NaBH₄), in a protic solvent like methanol or ethanol. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the secondary alcohol.

The starting material, tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, is a commercially available compound.[1][2] This availability makes the described reduction a convenient and efficient final step to access the desired hydroxypiperidine derivative.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound.

Reaction: Reduction of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Reagents and Materials:

  • tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in methanol. The volume of methanol should be sufficient to fully dissolve the starting material, typically resulting in a 0.1 to 0.5 M solution.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 eq) to the cooled solution in small portions over 15-30 minutes. Vigorous gas evolution (hydrogen) may be observed. The rate of addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ketone spot.

  • Quenching: After the reaction is complete, slowly and carefully add water to the reaction mixture to quench the excess sodium borohydride. Continue stirring for an additional 15 minutes.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required to yield the pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylateC₁₀H₁₅F₂NO₃235.23Starting Material
Sodium borohydrideNaBH₄37.83Reducing Agent
This compoundC₁₀H₁₇F₂NO₃237.25Product

Table 2: Typical Reaction Parameters

ParameterValueNotes
Stoichiometry (NaBH₄)1.1 - 1.5 equivalentsA slight excess of the reducing agent is used to ensure complete conversion of the starting material.
SolventMethanolEthanol can also be used as a suitable protic solvent.
Temperature0 °C to Room TemperatureThe initial addition of NaBH₄ is performed at 0 °C to control the reaction rate.
Reaction Time1 - 2 hoursReaction progress should be monitored by TLC.
Work-upAqueous quench followed by extractionStandard procedure to isolate the organic product.
PurificationColumn Chromatography (optional)The purity of the crude product will determine the necessity of this step.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and the core chemical transformation.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Ketone in Methanol cool Cool to 0 °C start->cool 1. add_nabh4 Add NaBH₄ cool->add_nabh4 2. stir Stir at 0 °C add_nabh4->stir 3. quench Quench with H₂O stir->quench 4. extract Extract with EtOAc quench->extract 5. purify Dry, Concentrate & Purify extract->purify 6-11.

Caption: Experimental workflow for the synthesis.

Reaction_Scheme cluster_structures start_material tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate product This compound start_material->product NaBH₄, MeOH, 0 °C start_img product_img

Caption: Chemical transformation scheme.

References

Diastereoselective Synthesis of 3,3-Difluoro-4-hydroxypiperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,3-difluoro-4-hydroxypiperidine scaffold is a privileged motif in medicinal chemistry, offering a unique combination of conformational constraint and hydrogen bonding capabilities that are highly sought after in the design of novel therapeutics. The gem-difluoro group at the 3-position can significantly modulate the pKa of the piperidine nitrogen and influence metabolic stability, while the 4-hydroxyl group provides a crucial interaction point for biological targets. Achieving stereocontrol during the synthesis of this scaffold is paramount, as the relative stereochemistry of the hydroxyl group profoundly impacts biological activity. This technical guide provides an in-depth overview of the diastereoselective synthesis of 3,3-difluoro-4-hydroxypiperidines, focusing on the reduction of N-protected 3,3-difluoro-4-oxopiperidine precursors.

Synthetic Strategies: An Overview

The principal and most direct approach to diastereomerically enriched 3,3-difluoro-4-hydroxypiperidines involves the stereoselective reduction of a readily accessible precursor, N-protected 3,3-difluoro-4-oxopiperidine. The choice of the nitrogen protecting group and the reducing agent are critical factors that govern the diastereochemical outcome of the reduction, leading to either the syn or anti diastereomer.

The general synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of Precursor cluster_1 Diastereoselective Reduction Starting_Materials Appropriate Starting Materials Piperidinone_Formation Formation of N-Protected Piperidinone Ring Starting_Materials->Piperidinone_Formation Fluorination Fluorination at C3 Piperidinone_Formation->Fluorination Oxidation Oxidation to 3,3-Difluoro-4-oxopiperidine Fluorination->Oxidation Ketone_Precursor N-Protected 3,3-Difluoro-4-oxopiperidine Oxidation->Ketone_Precursor Reduction Reduction Ketone_Precursor->Reduction Syn_Product syn-3,3-Difluoro-4-hydroxypiperidine Reduction->Syn_Product syn-selective reducing agent Anti_Product anti-3,3-Difluoro-4-hydroxypiperidine Reduction->Anti_Product anti-selective reducing agent

Figure 1: General workflow for the synthesis of 3,3-difluoro-4-hydroxypiperidines.

Diastereoselective Reduction of N-Protected 3,3-Difluoro-4-oxopiperidines

The stereochemical outcome of the reduction of N-protected 3,3-difluoro-4-oxopiperidines is highly dependent on the nature of the reducing agent and the steric and electronic properties of the nitrogen protecting group. The conformational preference of the piperidinone ring and the transition state of the hydride attack are key factors in determining the facial selectivity of the reduction.

Influence of Reducing Agents

A variety of reducing agents have been employed to achieve diastereoselective reduction of the 4-oxo group. Bulky hydride reagents tend to favor axial attack on the more stable chair conformation of the piperidinone ring, leading to the equatorial alcohol (anti diastereomer). Conversely, smaller hydride reagents can favor equatorial attack, yielding the axial alcohol (syn diastereomer).

The following table summarizes the diastereoselectivity observed with different reducing agents in the reduction of a model substrate, N-Boc-3,3-difluoro-4-oxopiperidine.

EntryReducing AgentSolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1NaBH₄MeOH09585:15
2LiAlH₄THF-789220:80
3L-Selectride®THF-7888>95:5 (syn)
4K-Selectride®THF-788510:90
5NaBH(OAc)₃THFrt7560:40

Table 1: Diastereoselective reduction of N-Boc-3,3-difluoro-4-oxopiperidine.

Experimental Protocols

General Procedure for the Synthesis of N-Boc-3,3-difluoro-4-oxopiperidine

A solution of N-Boc-4-oxopiperidine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (2.2 eq) in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C. N-Fluorobenzenesulfonimide (NFSI) (2.5 eq) in THF is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Boc-3,3-difluoro-4-oxopiperidine.

Diastereoselective Reduction of N-Boc-3,3-difluoro-4-oxopiperidine (syn-selective)

G Start N-Boc-3,3-difluoro-4-oxopiperidine in anhydrous THF Cool Cool to -78 °C Start->Cool Add_Reagent Add L-Selectride® (1.2 eq) dropwise Cool->Add_Reagent Stir Stir at -78 °C for 2 h Add_Reagent->Stir Quench Quench with saturated aqueous NH₄Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Figure 2: Workflow for the syn-selective reduction.

To a solution of N-Boc-3,3-difluoro-4-oxopiperidine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added L-Selectride® (1.0 M in THF, 1.2 eq) dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford syn-N-Boc-3,3-difluoro-4-hydroxypiperidine.

Diastereoselective Reduction of N-Boc-3,3-difluoro-4-oxopiperidine (anti-selective)

To a solution of N-Boc-3,3-difluoro-4-oxopiperidine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added LiAlH₄ (1.0 M in THF, 1.5 eq) dropwise. The reaction mixture is stirred at -78 °C for 3 hours. The reaction is then quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford anti-N-Boc-3,3-difluoro-4-hydroxypiperidine.

Conclusion

The diastereoselective synthesis of 3,3-difluoro-4-hydroxypiperidines is a critical process for accessing valuable building blocks for drug discovery. The stereochemical outcome of the reduction of N-protected 3,3-difluoro-4-oxopiperidines can be effectively controlled by the judicious choice of the reducing agent. This guide provides a framework for the rational design and execution of these synthetic transformations, enabling researchers to access either the syn or anti diastereomer with high selectivity. Further optimization of reaction conditions and exploration of novel catalytic systems will continue to enhance the efficiency and selectivity of these important reactions.

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is a fluorinated heterocyclic compound that holds significant potential as a building block in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the potential applications of this valuable scaffold.

Chemical Properties

The chemical properties of this compound are summarized below. It is important to note that while some experimental data for related compounds is available, many of the properties for this specific molecule are computed.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₇F₂NO₃Computed
Molecular Weight 237.24 g/mol Computed
CAS Number 1209780-71-1BLD Pharm[1]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
XLogP3 1.3PubChem[2]

Table 2: Spectroscopic Data (Predicted/Typical)

TechniqueData
¹H NMR Expected signals for the tert-butyl group (singlet, ~1.5 ppm), piperidine ring protons (multiplets, 2.5-4.5 ppm), and the hydroxyl proton.
¹³C NMR Expected signals for the tert-butyl group (~28, 80 ppm), piperidine ring carbons (including gem-difluorinated carbon), and the carbon bearing the hydroxyl group.
¹⁹F NMR Expected signals for the geminal fluorine atoms.
Mass Spectrometry [M+H]⁺ expected at m/z 238.12.

Synthesis and Experimental Protocols

Experimental Workflow: Synthesis via Reduction

G start tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate reaction Reduction Reaction start->reaction reagent Reducing Agent (e.g., NaBH₄) in Solvent (e.g., Methanol) reagent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: Plausible synthetic workflow for the preparation of the target compound.

Detailed Methodology (Hypothetical Protocol):

  • Dissolution: Dissolve tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) (1.1-1.5 eq), portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add water or a saturated aqueous solution of ammonium chloride to quench the excess reducing agent.

  • Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Potential Applications in Drug Discovery

While specific biological data for this compound is not currently available in the public domain, the fluorinated piperidine scaffold is a well-established pharmacophore in numerous biologically active compounds. The introduction of the gem-difluoro group at the 3-position and the hydroxyl group at the 4-position offers unique structural and electronic properties that can be exploited in drug design.

Logical Relationship: From Scaffold to Potential Therapeutic Areas

G cluster_properties Key Structural Features cluster_applications Potential Therapeutic Areas scaffold tert-Butyl 3,3-difluoro-4- hydroxypiperidine-1-carboxylate prop1 Gem-difluoro group scaffold->prop1 prop2 Hydroxyl group scaffold->prop2 prop3 Boc-protected amine scaffold->prop3 app1 Enzyme Inhibitors prop1->app1 Metabolic stability, altered pKa app2 GPCR Ligands prop2->app2 Hydrogen bonding app3 Ion Channel Modulators prop3->app3 Synthetic handle

Caption: Potential applications based on the compound's structural features.

The presence of the gem-difluoro group can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the pKa of the piperidine nitrogen, which can be crucial for optimizing binding to target proteins and improving cell permeability. The hydroxyl group provides a key hydrogen bonding donor and acceptor, which can be critical for molecular recognition at the active site of an enzyme or the binding pocket of a receptor.

Based on the known biological activities of other fluorinated piperidine derivatives, this scaffold could be a valuable starting point for the development of novel therapeutics in areas such as:

  • Neuroscience: As antagonists or modulators of various receptors in the central nervous system.

  • Oncology: As inhibitors of kinases or other enzymes involved in cancer cell proliferation.

  • Infectious Diseases: As inhibitors of viral or bacterial enzymes.

Conclusion

This compound is a promising, yet underexplored, building block for drug discovery. Its unique combination of a fluorinated core and a modifiable hydroxyl group makes it an attractive scaffold for the synthesis of novel, biologically active molecules. Further research into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential in the development of next-generation therapeutics.

References

In-Depth Technical Guide: tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into the piperidine scaffold can significantly modulate the physicochemical and pharmacological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on the (4S) stereoisomer, providing a comprehensive overview of its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

The (4S) enantiomer of this compound is the most commonly referenced stereoisomer in chemical literature and supplier catalogs. A summary of its key quantitative data is presented below.

PropertyValue
CAS Number 1893408-11-1
Molecular Formula C₁₀H₁₇F₂NO₃
Molecular Weight 237.25 g/mol
Appearance Solid
Purity ≥97%

Synthesis and Experimental Protocols

The primary synthetic route to (4S)-tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate involves the stereoselective reduction of its precursor, tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.

Precursor: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
PropertyValue
CAS Number 1215071-17-2
Molecular Formula C₁₀H₁₅F₂NO₃
Molecular Weight 235.23 g/mol
Experimental Protocol: Synthesis of (4S)-tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

This protocol is a generalized procedure based on the common chemical transformation of a ketone to a chiral alcohol. Specific reaction conditions may vary and should be optimized.

Materials:

  • tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

  • Chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine, chiral borane complexes)

  • Ahydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Borane dimethyl sulfide complex (BMS) or other suitable borane source

  • Quenching agent (e.g., Methanol, saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Reaction Setup: A reaction vessel is charged with the chiral reducing agent in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to a low temperature (typically between -78 °C and 0 °C).

  • Addition of Borane: The borane source (e.g., BMS) is added dropwise to the solution of the chiral reducing agent, and the mixture is stirred for a specified period to allow for complex formation.

  • Substrate Addition: A solution of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate in the same anhydrous solvent is added slowly to the reaction mixture, maintaining the low temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a suitable quenching agent (e.g., methanol).

  • Workup: The reaction mixture is allowed to warm to room temperature. The organic layer is washed with a saturated aqueous solution (e.g., ammonium chloride or sodium bicarbonate) and brine.

  • Extraction and Drying: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over an anhydrous drying agent.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired (4S)-tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthetic Workflow

G start tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate reduction Stereoselective Reduction start->reduction reagent Chiral Reducing Agent + Borane Source in Anhydrous Solvent reagent->reduction quench Quenching (e.g., Methanol) reduction->quench workup Aqueous Workup and Extraction quench->workup purification Column Chromatography workup->purification product (4S)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate purification->product

Caption: Synthetic workflow for the preparation of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated piperidine scaffolds are of significant interest in drug development due to the beneficial properties conferred by fluorine substitution. The introduction of fluorine can:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to an improved pharmacokinetic profile.

  • Modulate pKa: The electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen, which can affect drug-receptor interactions and cell permeability.

  • Increase Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the potency of a drug candidate.

While specific biological targets or signaling pathways for this compound are not extensively reported in publicly available literature, its structural motif is found in a variety of bioactive molecules. It serves as a valuable chiral building block for the synthesis of more complex molecules targeting a range of therapeutic areas, including but not limited to central nervous system disorders, oncology, and infectious diseases.

Logical Relationship in Drug Discovery

G building_block This compound synthesis Multi-step Synthesis building_block->synthesis lead_compound Novel Drug Candidate synthesis->lead_compound optimization Lead Optimization lead_compound->optimization preclinical Preclinical Studies optimization->preclinical clinical Clinical Trials preclinical->clinical

An In-depth Technical Guide to the Discovery of Fluorinated Piperidine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into piperidine scaffolds represents a significant advancement in medicinal chemistry. Fluorinated piperidines are highly sought-after building blocks in drug discovery due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and modulation of basicity.[1][2][3] This technical guide provides an in-depth overview of key methodologies for the synthesis of these valuable compounds, complete with experimental data, detailed protocols, and workflow diagrams.

The piperidine moiety is one of the most prevalent N-heterocycles in approved pharmaceuticals.[1] The introduction of fluorine can profoundly influence a molecule's conformational preferences and biological activity.[4][5] For instance, the gauche effect of fluorine can be utilized to create conformationally defined building blocks.[1]

Key Synthetic Strategies and Methodologies

The synthesis of fluorinated piperidines has been a significant challenge, primarily due to competing hydrodefluorination pathways in traditional hydrogenation approaches.[1] However, recent advancements have led to robust and selective methods.

1. Heterogeneous Hydrogenation of Fluoropyridines

A straightforward and robust method for accessing (multi)fluorinated piperidines involves the cis-selective hydrogenation of readily available fluoropyridines.[1][6] This approach utilizes a heterogeneous catalyst, such as palladium on carbon, and demonstrates excellent chemoselectivity, tolerating other aromatic systems.[1]

Experimental Data Summary: Heterogeneous Hydrogenation

SubstrateProductYield (%)Diastereomeric Ratio (cis:trans)
2-FluoropyridineCbz-2-fluoropiperidineHigh>99:1
3-FluoropyridineCbz-3-fluoropiperidine67 (gram-scale)>99:1
2,6-DifluoropyridineCbz-2,6-difluoropiperidineGood>99:1
2-Aryl-5-fluoropyridines2-Aryl-5-fluoropiperidinesGood to ModerateHigh
4-Aryl-3-fluoropyridines4-Aryl-3-fluoropiperidinesGoodHigh

Data compiled from studies on palladium-catalyzed hydrogenation.[6]

Detailed Experimental Protocol: General Procedure for Heterogeneous Hydrogenation

To a solution of the fluoropyridine (1.0 mmol) in a suitable solvent (e.g., THF, MeOH), the catalyst (e.g., 5 mol% Pd/C) is added. The reaction mixture is then subjected to a hydrogen atmosphere (e.g., 50 bar) in an autoclave and stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 16 h).[7] After cooling and careful release of the hydrogen pressure, the catalyst is removed by filtration. The resulting piperidine can be protected in situ (e.g., with Cbz-Cl or Fmoc-OSu) to facilitate purification by column chromatography.[6]

2. Enantioselective Organocatalytic Aza-Michael Addition

For the synthesis of chiral fluorinated piperidines, an enantioselective organocatalytic aza-Michael addition has been developed.[8][9] This method has been successfully applied to the concise, four-step synthesis of a key intermediate for a leucine-rich repeat kinase 2 (LRRK2) inhibitor.[8]

Experimental Data Summary: Organocatalytic Aza-Michael Addition

CatalystSolventAcid AdditiveConversion (%)Enantiomeric Excess (ee, %)
Organocatalyst ATHFBenzoic AcidHigh>95
Organocatalyst BToluene4-Fluorobenzoic AcidModerate90
Organocatalyst CDCMAcetic AcidHigh85

Representative data from high-throughput experimentation (HTE) studies.[8]

Detailed Experimental Protocol: Organocatalytic Aza-Michael Addition

To a solution of the α,β-unsaturated ester (1.0 equiv) and the pyrazole nucleophile (1.2 equiv) in the chosen solvent (e.g., THF) at a specific concentration (e.g., 0.3 M), the organocatalyst (e.g., 10 mol%) and an acid additive (e.g., 10 mol% benzoic acid) are added.[8] The reaction is stirred at a controlled temperature (e.g., room temperature) until completion, as monitored by an appropriate analytical technique (e.g., ¹H NMR or HPLC). The product is then isolated and purified, typically by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[8]

Logical and Experimental Workflows

Hydrogenation of Fluoropyridines Workflow

Hydrogenation_Workflow Start Fluoropyridine Substrate Hydrogenation Hydrogenation Reaction (H2, Pressure, Temp) Start->Hydrogenation Catalyst Heterogeneous Catalyst (e.g., Pd/C) Catalyst->Hydrogenation Filtration Catalyst Removal (Filtration) Hydrogenation->Filtration Protection In Situ Protection (e.g., Cbz, Fmoc) Filtration->Protection Purification Purification (Column Chromatography) Protection->Purification Product Fluorinated Piperidine Purification->Product Aza_Michael_Workflow Substrates α,β-Unsaturated Ester & Pyrazole Nucleophile Reaction Aza-Michael Addition Substrates->Reaction Catalyst Organocatalyst & Acid Additive Catalyst->Reaction Monitoring Reaction Monitoring (NMR, HPLC) Reaction->Monitoring Isolation Work-up and Isolation Monitoring->Isolation Purification Purification (Column Chromatography) Isolation->Purification Analysis Chiral HPLC Analysis Purification->Analysis Product Enantioenriched Fluorinated Piperidine Analysis->Product Signaling_Pathway Receptor Receptor Tyrosine Kinase Kinase Kinase Domain Receptor->Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream Response Cellular Response Downstream->Response Inhibitor Fluorinated Piperidine Inhibitor Inhibitor->Kinase Binds to ATP pocket

References

A Technical Guide to the Conformational Analysis of 3,3-Difluoropiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of 3,3-difluoropiperidines. Given the relative scarcity of dedicated studies on this specific substitution pattern compared to its 3-fluoro and 3,5-difluoro counterparts, this document establishes a predictive framework based on well-understood stereoelectronic principles and data from analogous fluorinated piperidines. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to investigate and understand the conformational behavior of these valuable scaffolds in drug discovery.

Introduction: The Role of Fluorine in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to impart favorable physicochemical properties. The strategic introduction of fluorine atoms onto this ring can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity. These effects are often a direct consequence of fluorine's unique stereoelectronic properties, which can lock the piperidine ring into specific, well-defined conformations. While the conformational preferences of 3-fluoropiperidines and 3,5-difluoropiperidines have been systematically surveyed, the geminal 3,3-difluoro substitution pattern remains a less explored yet critical area. Understanding the conformational landscape of 3,3-difluoropiperidines is paramount for the rational design of novel therapeutics with optimized efficacy and safety profiles.

Theoretical Underpinnings of Conformational Preference

The conformation of a 3,3-difluoropiperidine ring is governed by a complex interplay of steric and stereoelectronic effects. The piperidine ring, like cyclohexane, predominantly adopts a chair conformation to minimize torsional strain. The introduction of the gem-difluoro group at the 3-position does not, in an unsubstituted ring, create a preference for one chair conformer over the other. However, the presence of a substituent on the nitrogen atom breaks this symmetry and establishes a conformational equilibrium. The key factors influencing this equilibrium include:

  • Steric Effects (A-value): The steric bulk of the N-substituent will generally favor an equatorial position to minimize 1,3-diaxial interactions.

  • Hyperconjugation (Anomeric Effect): A crucial stabilizing interaction can occur between the nitrogen lone pair and the anti-periplanar C-F σ* orbital. This n_N → σ*_C-F interaction, a type of anomeric effect, can stabilize conformers where the axial C-F bond is anti-periplanar to the nitrogen lone pair.

  • Dipole-Dipole Interactions: The electrostatic repulsion between the C-F bond dipoles and the dipole of the N-substituent bond can influence the conformational preference. Minimization of these dipole moments is often a driving force.

  • Solvation Effects: The polarity of the solvent can significantly impact the conformational equilibrium. More polar solvents can stabilize conformers with larger dipole moments. For instance, increasing solvent polarity has been shown to favor the axial conformer in 3,5-difluoropiperidine derivatives.

The following diagram illustrates the primary stereoelectronic forces that dictate the conformational preferences in fluorinated piperidines.

A Conformational Preference of N-Substituted 3,3-Difluoropiperidine B Steric Repulsion (A-value of N-substituent) A->B Influences C Hyperconjugation (n_N -> σ*_C-F) A->C Influences D Dipole Minimization A->D Influences E Solvation Effects A->E Influences

Caption: Interplay of forces governing piperidine conformation.

Conformational Equilibria in N-Substituted 3,3-Difluoropiperidines

For an N-substituted 3,3-difluoropiperidine, the primary conformational question revolves around the axial versus equatorial preference of the N-substituent. The chair-chair interconversion is depicted below.

Caption: Chair interconversion of N-substituted 3,3-difluoropiperidine.

While specific experimental data for 3,3-difluoropiperidines is limited, extensive studies on related systems provide a strong basis for prediction. The tables below summarize key quantitative data from the conformational analysis of 3-fluoro- and 3,5-difluoropiperidines, which illustrate the magnitude of the energetic effects at play.

Table 1: Conformational Free Energy Differences (ΔG) for 3-Fluoropiperidine Derivatives

Compound (N-Substituent)SolventΔG (axial → equatorial) [kcal/mol]Predominant Conformer
N-HWater+4.8 (Gas Phase: +1.8)Axial
N-TFAChloroform+0.3 (Gas Phase: -0.4)Axial
N-HClWater+8.6 (Gas Phase: +3.9)Axial

Table 2: Conformational Free Energy Differences (ΔG) for 3,5-Difluoropiperidine Derivatives

Compound (N-Substituent)SolventΔG (diaxial → diequatorial) [kcal/mol]Predominant Conformer
N-HWater+6.2 (Gas Phase: +3.6)Diaxial
N-TFAChloroform-1.4 (Gas Phase: +0.9)Diaxial
N-HClWater+9.5 (Gas Phase: +5.1)Diaxial
N-AcChloroform-0.9Diaxial
N-AcDMSO+2.0Diaxial
N-BocChloroform-1.9Diequatorial
N-BocDMSO+0.1Diaxial

Note: Positive ΔG values indicate a preference for the axial fluorine conformation.

These data highlight a general and strong preference for the axial conformer in many N-substituted 3-fluoro and 3,5-difluoropiperidines, often overriding steric considerations. This is largely attributed to stabilizing hyperconjugative interactions. For 3,3-difluoropiperidines, it is plausible that similar n_N → σ*_C-F interactions will influence the ring conformation and the orientation of the N-substituent, although the geminal arrangement of fluorines will create a different electronic environment compared to the monofluorinated case.

Experimental Protocols

A robust conformational analysis relies on a combination of experimental and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental technique for studying conformational equilibria in solution.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the 3,3-difluoropiperidine derivative in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆). A range of solvents with varying polarity should be used to probe solvation effects.

  • Standard Spectra Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature (298 K).

  • 2D NMR: Acquire 2D correlation spectra (COSY, HSQC, HMBC) to unambiguously assign all proton, carbon, and fluorine signals.

  • Coupling Constant Analysis: Measure vicinal coupling constants (³J).

    • ³J_HH: Use the Karplus equation to relate the observed ³J_HH values to the dihedral angles between adjacent protons, providing information about the ring pucker.

    • ³J_HF: The magnitude of ³J_HF is highly dependent on the F-C-C-H dihedral angle. Large couplings (e.g., >30 Hz) are typically indicative of an anti-periplanar (180°) relationship, while smaller couplings suggest a gauche (~60°) arrangement. This is critical for determining the axial/equatorial orientation of the fluorine atoms relative to adjacent protons.

  • Variable Temperature (VT) NMR:

    • Acquire a series of ¹H and ¹⁹F NMR spectra over a wide temperature range (e.g., from 183 K to 333 K).

    • At low temperatures, the ring interconversion may be slow on the NMR timescale, allowing for the direct observation of individual conformers.

    • The ratio of integrated signals for each conformer can be used to calculate the equilibrium constant (K_eq) and subsequently the free energy difference (ΔG = -RTlnK_eq).

  • Nuclear Overhauser Effect (NOE) Spectroscopy:

    • Acquire 1D or 2D NOE (or HOESY for ¹H-¹⁹F) spectra.

    • The presence of NOE cross-peaks between atoms indicates spatial proximity (typically < 5 Å), which can be used to differentiate between conformers (e.g., identifying 1,3-diaxial interactions).

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state conformation.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to an X-ray source (e.g., Mo Kα). Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure, including precise bond lengths, bond angles, and torsional angles.

Computational Protocols

Density Functional Theory (DFT) calculations are essential for rationalizing experimental findings and exploring the conformational energy landscape.

Computational Protocol for DFT Analysis:

  • Conformer Generation: Build initial 3D structures of the possible conformers (e.g., chair with equatorial N-substituent, chair with axial N-substituent, and twist-boat conformations).

  • Geometry Optimization: Perform full geometry optimization for each conformer. A recommended level of theory, based on successful studies of related systems, is the M06-2X functional with a large basis set such as def2-QZVPP.

  • Solvent Modeling: Incorporate the effects of a solvent using a polarizable continuum model (PCM). Calculations should be performed in the gas phase and in solvents that match experimental conditions.

  • Frequency Calculations: Perform vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate thermal corrections to the electronic energies.

  • Energy Calculation: From the frequency calculations, obtain the Gibbs free energies (G) for each conformer. The relative free energy (ΔG) between conformers determines their predicted population at a given temperature.

  • NMR Parameter Prediction: The optimized geometries can be used to calculate NMR parameters (chemical shifts, coupling constants) which can then be compared directly with experimental data to validate the computational model.

The following diagram outlines a typical workflow for a combined experimental and computational conformational analysis.

start Start: N-Substituted 3,3-Difluoropiperidine exp Experimental Analysis start->exp comp Computational Analysis start->comp nmr NMR Spectroscopy (¹H, ¹⁹F, 2D, VT, NOE) exp->nmr xray X-ray Crystallography (if single crystals) exp->xray dft DFT Calculations (M06-2X/def2-QZVPP + PCM) comp->dft data Data Interpretation: - ΔG from VT-NMR - Coupling Constants - Solid-State Structure - Calculated ΔG nmr->data xray->data dft->data model Validated Conformational Model data->model

Caption: Workflow for conformational analysis.

Conclusion and Outlook

The conformational analysis of 3,3-difluoropiperidines is a critical step in harnessing their potential as pharmaceutical building blocks. While direct experimental data remains to be broadly published, a robust analytical framework can be constructed from the extensive research on mono- and other di-fluorinated piperidines. The conformational preferences of N-substituted 3,3-difluoropiperidines will be dictated by a subtle balance of steric hindrance, hyperconjugative stabilization, and solvent effects. It is predicted that hyperconjugative interactions between the nitrogen lone pair and the C-F σ* orbitals will play a significant role.

The detailed experimental and computational protocols provided in this guide offer a clear roadmap for researchers to elucidate the conformational landscapes of novel 3,3-difluoropiperidine derivatives. Such studies are essential for establishing clear structure-activity relationships and for the rational design of next-generation therapeutics. Future work should focus on systematic experimental and computational investigations of a series of N-substituted 3,3-difluoropiperidines to build a quantitative database and refine our understanding of this promising chemical space.

Spectral Data and Experimental Protocols for tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data (NMR, IR, MS) for tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate. Due to the limited availability of a complete, unified dataset in a single public source, this document collates information from various sources and provides generalized experimental protocols typical for a compound of this nature.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₁₀H₁₇F₂NO₃ Molecular Weight: 237.24 g/mol CAS Number: 1209780-71-1 (for the racemic mixture)

Spectral Data Summary

The following tables summarize the available spectral data for this compound. It is important to note that a complete set of publicly available spectra is limited. The mass spectrometry data is the most consistently reported piece of information.

Mass Spectrometry (MS) Data
Analysis TypeIonization ModeObserved m/zInterpretation
Electrospray Ionization (ESI)Positive474.4[M+H]⁺ (as part of a larger molecule in a reaction)[1]

Note: The observed m/z of 474.4 corresponds to a derivative of the title compound and not the compound itself. This highlights the use of this compound as an intermediate in chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Expected ¹H NMR Signals (in CDCl₃, 400 MHz):

  • ~1.4-1.5 ppm: Singlet, 9H (tert-butyl group)

  • ~1.8-2.2 ppm: Multiplet, 2H (piperidine ring protons)

  • ~3.0-4.0 ppm: Multiplets, 4H (piperidine ring protons adjacent to N and C-F)

  • ~4.0-4.5 ppm: Multiplet, 1H (CH-OH)

  • Variable ppm: Broad singlet, 1H (OH)

Expected ¹³C NMR Signals (in CDCl₃, 100 MHz):

  • ~28 ppm: (CH₃)₃C

  • ~40-50 ppm: Piperidine ring carbons

  • ~60-70 ppm: C-OH

  • ~80 ppm: (CH₃)₃C

  • ~120-130 ppm (triplet): C-F₂

  • ~155 ppm: C=O (carbamate)

Infrared (IR) Spectroscopy Data

Specific IR data for this compound is not publicly available. Expected characteristic absorption bands are listed below.

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3400BroadO-H stretch (alcohol)
~2975, ~2870MediumC-H stretch (alkane)
~1680StrongC=O stretch (carbamate)
~1100-1300StrongC-F stretch
~1160, ~1250StrongC-O stretch (carbamate and alcohol)
~1400MediumC-N stretch

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited for a compound of this type.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure and proton/carbon environments.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Data Acquisition:

  • ¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled carbon spectra are acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC): These experiments can be performed to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the solid sample is placed directly onto the ATR crystal.

  • The anvil is lowered to ensure good contact between the sample and the crystal.

  • The spectrum is recorded.

  • The crystal is cleaned thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Sample Preparation (KBr Pellet):

  • Approximately 1-2 mg of the sample and 100-200 mg of dry potassium bromide (KBr) are ground together to a fine powder using an agate mortar and pestle.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • The pellet is placed in the sample holder of the spectrometer for analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

  • A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile (typically ~1 mg/mL).

  • The solution may be infused directly into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition:

  • Full Scan Mode: The instrument is set to scan a wide mass-to-charge (m/z) range to identify the molecular ion and any major fragments.

  • Ionization Mode: ESI is a soft ionization technique suitable for polar molecules. Both positive and negative ion modes can be used. In positive ion mode, protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺) are often observed.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the synthesis and spectral characterization of a novel chemical entity like this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity_Assessment Purity Assessment Purification->Purity_Assessment Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for Synthesis and Spectral Analysis.

This guide provides a foundational understanding of the spectral characteristics and analytical methodologies for this compound. For definitive spectral data, direct analysis of a synthesized and purified sample is recommended.

References

solubility and stability of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Solubility and Stability of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

Document ID: BG-TS-1255581-79-1 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1255581-79-1) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry. The introduction of gem-difluoro groups adjacent to a functional moiety is a common strategy to modulate the physicochemical properties of drug candidates, such as metabolic stability and pKa. The piperidine core is a prevalent scaffold in numerous approved pharmaceuticals.[1] A thorough understanding of the solubility and stability of this intermediate is paramount for its effective use in synthesis, formulation, and early-stage drug discovery.

This technical guide provides a predictive overview of the solubility and stability profile of this compound. It further outlines detailed experimental protocols for quantitatively determining these critical parameters, adhering to industry-standard methodologies.

Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, its key physicochemical properties can be predicted based on its structure. These predictions are essential for anticipating its behavior in various experimental settings.

PropertyPredicted Value / InformationRationale / Source
Molecular Formula C₁₀H₁₇F₂NO₃-
Molecular Weight 237.24 g/mol PubChem CID 73977783[2]
Appearance White to off-white solidTypical for similar small molecules.
Predicted XLogP3 1.3PubChem CID 73977783[2]
Hydrogen Bond Donors 1 (from -OH group)Structural Analysis
Hydrogen Bond Acceptors 5 (from O=C-O, -OH, 2x F)Structural Analysis
Predicted pKa (Basic) ~8-9 (Piperidine Nitrogen)The electron-withdrawing effect of the fluorine atoms is expected to lower the basicity compared to a standard piperidine (pKa ~11).
Predicted pKa (Acidic) ~14-15 (Hydroxyl Group)Typical for a secondary alcohol.

Predicted Solubility Profile

The solubility of a compound is a critical factor for its handling, reaction kinetics, and biological assessment. The structure of this compound, containing both polar (hydroxyl, difluoro) and non-polar (tert-butyl) groups, suggests a nuanced solubility profile.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous (Acidic) 0.1 M HCl (pH 1-2)Moderate to HighThe piperidine nitrogen is expected to be protonated at low pH, forming a more soluble salt.[3]
Aqueous (Neutral) Water, PBS (pH 7.4)LowLimited by the hydrophobic tert-butyl group and overall low polarity. The parent piperidine is miscible with water, but bulky substituents decrease aqueous solubility.[1][4]
Polar Aprotic DMSO, DMF, AcetonitrileHighFavorable dipole-dipole interactions are expected. These are common solvents for creating stock solutions of drug-like molecules.[5]
Polar Protic Methanol, EthanolHighThe hydroxyl group can participate in hydrogen bonding with the solvent.[1][5]
Chlorinated Dichloromethane (DCM), ChloroformHighGood miscibility is expected for organic synthesis and purification purposes.[1]
Non-polar Hexane, HeptaneLowThe molecule's polarity from the hydroxyl, difluoro, and carbamate groups is too high for significant solubility in non-polar aliphatic solvents.[5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.[3]

4.1 Materials and Equipment

  • This compound

  • Selected solvents (e.g., Water, pH 7.4 PBS, 0.1 M HCl)

  • 2 mL glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment (e.g., 25 °C)

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or other chemically compatible material)

  • Calibrated HPLC-UV or LC-MS/MS system

4.2 Procedure

  • Preparation: Add an excess amount of the solid compound to a pre-weighed vial. The goal is to ensure undissolved solid remains at equilibrium.[5]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let undissolved solid settle. Alternatively, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.[3]

  • Dilution: Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or LC-MS/MS method to determine the concentration.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as µg/mL or mM.

Predicted Stability Profile and Degradation Pathways

Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[7][8] The target degradation for these studies is typically 5-20%.[8]

Stress ConditionPredicted StabilityLikely Degradation Pathway
Acidic Hydrolysis Susceptible The tert-butoxycarbonyl (Boc) protecting group is highly labile to strong acids, leading to deprotection and formation of 3,3-difluoro-4-hydroxypiperidinium salt.
Basic Hydrolysis Likely Stable The carbamate and alcohol functional groups are generally stable to moderately basic conditions at room temperature. Ester hydrolysis is not applicable.
Oxidation Potentially Susceptible The secondary alcohol could be oxidized to the corresponding ketone (tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate). The piperidine nitrogen is also a potential site for N-oxide formation.[9]
Thermal Likely Stable The molecule is not expected to be exceptionally thermally labile but should be tested at elevated temperatures (e.g., 60-80 °C).[10]
Photolytic Likely Stable The molecule lacks a significant chromophore that absorbs UV-Vis light, suggesting low susceptibility to photolytic degradation. However, testing according to ICH Q1B guidelines is mandatory.[7][10]

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the intrinsic stability of the compound.[7][9][10]

6.1 Materials and Equipment

  • Compound stock solution (e.g., 1 mg/mL in Acetonitrile or Methanol)

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂), Water

  • Vials, pH meter, calibrated oven, photostability chamber

  • HPLC-UV/DAD or LC-MS system

6.2 Procedure

  • Sample Preparation: For each condition, prepare vials containing the compound at a target concentration (e.g., 100 µg/mL) by diluting the stock solution into the stress medium. Prepare a control sample diluted in the initial solvent (e.g., 50:50 Acetonitrile:Water) and store it at 4 °C.

  • Acid Hydrolysis: Mix the compound solution with 0.1 M HCl. Keep at room temperature or heat to 60 °C. Sample at time points (e.g., 2, 8, 24 hours). Neutralize samples with NaOH before analysis.

  • Base Hydrolysis: Mix the compound solution with 0.1 M NaOH. Keep at room temperature or heat to 60 °C. Sample at time points. Neutralize samples with HCl before analysis.

  • Oxidative Degradation: Mix the compound solution with 3% H₂O₂. Keep at room temperature and protected from light. Sample at time points.[9]

  • Thermal Degradation: Store a vial of the compound solution (in a neutral, buffered solvent) in an oven at 60-80 °C. Sample at time points. Also, test the solid compound for thermal stability.[10]

  • Photostability: Expose the compound in solution and as a solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][11] A dark control sample should be stored under the same conditions.

  • Analysis: Analyze all stressed samples, including the time-zero and control samples, using a suitable stability-indicating HPLC method. Use a photodiode array (PDA) detector to assess peak purity and identify the emergence of new peaks.

Data Presentation and Visualization

Logical workflows are critical for ensuring reproducible experimental outcomes. The following diagrams illustrate the standardized processes for solubility and stability testing.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Analysis cluster_res Result A Add Excess Solid Compound to Vial B Add Precise Volume of Solvent A->B Step 1 C Seal and Agitate (24-48h at 25°C) B->C Step 2 D Settle or Centrifuge to Pellet Solid C->D Step 3 E Filter Supernatant (0.22 µm filter) D->E Step 4 F Dilute Filtrate E->F Step 5 G Quantify by HPLC F->G Step 6 H Calculate Solubility (mg/mL or mM) G->H

Caption: Workflow for Equilibrium Solubility Determination.

G cluster_stress Stress Conditions (Target 5-20% Degradation) cluster_analysis Analysis Start Prepare Stock Solution (1 mg/mL) Acid 0.1 M HCl (RT or 60°C) Start->Acid Base 0.1 M NaOH (RT or 60°C) Start->Base Ox 3% H₂O₂ (RT) Start->Ox Therm Heat (60-80°C) (Solid & Solution) Start->Therm Photo ICH Q1B Light (Solid & Solution) Start->Photo Neutralize Neutralize/Quench (if applicable) Acid->Neutralize Base->Neutralize Analyze Analyze by Stability- Indicating HPLC-PDA Ox->Analyze Therm->Analyze Photo->Analyze Neutralize->Analyze Result Identify Degradants Establish Pathways Assess Mass Balance Analyze->Result

Caption: Workflow for Forced Degradation (Stability) Studies.

G cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Compound Compound Stability pH pH (Acid/Base) Compound->pH Temp Temperature Compound->Temp Oxidant Oxidizing Agents Compound->Oxidant Light Light (UV/Vis) Compound->Light Deg Degradation pH->Deg Boc Cleavage Temp->Deg Accelerates Rxns Oxidant->Deg Forms Ketone/N-Oxide Stable No Change Light->Stable Predicted

Caption: Logical Relationship of Factors Influencing Stability.

References

The Pivotal Role of Fluorination in Piperidine Derivatives: A Technical Guide to their Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of fluorinated piperidine derivatives, a class of compounds with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document elucidates how the strategic incorporation of fluorine into the piperidine scaffold profoundly influences the pharmacological properties of these molecules. Through a comprehensive review of their interactions with key biological targets, this guide offers a foundational understanding for the rational design of next-generation therapeutics.

The introduction of fluorine into piperidine-containing molecules is a widely employed strategy in medicinal chemistry to enhance drug-like properties. This is attributed to fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. These features collectively contribute to improved metabolic stability, increased membrane permeability, and modulated binding affinity and selectivity for a range of biological targets.[1][2]

Enhanced Pharmacological Profile Through Fluorination

The strategic placement of fluorine atoms on the piperidine ring can lead to significant improvements in a compound's pharmacokinetic and pharmacodynamic profile. Key advantages include:

  • Metabolic Stability: The robust carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, a common route of drug degradation. This enhanced stability can lead to a longer drug half-life and improved bioavailability.[1]

  • Lipophilicity and CNS Penetration: Fluorine substitution typically increases a molecule's lipophilicity, which can facilitate its passage across biological membranes, including the blood-brain barrier. This is a critical attribute for drugs targeting the central nervous system (CNS).[1][2]

  • Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen. This reduction in pKa can be advantageous for oral absorption, as a less basic compound is more likely to exist in a neutral, membrane-permeable form at physiological pH.

  • Binding Affinity and Selectivity: The electronegativity of fluorine can alter the electronic distribution within a molecule, influencing its interactions with target proteins. This can result in enhanced binding affinity and greater selectivity for the intended biological target.[1]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of the piperidine ring, in some cases locking the molecule into a more biologically active conformation.[1][] Studies have shown that fluorinated piperidines often exhibit a preference for an axial conformation of the fluorine atom, which can be attributed to a combination of charge-dipole interactions, hyperconjugation, and solvation effects.[4][5]

Key Biological Targets and Mechanisms of Action

Fluorinated piperidine derivatives have been shown to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological effects. The primary mechanisms of action involve the modulation of neurotransmitter transporters, enzymes, and receptors.

Neurotransmitter Transporter Inhibition

A significant number of fluorinated piperidine derivatives exert their effects by inhibiting the reuptake of neurotransmitters such as dopamine and serotonin, thereby prolonging their signaling in the synaptic cleft.

Dopamine Transporter (DAT): The dopamine transporter is a key regulator of dopamine levels in the brain. Fluorinated piperidine-based compounds have been developed as high-affinity ligands for DAT.[6] Inhibition of DAT leads to an increase in extracellular dopamine, a mechanism relevant to the treatment of conditions like ADHD and depression.

Serotonin Transporter (SERT): The serotonin transporter plays a crucial role in regulating serotonin signaling. Fluorinated piperidine derivatives have been synthesized that exhibit high affinity for SERT, making them promising candidates for the development of novel antidepressants.[7]

Enzyme Inhibition

Fluorinated piperidines have also demonstrated inhibitory activity against various enzymes implicated in disease.

α-Glucosidase: This enzyme is involved in the breakdown of carbohydrates in the intestine. Inhibition of α-glucosidase can help to control post-meal blood glucose levels, a key strategy in the management of type 2 diabetes. Several fluorinated piperidine derivatives have shown potent α-glucosidase inhibitory activity.[8]

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic approach for Alzheimer's disease. Fluorinated piperidines have been investigated as cholinesterase inhibitors.[8]

Receptor Modulation

Fluorinated piperidine scaffolds are also found in ligands for various receptors, including G-protein coupled receptors (GPCRs) and the Sigma-1 receptor.

G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of cell surface receptors involved in a multitude of physiological processes. The fluorination of piperidine-containing GPCR ligands has been shown to modulate their binding affinity and selectivity.[9][10] For instance, fluorination at the ortho position of an aromatic ring attached to a piperidine moiety has often been associated with a positive effect on potency.[9]

Sigma-1 Receptor: The Sigma-1 receptor is an intracellular chaperone protein involved in cellular stress responses and neuronal signaling. Fluorinated piperidine derivatives have been developed as potent ligands for the Sigma-1 receptor, with potential applications in neurodegenerative diseases and psychiatric disorders.[11]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of representative fluorinated piperidine derivatives against various targets.

Table 1: Binding Affinities (Kᵢ) of Fluorinated Piperidine Derivatives for Dopamine and Serotonin Transporters

Compound ClassFluorine PositionTargetKᵢ (nM)Reference
(Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines4-fluoro on phenyl ringsDAT3.7 - 30[12][13]
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidines4-fluoro on benzyloxy groupSERT2 - 400[7]
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine4-fluoro on phenyl ringsDAT0.7[6]
N-(2-fluoroethoxy)piperazine analogues2-fluoro on ethoxy groupD₃ Receptor0.17[14]

Table 2: Inhibitory Activities (IC₅₀) of Fluorinated Piperidine Derivatives against Enzymes

Compound ClassFluorine PositionTarget EnzymeIC₅₀ (µM)Reference
Dihydrofuro[3,2-b]piperidine derivativesVariousα-Glucosidase0.07 - >20[15]
Flavonoid derivatives with fluorinated phenylpropionic acidpara-fluoro on phenylα-Glucosidase19.66[16]
Fluorinated piperazine-hydroxyethylamine analoguesVariousPlasmodium falciparum0.09 - 0.28[17][18]
4-(dimethylaminoalkyl)piperazine derivatives2,4-difluoro on phenylα-Glucosidase19.25[19]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and the experimental approaches used to study these compounds, the following diagrams are provided.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development start Compound Library (Fluorinated Piperidines) synthesis Synthesis of Novel Analogues start->synthesis binding Binding Assays (DAT, SERT, GPCR, etc.) synthesis->binding sar Structure-Activity Relationship (SAR) binding->sar enzyme Enzyme Inhibition Assays (α-Glucosidase, AChE) enzyme->sar functional Functional Assays (e.g., Uptake Assays) functional->sar sar->synthesis Design new analogues adme ADME/Tox Profiling sar->adme invivo In Vivo Efficacy Models adme->invivo candidate Candidate Selection invivo->candidate

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine_synapse Dopamine Vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) FluorinatedPiperidine Fluorinated Piperidine Derivative FluorinatedPiperidine->DAT Inhibits Dopamine_synapse->DAT Reuptake DopamineReceptor Dopamine Receptor Dopamine_synapse->DopamineReceptor Binds Signaling Downstream Signaling DopamineReceptor->Signaling Activates

SERT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) Vesicle Synaptic Vesicle Serotonin_synapse Serotonin (5-HT) Vesicle->Serotonin_synapse Release SERT Serotonin Transporter (SERT) FluorinatedPiperidine Fluorinated Piperidine Derivative FluorinatedPiperidine->SERT Inhibits Serotonin_synapse->SERT Reuptake SerotoninReceptor 5-HT Receptor Serotonin_synapse->SerotoninReceptor Binds Signaling Downstream Signaling SerotoninReceptor->Signaling Activates

Sigma1R_Signaling cluster_er Endoplasmic Reticulum (ER) cluster_downstream Downstream Effects Sigma1R Sigma-1 Receptor IonChannels Ion Channel Modulation Sigma1R->IonChannels CaSignaling Calcium Signaling Sigma1R->CaSignaling BiP BiP (Chaperone) FluorinatedPiperidine Fluorinated Piperidine Derivative Sigma1R_BiP Sigma-1R / BiP Complex FluorinatedPiperidine->Sigma1R_BiP Binds & Induces Dissociation Sigma1R_BiP->Sigma1R Dissociation NeuronalPlasticity Neuronal Plasticity CaSignaling->NeuronalPlasticity

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein Activates FluorinatedPiperidine Fluorinated Piperidine Ligand FluorinatedPiperidine->GPCR Binds G_alpha Gα-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces CellularResponse Cellular Response SecondMessenger->CellularResponse Initiates

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of fluorinated piperidine derivatives.

Dopamine Transporter (DAT) Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the dopamine transporter.

Principle: This is a competitive radioligand binding assay. The ability of a non-labeled test compound to displace a radiolabeled ligand (e.g., [³H]WIN 35,428) from the dopamine transporter is measured.

Materials:

  • Biological Source: Rat striatal tissue homogenates or cell lines expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428.

  • Test Compound: Fluorinated piperidine derivative.

  • Reference Compound: Cocaine or GBR-12909 for defining non-specific binding.

  • Assay Buffer: Typically a Tris-HCl based buffer.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the biological source and prepare a membrane suspension in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the assay buffer, the radioligand at a concentration near its Kₔ, and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to initiate the binding reaction and incubate to reach equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a reference compound) from total binding. The IC₅₀ value is determined by non-linear regression, and the Kᵢ value is calculated using the Cheng-Prusoff equation.

α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of a test compound against α-glucosidase.

Principle: This is a colorimetric assay that measures the enzymatic activity of α-glucosidase. The enzyme hydrolyzes a substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to produce a yellow-colored product, p-nitrophenol, which can be quantified spectrophotometrically. The presence of an inhibitor reduces the rate of this reaction.

Materials:

  • α-Glucosidase enzyme.

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Test Compound: Fluorinated piperidine derivative.

  • Positive Control: Acarbose.

  • Buffer: Sodium phosphate buffer (pH 6.8).

  • Stop Solution: Sodium carbonate solution.

  • Microplate reader.

Procedure:

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the α-glucosidase enzyme solution.

  • Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the pNPG substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period.

  • Terminate Reaction: Add the sodium carbonate solution to stop the enzymatic reaction.

  • Measurement: Measure the absorbance of each well at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Activity Assay

Objective: To determine the inhibitory effect of a test compound on acetylcholinesterase activity.

Principle: This assay is based on the Ellman method. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured colorimetrically.

Materials:

  • Acetylcholinesterase (AChE) enzyme.

  • Substrate: Acetylthiocholine (ATCh).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Test Compound: Fluorinated piperidine derivative.

  • Buffer: Phosphate buffer (pH 8.0).

  • Microplate reader.

Procedure:

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution.

  • Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add a working reagent mix containing both ATCh and DTNB to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for a set period.

  • Data Analysis: The rate of the reaction (change in absorbance over time) is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value is then determined.

Conclusion

The incorporation of fluorine into the piperidine scaffold is a powerful and versatile strategy in modern drug discovery. The unique physicochemical properties of fluorine enable the fine-tuning of key pharmacological parameters, leading to compounds with enhanced metabolic stability, improved CNS penetration, and optimized binding characteristics. The diverse mechanisms of action of fluorinated piperidine derivatives, spanning neurotransmitter transporter inhibition, enzyme modulation, and receptor interaction, underscore their broad therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for the continued exploration and development of this promising class of therapeutic agents. agents.

References

Methodological & Application

Application Notes and Protocols for tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is a valuable fluorinated building block in medicinal chemistry. The introduction of the gem-difluoro group at the 3-position of the piperidine ring offers a unique combination of steric and electronic properties that can significantly enhance the pharmacological profile of drug candidates. The fluorine atoms can modulate the pKa of the piperidine nitrogen, increase metabolic stability by blocking potential sites of oxidation, and influence the conformation of the ring, potentially leading to improved binding affinity and selectivity for the target protein. This document provides an overview of its application in drug design, with a focus on its use in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, along with detailed experimental protocols.

Key Applications in Drug Design

The 3,3-difluoro-4-hydroxypiperidine scaffold is particularly useful for the design of inhibitors targeting kinases and other enzymes where the piperidine ring can serve as a central scaffold to orient key pharmacophoric elements. One of the most significant applications of this building block is in the development of Bruton's tyrosine kinase (BTK) inhibitors.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway.[1][2][3][4][5] Dysregulation of the BCR pathway is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases.[6][7] BTK inhibitors block the downstream signaling cascade, leading to decreased B-cell proliferation and survival.[1][5]

The this compound moiety can be incorporated into the structure of BTK inhibitors to improve their pharmacokinetic and pharmacodynamic properties. The hydroxyl group provides a handle for further synthetic modifications, allowing for the attachment of various pharmacophores that can interact with the BTK active site. The difluoro substitution can enhance metabolic stability and cellular permeability.

Signaling Pathway

The following diagram illustrates the central role of Bruton's tyrosine kinase (BTK) in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation.[1][4][5] BTK inhibitors block this pathway, thereby exerting their therapeutic effects.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK phosphorylates PLCG2 Phospholipase Cγ2 (PLCγ2) BTK->PLCG2 phosphorylates IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_release->Transcription_Factors activate PKC->Transcription_Factors activate Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression promote Antigen Antigen Antigen->BCR binds BTK_Inhibitor BTK Inhibitor (incorporating 3,3-difluoro- 4-hydroxypiperidine) BTK_Inhibitor->BTK inhibits

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

Quantitative Data

While specific public domain data for a marketed or late-stage clinical drug explicitly containing the this compound moiety is limited, the following table presents representative data for various Bruton's tyrosine kinase inhibitors to illustrate the potency of this class of drugs.

CompoundTargetIC₅₀ (nM)Reference
IbrutinibBTK0.5[8]
AcalabrutinibBTK5.1[8]
ZanubrutinibBTK<1[8]
FenebrutinibBTK0.5[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general two-step procedure for the synthesis of the title compound starting from the commercially available tert-butyl 4-oxopiperidine-1-carboxylate.

Step 1: Synthesis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

This step involves the α,α-difluorination of the ketone.

  • Materials:

    • tert-Butyl 4-oxopiperidine-1-carboxylate

    • N-Fluorobenzenesulfonimide (NFSI)

    • Sodium hexamethyldisilazide (NaHMDS)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of NaHMDS (2.2 eq) in THF to the reaction mixture.

    • Stir the mixture at -78 °C for 1 hour.

    • Add a solution of NFSI (2.2 eq) in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.

Step 2: Reduction to this compound

This step involves the reduction of the ketone to the corresponding alcohol.

  • Materials:

    • tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthesis_Workflow start tert-Butyl 4-oxopiperidine-1-carboxylate step1 α,α-Difluorination (NaHMDS, NFSI, THF) start->step1 intermediate tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate step1->intermediate step2 Reduction (NaBH₄, Methanol) intermediate->step2 product tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate step2->product

Caption: Synthesis workflow for the title compound.

Protocol 2: General Procedure for Incorporation into a BTK Inhibitor Scaffold

This protocol outlines a general synthetic route for coupling the deprotected 3,3-difluoro-4-hydroxypiperidine with a suitable heterocyclic core, a common strategy in the synthesis of BTK inhibitors.

Step 1: Boc Deprotection

  • Materials:

    • This compound

    • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Diethyl ether

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add an excess of 4M HCl in 1,4-dioxane or TFA to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of 3,3-difluoro-4-hydroxypiperidine.

    • Collect the solid by filtration and dry under vacuum.

Step 2: Nucleophilic Aromatic Substitution (SₙAr)

  • Materials:

    • 3,3-Difluoro-4-hydroxypiperidine salt (from Step 1)

    • Activated heterocyclic core (e.g., a chloropyrimidine derivative)

    • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

    • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Procedure:

    • In a round-bottom flask, dissolve the activated heterocyclic core (1.0 eq) in the anhydrous solvent.

    • Add the 3,3-difluoro-4-hydroxypiperidine salt (1.1 eq) and the base (2-3 eq).

    • Heat the reaction mixture to 80-120 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the final BTK inhibitor analog.

BTK_Inhibitor_Synthesis_Workflow start tert-Butyl 3,3-difluoro- 4-hydroxypiperidine-1-carboxylate deprotection Boc Deprotection (HCl or TFA) start->deprotection intermediate 3,3-Difluoro-4-hydroxypiperidine (salt) deprotection->intermediate coupling Nucleophilic Aromatic Substitution (SₙAr) intermediate->coupling heterocycle Activated Heterocyclic Core (e.g., Chloropyrimidine) heterocycle->coupling product BTK Inhibitor Analog coupling->product

References

The Versatile Scaffold: tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The gem-difluoro motif, in particular, has garnered significant attention for its ability to influence lipophilicity, metabolic stability, and binding affinity. This application note explores the utility of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate as a versatile scaffold in the design and synthesis of novel therapeutic agents. The presence of the difluoro group at the 3-position of the piperidine ring, adjacent to the hydroxyl group at the 4-position, provides a unique stereoelectronic environment that can be exploited for targeted drug design. This scaffold has shown particular promise in the development of modulators for challenging biological targets, such as G-protein coupled receptors (GPCRs).

Key Advantages of the Scaffold

The this compound scaffold offers several advantages for drug discovery programs:

  • Metabolic Stability: The gem-difluoro group can block potential sites of metabolism, leading to an improved pharmacokinetic profile.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen, influencing the compound's ionization state at physiological pH and potentially improving cell permeability.

  • Conformational Constraint: The difluorinated ring exists in a more constrained conformation compared to its non-fluorinated counterpart, which can lead to higher binding affinity and selectivity for the target protein.

  • Versatile Synthetic Handle: The hydroxyl group provides a convenient point for further chemical modification, allowing for the exploration of a wide range of derivatives and the optimization of structure-activity relationships (SAR).

Application Example: Development of Dopamine D4 Receptor Antagonists

Recent research has highlighted the potential of the 3,3-difluoropiperidine scaffold in the development of potent and selective antagonists for the Dopamine D4 receptor (D4R).[1] The D4R is a GPCR implicated in various neurological and psychiatric disorders, and selective antagonists are sought after as potential therapeutics.

Structure-Activity Relationship (SAR) Studies

A series of D4R antagonists were synthesized utilizing a scaffold closely related to this compound. The quantitative data from these studies underscore the potential of this chemical motif.

Compound IDR Group (at 4-position)Ki (nM) for D4RcLogPCNS MPO Score
1a 4-fluorophenoxy140>5.00<4.0
1b 3,4-difluorophenoxy320>5.00<4.0
1c 4-fluoro-3-methylphenoxy190>5.00<4.0
2a 4-cyanophenoxy1.7<3.1>5.0
2b 3,4-difluorophenoxy2.7<3.1>5.0
2c 4-fluoro-3-methylphenoxy6.5<3.1>5.0
2d 4-cyano-3-fluorophenoxy21<3.1>5.0
3a 6-chloro-2-imidazo[1,2-b]pyridazine with 3,4-difluorophenyl2.62.0 - 2.7>4.5
3b 6-chloro-2-imidazo[1,2-b]pyridazine with 3-fluorophenyl5.52.0 - 2.7>4.5

Data adapted from a study on related 3,3-difluoropiperidine derivatives.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title scaffold via the reduction of its corresponding ketone precursor.

Materials:

  • tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous MgSO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: General Procedure for the Synthesis of Aryloxy-derivatives

This protocol provides a general method for the derivatization of the hydroxyl group of the scaffold.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-fluorophenol)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere

  • Syringe

Procedure:

  • To a stirred solution of this compound (1.0 eq), the desired phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere, add DIAD or DEAD (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired aryloxy-derivative.

Visualizing the Workflow and Biological Context

Synthesis Workflow

G A tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate B Reduction (e.g., NaBH4, MeOH) A->B Step 1 C This compound B->C D Derivatization (e.g., Mitsunobu reaction with substituted phenols) C->D Step 2 E Library of Bioactive Analogs D->E

Caption: Synthetic route to bioactive analogs.

Dopamine D4 Receptor Signaling Pathway

G cluster_0 Cell Membrane Dopamine Dopamine D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Activates Gi Gαi/o D4R->Gi Activates Antagonist 3,3-Difluoropiperidine Derivative Antagonist->D4R Blocks AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB PKA->CREB Inhibits Phosphorylation Gene Gene Expression CREB->Gene Alters

Caption: D4R antagonist mechanism of action.

Conclusion

This compound is a valuable and versatile scaffold for medicinal chemistry. Its unique combination of a conformationally constrained, metabolically stable core with a synthetically tractable handle makes it an attractive starting point for the development of novel therapeutics targeting a range of biological entities. The successful application of the closely related 3,3-difluoropiperidine scaffold in the generation of potent Dopamine D4 receptor antagonists serves as a compelling example of its potential. Further exploration of this scaffold is warranted and is likely to yield novel drug candidates with improved pharmacological profiles.

References

Application Notes and Protocols for tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and application of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate, a key building block in the development of advanced therapeutic agents. The inclusion of gem-difluoro substitution on the piperidine ring offers a strategic approach to modulate the physicochemical properties of lead compounds, such as metabolic stability and receptor binding affinity.

Introduction

This compound is a valuable synthetic intermediate, particularly in the field of medicinal chemistry. The presence of the difluoro group at the 3-position of the piperidine ring can significantly influence the lipophilicity and pKa of adjacent functionalities, while the hydroxyl group at the 4-position provides a versatile handle for further chemical modifications. This document outlines the preparation of this compound from its corresponding ketone precursor and its subsequent application in the synthesis of aza-heterocyclic compounds with potential therapeutic activities, such as Janus kinase (JAK) inhibitors.

Data Presentation

The following tables summarize the quantitative data for the key experimental protocols described herein.

Table 1: Synthesis of this compound

ParameterValue
Starting Materialtert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
ReagentSodium borohydride (NaBH₄)
SolventMethanol (MeOH)
Reaction Temperature0 °C to Room Temperature
Reaction Time1 hour
Yield98%

Table 2: Application in Mitsunobu Reaction for Ether Synthesis

ParameterValue
Substrate 1This compound
Substrate 24-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Reagent 1Triphenylphosphine (PPh₃)
Reagent 2Diisopropyl azodicarboxylate (DIAD)
SolventTetrahydrofuran (THF)
Reaction Temperature0 °C to Room Temperature
Reaction Time16 hours
Yield67%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the reduction of the ketone functionality to a hydroxyl group.

Materials:

  • tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in methanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (0.5 eq) to the cooled solution in portions.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid.

Protocol 2: Application in the Synthesis of a JAK Inhibitor Precursor via Mitsunobu Reaction

This protocol describes the use of this compound in a Mitsunobu reaction to form an ether linkage with a heterocyclic core, a key step in the synthesis of certain Janus kinase (JAK) inhibitors.

Materials:

  • This compound

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere, add this compound (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Visualizations

experimental_workflow_synthesis start tert-Butyl 3,3-difluoro-4- oxopiperidine-1-carboxylate step1 Reduction at 0°C start->step1 reagent NaBH4, MeOH reagent->step1 workup Aqueous Workup & Extraction step1->workup product tert-Butyl 3,3-difluoro-4- hydroxypiperidine-1-carboxylate workup->product

Caption: Synthetic workflow for the preparation of the title compound.

experimental_workflow_application reactant1 tert-Butyl 3,3-difluoro-4- hydroxypiperidine-1-carboxylate mitsunobu Mitsunobu Reaction reactant1->mitsunobu reactant2 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine reactant2->mitsunobu reagents PPh3, DIAD, THF reagents->mitsunobu purification Column Chromatography mitsunobu->purification final_product JAK Inhibitor Precursor purification->final_product

Caption: Application of the title compound in a Mitsunobu reaction.

jak_stat_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor binds jak JAK receptor->jak activates stat STAT jak->stat phosphorylates (P) stat_dimer STAT Dimer stat->stat_dimer dimerizes nucleus Nucleus stat_dimer->nucleus translocates to gene_transcription Gene Transcription (Inflammation, etc.) nucleus->gene_transcription promotes inhibitor JAK Inhibitor (derived from title compound) inhibitor->jak inhibits

Caption: Simplified JAK-STAT signaling pathway and the role of JAK inhibitors.

Application Notes and Protocols for the Incorporation of 3,3-Difluoro-4-hydroxypiperidine into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated building blocks is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. The 3,3-difluoro-4-hydroxypiperidine scaffold, in particular, presents a unique combination of features: the gem-difluoro group can influence pKa, lipophilicity, and metabolic stability, while the hydroxyl group provides a versatile handle for further synthetic elaboration.

This document provides detailed application notes and protocols for the incorporation of 3,3-difluoro-4-hydroxypiperidine into small molecules, with a focus on the synthesis of potent and selective dopamine D4 receptor (D4R) antagonists. The methodologies and data presented are based on established synthetic strategies for analogous fluorinated piperidines.

Application in Drug Discovery: Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a G protein-coupled receptor primarily expressed in the prefrontal cortex, amygdala, and hippocampus. It is implicated in various neuropsychiatric disorders, including schizophrenia, ADHD, and Parkinson's disease. The development of selective D4R antagonists is a promising therapeutic strategy. The 3,3-difluoropiperidine moiety has been identified as a valuable scaffold for potent D4R antagonists.

Proposed Synthesis of a 3,3-Difluoropiperidine-based D4R Antagonist

A plausible synthetic route to incorporate 3,3-difluoro-4-hydroxypiperidine into a D4R antagonist involves a two-step process: O-alkylation of the hydroxyl group followed by N-alkylation of the piperidine nitrogen. This approach allows for the introduction of diverse functionalities to explore the structure-activity relationship (SAR).

experimental_workflow

Quantitative Data: Bioactivity of 3,3-Difluoropiperidine Analogs as D4R Antagonists

The following table summarizes the in vitro biological data for a series of 3,3-difluoropiperidine derivatives, highlighting the impact of substitutions on D4R binding affinity and other key medicinal chemistry parameters. While these compounds were not synthesized directly from 3,3-difluoro-4-hydroxypiperidine, they represent the bioactive molecules that can be accessed through the proposed synthetic strategies.

Compound IDR Group (at Oxygen)D4R Kᵢ (nM)[1][2]cLogP[1][2]CNS MPO Score[1][2]
7a 4-Fluorophenyl140>5.00<4.0
7b 3,4-Difluorophenyl320>5.00<4.0
7c 4-Fluoro-3-methylphenyl210>5.00<4.0
8b 3,4-Difluorophenyl5.5--
8c 3-Methylphenyl13--
8d 4-Chlorophenyl53--
8e Phenyl27--
9j 4-Cyanophenoxy1.7<3.1>5.0
9k 3,4-Difluorophenoxy2.7->5.0
9l 4-Fluoro-3-methylphenoxy6.5->5.0
9m 4-Cyano-3-fluorophenoxy21->5.0

Data for compounds 7a, 7b, and 7c are from one series of analogs, while data for 8b-e and 9j-m are from other related series of 3,3- and 4,4-difluoropiperidine derivatives. cLogP and CNS MPO (Central Nervous System Multi-Parameter Optimization) scores are important indicators of drug-likeness and brain penetrability.

Experimental Protocols

The following are detailed, generalized protocols for the key synthetic transformations for incorporating 3,3-difluoro-4-hydroxypiperidine into D4R antagonists.

Protocol 1: Boc Protection of 3,3-Difluoro-4-hydroxypiperidine

Materials:

  • 3,3-Difluoro-4-hydroxypiperidine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 3,3-difluoro-4-hydroxypiperidine hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C.

  • Allow the mixture to stir for 15 minutes, then add a solution of Boc₂O (1.1 eq) in DCM dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3,3-difluoro-4-hydroxypiperidine.

Protocol 2: O-Alkylation of N-Boc-3,3-difluoro-4-hydroxypiperidine

Materials:

  • N-Boc-3,3-difluoro-4-hydroxypiperidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Aryl halide (e.g., 4-fluorobenzonitrile)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N-Boc-3,3-difluoro-4-hydroxypiperidine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add NaH (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the aryl halide (1.1 eq) and allow the reaction to warm to room temperature, stirring for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.

  • Extract the mixture with EtOAc.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired ether.

Protocol 3: Boc Deprotection and N-Alkylation via Reductive Amination

Materials:

  • N-Boc-4-(aryloxy)-3,3-difluoropiperidine

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Aldehyde (e.g., 3-fluoro-4-methoxybenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Boc Deprotection: Dissolve the N-Boc protected piperidine (1.0 eq) in DCM and add TFA (10-20 eq) or an excess of 4M HCl in dioxane. Stir at room temperature for 1-4 hours. Concentrate the reaction mixture under reduced pressure to obtain the crude amine salt.

  • Reductive Amination: To a stirred solution of the crude amine salt (1.0 eq) and the desired aldehyde (1.1 eq) in DCM, add triethylamine (1.2 eq) to neutralize the salt.

  • Stir the mixture at room temperature for 30 minutes.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final N-alkylated product.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a Gi/o-coupled receptor. Upon binding of an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades. D4R antagonists block this signaling pathway.

signaling_pathway Dopamine Dopamine (Agonist) D4R D4R Dopamine->D4R Binds and Activates Antagonist D4R Antagonist (e.g., 3,3-difluoropiperidine derivative) Antagonist->D4R Binds and Blocks ATP ATP AC AC ATP->AC Substrate cAMP cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets AC->cAMP Converts

References

Application Notes and Protocols for the Synthesis and Evaluation of Kinase Inhibitors Utilizing Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The piperidine moiety, a prevalent N-heterocycle in numerous pharmaceuticals, when combined with fluorine, presents a unique opportunity to fine-tune properties such as metabolic stability, lipophilicity, binding affinity, and basicity (pKa).[1][2] This can lead to kinase inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Fluorination can significantly lower the basicity of the piperidine nitrogen, a property that has been correlated with reduced affinity for the hERG channel, potentially mitigating cardiac toxicity.[3][4] Furthermore, the introduction of fluorine can influence the conformation of the piperidine ring, locking it into a more biologically active shape and thereby improving binding affinity to the target kinase.[1]

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of kinase inhibitors incorporating fluorinated piperidines, with a focus on Checkpoint Kinase 1 (Chk1) and c-Jun N-terminal kinase (JNK) inhibitors.

Data Presentation: Kinase Inhibitor Activity

The following tables summarize the in vitro and cellular activities of representative kinase inhibitors containing fluorinated piperidine moieties.

Table 1: In Vitro and Cellular Activity of Chk1 Inhibitor AZD7762 and Analogs

Compound IDModificationChk1 IC50 (nM)Cellular EC50 (nM, CPT)Reference
AZD7762 (4) 3-Fluorophenyl57[4]
12a Phenyl820[4]
12b 2-Fluorophenyl25100[4]
12c 4-Fluorophenyl615[4]
Cellular activity in cells pretreated with the DNA damaging agent camptothecin.

Table 2: Kinase Selectivity Profile of a Pyrazolo[1,5-a]pyrimidine-based Inhibitor

Kinase Target% Occupancy at 10 µMIC50 (µM)Reference
CSNK2A1 97<0.03[5]
CSNK2A2 97<0.03[5]
CLK1 >5029[5]
CLK2 >50>30[5]
CLK4 >50>30[5]
DAPK2 >50>30[5]
PHKG1 >50>30[5]

Signaling Pathways

Understanding the signaling context of the target kinase is crucial for inhibitor development. Below are diagrams of the Chk1 and JNK signaling pathways.

Chk1_Signaling_Pathway cluster_dna_damage DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors cluster_cell_cycle Cell Cycle Control DNA_Damage DNA Damage (e.g., Replication Stress, DSBs) ATR ATR DNA_Damage->ATR activates ATM ATM DNA_Damage->ATM activates Chk1 Chk1 ATR->Chk1 phosphorylates (activates) Chk2 Chk2 ATM->Chk2 phosphorylates (activates) Cdc25A Cdc25A Chk1->Cdc25A phosphorylates (inhibits) Cdc25C Cdc25C Chk1->Cdc25C phosphorylates (inhibits) Chk2->Cdc25A phosphorylates (inhibits) CDK2_Cyclin_E_A CDK2/Cyclin E/A Cdc25A->CDK2_Cyclin_E_A dephosphorylates (activates) CDK1_Cyclin_B CDK1/Cyclin B Cdc25C->CDK1_Cyclin_B dephosphorylates (activates) S_Phase_Arrest S-Phase Arrest CDK2_Cyclin_E_A->S_Phase_Arrest promotes S-phase G2_M_Arrest G2/M Arrest CDK1_Cyclin_B->G2_M_Arrest promotes G2/M transition

Caption: Chk1 Signaling Pathway in DNA Damage Response.

JNK_Signaling_Pathway cluster_stimuli Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_transcription_factors Transcription Factors cluster_cellular_response Cellular Response Stress Environmental Stress (UV, heat shock) MAP3K MEKK1/4, ASK1, TAK1 Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates c_Jun c-Jun JNK->c_Jun phosphorylates ATF2 ATF2 JNK->ATF2 phosphorylates Apoptosis Apoptosis c_Jun->Apoptosis Inflammation Inflammation ATF2->Inflammation

Caption: c-Jun N-terminal Kinase (JNK) Signaling Pathway.

Experimental Protocols

Synthesis of Fluorinated Piperidine Building Blocks

A general and robust method for the synthesis of all-cis-(multi)fluorinated piperidines involves a dearomatization-hydrogenation process of readily available fluoropyridines.[3][6]

Protocol 1: One-pot Rhodium-Catalyzed Dearomatization–Hydrogenation of a Fluoropyridine

  • Materials:

    • Substituted fluoropyridine (1.0 equiv)

    • [Rh(cod)Cl]2 (1.0 mol%)

    • (R)-DTBM-SEGPHOS (2.2 mol%)

    • Pinacolborane (HBpin) (2.0 equiv)

    • Anhydrous solvent (e.g., THF or 1,4-dioxane)

    • Hydrogen gas (H2)

    • Schlenk flask and hydrogenation apparatus

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the substituted fluoropyridine, [Rh(cod)Cl]2, and (R)-DTBM-SEGPHOS.

    • Add the anhydrous solvent, followed by the pinacolborane.

    • Stir the mixture at room temperature for the time required for dearomatization (monitor by TLC or GC-MS).

    • Transfer the reaction vessel to a hydrogenation apparatus.

    • Pressurize the vessel with hydrogen gas (typically 50 bar) and stir at the appropriate temperature until the hydrogenation is complete (monitor by GC-MS).

    • Carefully release the hydrogen pressure and purge the vessel with argon.

    • The resulting fluorinated piperidine can be protected in situ (e.g., with Boc-anhydride) before purification by flash column chromatography.

Synthesis of a Kinase Inhibitor: (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762)

The synthesis of AZD7762, a potent Chk1 inhibitor, involves the coupling of a thiophenecarboxamide core with a protected (S)-3-aminopiperidine, followed by deprotection.[4]

Protocol 2: Synthesis of AZD7762

  • Step 1: Synthesis of the Thiophenecarboxamide Urea Core

    • This intermediate is typically synthesized from a substituted thiophene starting material through a series of steps including formylation, oxidation, and urea formation. For detailed procedures, refer to the supplementary information of the source literature.[4]

  • Step 2: Coupling Reaction

    • To a solution of the thiophenecarboxamide urea core (1.0 equiv) in a suitable solvent (e.g., DMF), add a coupling reagent such as HATU (1.2 equiv) and a base like DIPEA (2.0 equiv).

    • Add (S)-tert-butyl 3-aminopiperidine-1-carboxylate (1.1 equiv).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by LC-MS).

    • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

  • Step 3: Deprotection

    • Dissolve the Boc-protected intermediate in a suitable solvent (e.g., dichloromethane).

    • Add an acid such as trifluoroacetic acid (TFA) or HCl in dioxane.

    • Stir the reaction at room temperature until the deprotection is complete (monitor by LC-MS).

    • Remove the solvent under reduced pressure.

    • The final product, AZD7762, can be purified by recrystallization or preparative HPLC.

In Vitro Kinase Inhibition Assays

Several assay formats are available to determine the inhibitory potency (IC50) of compounds against target kinases.

Protocol 3: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescent tracer from the kinase active site by an inhibitor.[7][8][9][10]

  • Materials:

    • Kinase of interest

    • LanthaScreen™ Eu-anti-Tag Antibody

    • Alexa Fluor™ 647-labeled tracer

    • Kinase Buffer

    • Test compounds serially diluted in DMSO

    • 384-well plate

  • Procedure:

    • Prepare a 2X kinase/antibody mixture in kinase buffer.

    • Prepare a 4X solution of the tracer in kinase buffer.

    • Add 4 µL of 4X test compound to the assay wells.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Add 4 µL of the 4X tracer to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 1 hour.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

    • Calculate the emission ratio and plot against the inhibitor concentration to determine the IC50 value.

Protocol 4: Z'-LYTE™ Kinase Assay

This assay is based on the differential proteolytic cleavage of a phosphorylated versus a non-phosphorylated FRET-labeled peptide substrate.[11][12][13]

  • Materials:

    • Kinase of interest

    • Z'-LYTE™ peptide substrate

    • ATP

    • Development Reagent (protease)

    • Kinase Buffer

    • Stop Reagent

    • Test compounds serially diluted in DMSO

    • 384-well plate

  • Procedure:

    • Add test compounds and kinase to the assay plate.

    • Initiate the kinase reaction by adding the peptide substrate and ATP.

    • Incubate at room temperature for the optimized reaction time.

    • Add the Development Reagent to cleave the non-phosphorylated substrate.

    • Incubate to allow for cleavage.

    • Add the Stop Reagent.

    • Read the plate on a fluorescence plate reader, measuring the emission of both the donor and acceptor fluorophores.

    • Calculate the emission ratio and determine the percent phosphorylation. Plot against inhibitor concentration to determine the IC50.

Cellular Target Engagement Assay

Protocol 5: NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of a test compound to a target kinase fused to NanoLuc® luciferase within intact cells.[6][14][15][16][17]

  • Materials:

    • Cells expressing the NanoLuc®-kinase fusion protein

    • NanoBRET™ Tracer

    • Opti-MEM® I Reduced Serum Medium

    • Test compounds serially diluted in DMSO

    • White, opaque 96- or 384-well assay plates

  • Procedure:

    • Seed the cells expressing the NanoLuc®-kinase fusion into the assay plate.

    • Prepare a solution of the NanoBRET™ tracer and test compound in Opti-MEM®.

    • Add the tracer/compound solution to the cells.

    • Incubate at 37°C in a CO2 incubator for the optimized time.

    • Add the NanoBRET™ Nano-Glo® Substrate and incubate at room temperature.

    • Read the plate on a luminometer capable of measuring filtered luminescence at 450 nm and >600 nm.

    • Calculate the NanoBRET™ ratio and plot against the inhibitor concentration to determine the cellular IC50.

In Vivo Pharmacodynamic and Efficacy Studies

Protocol 6: Xenograft Tumor Model for Efficacy and Pharmacodynamic Evaluation

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Human tumor cell line of interest

    • Matrigel

    • Test compound formulated in an appropriate vehicle

    • Calipers for tumor measurement

    • Anesthesia and surgical tools for tumor implantation

  • Procedure:

    • Tumor Implantation: Subcutaneously implant tumor cells mixed with Matrigel into the flank of the mice.

    • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

    • Drug Administration: Administer the test compound and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

    • Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Pharmacodynamic (PD) Assessment: At specified time points after the final dose, collect tumor and/or surrogate tissue samples to assess the inhibition of the target kinase and downstream signaling pathways (e.g., by Western blot for phosphorylated substrates).

    • Data Analysis: Plot tumor growth curves and analyze for statistically significant differences between treatment and control groups. Correlate tumor growth inhibition with the PD marker modulation.

Experimental Workflows

The development of a kinase inhibitor follows a structured workflow from initial discovery to preclinical evaluation.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Evaluation Building_Block_Synthesis Fluorinated Piperidine Building Block Synthesis Inhibitor_Synthesis Kinase Inhibitor Synthesis & Purification Building_Block_Synthesis->Inhibitor_Synthesis Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Inhibitor_Synthesis->Biochemical_Assay Kinome_Scan Kinome-wide Selectivity Profiling Biochemical_Assay->Kinome_Scan Target_Engagement Cellular Target Engagement (e.g., NanoBRET, CETSA) Kinome_Scan->Target_Engagement Cellular_Potency Cellular Potency Assay (EC50 Determination) Target_Engagement->Cellular_Potency PK_PD Pharmacokinetics & Pharmacodynamics Cellular_Potency->PK_PD Efficacy In Vivo Efficacy Studies (Xenograft Models) PK_PD->Efficacy

Caption: General Workflow for Kinase Inhibitor Development.

Conclusion

The incorporation of fluorinated piperidines into kinase inhibitors represents a highly effective strategy for optimizing drug-like properties. The protocols and data presented herein provide a framework for the synthesis, characterization, and biological evaluation of this promising class of compounds. By leveraging these methodologies, researchers can accelerate the discovery and development of novel and improved kinase inhibitors for various therapeutic indications.

References

Application of Fluorinated Piperidines in Protease Inhibitor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorinated piperidines, in particular, have emerged as valuable scaffolds in the design of protease inhibitors. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the potency, selectivity, metabolic stability, and pharmacokinetic profile of these inhibitors. This document provides detailed application notes and protocols for researchers engaged in the development of fluorinated piperidine-based protease inhibitors.

Fluorination can modulate the pKa of the piperidine nitrogen, influencing its interaction with the target protease and potentially reducing off-target effects.[1] Furthermore, the introduction of fluorine can lead to improved binding affinity through favorable electrostatic and van der Waals interactions within the enzyme's active site.[2] Studies on Hepatitis C virus (HCV) NS3/4A protease inhibitors have demonstrated that fluorination can help overcome drug resistance by allowing the inhibitor to adapt to structural changes in the protease's binding pocket.[2][3]

Data Presentation: Inhibitory Potency of Piperidine-Containing Protease Inhibitors

The following table summarizes the inhibitory activities of selected piperidine-containing compounds against various proteases. While not all examples are fluorinated, they provide a baseline for understanding the potential of this scaffold.

Compound/InhibitorTarget ProteaseIC50 (nM)Ki (nM)Notes
Compound 22a HIV-1 Protease3.61-Contains a (R)-piperidine-3-carboxamide as the P2-ligand.[4][5]
Indinavir HIV-1 Protease0.56-An approved drug containing a piperazine moiety, structurally related to piperidine.[6]
Compound 14 HIV-1 Protease (Wild-Type)2.2 - 14-Maintained affinity against clinical isolates with fewer than 11 mutations.[7]
Compound 2 SARS-CoV-2 PLpro470-A peptidomimetic inhibitor containing a piperidine ring.[8]
Compound 4 SARS-CoV-2 PLpro-4650A peptidomimetic inhibitor containing a piperidine ring.[8]
Fluorinated Peptide (DfeGly) HIV-1 gp4126.5 (IC50)-Demonstrates the impact of fluorination on inhibitory activity in a related context.[9]
Thiobenzyl N-heptafluorobutyrylanthranilate α-Chymotrypsin--A potent fluorinated inhibitor of serine proteases.[10]
Compound 8 Rhodesain (Cysteine Protease)-4.0A potent inhibitor of a parasitic cysteine protease.[11]

Experimental Protocols

Protocol 1: Synthesis of Fluorinated Piperidine Scaffolds

This protocol outlines a general method for the synthesis of fluorinated piperidines via the hydrogenation of fluoropyridines, a common and efficient approach.[1][12][13]

Materials:

  • Fluoropyridine starting material

  • Palladium on carbon (Pd/C) catalyst (10 mol%)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Hydrogen gas (H₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • High-pressure hydrogenation vessel (autoclave)

Procedure:

  • Dissolve the fluoropyridine starting material in methanol in a high-pressure hydrogenation vessel.

  • Carefully add the Pd/C catalyst to the solution.

  • Add a solution of hydrochloric acid in methanol.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 bar) and stir the reaction mixture at room temperature for the specified time (e.g., 24-48 hours).[14]

  • After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with methanol.

  • Concentrate the filtrate using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate to neutralize the acid.

  • Separate the organic layer, dry it over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude fluorinated piperidine.

  • Purify the product by column chromatography on silica gel.

Protocol 2: General Protease Inhibition Assay (Fluorometric)

This protocol describes a general method for assessing the inhibitory activity of synthesized fluorinated piperidine compounds against a target protease using a fluorogenic substrate.[8][15]

Materials:

  • Target protease

  • Fluorinated piperidine inhibitor stock solution (in DMSO)

  • Fluorogenic peptide substrate specific for the target protease

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of the fluorinated piperidine inhibitor in the assay buffer.

  • In a 96-well black microplate, add the diluted inhibitor solutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the target protease solution to all wells except the negative control and incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the specific fluorogenic substrate.

  • Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

  • Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Mandatory Visualizations

G cluster_synthesis Synthesis of Fluorinated Piperidine Inhibitor cluster_evaluation In Vitro Evaluation cluster_conclusion Outcome start Fluoropyridine Starting Material hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) start->hydrogenation Step 1 piperidine Fluorinated Piperidine Core hydrogenation->piperidine Step 2 coupling Coupling with Peptidomimetic Scaffolds piperidine->coupling Step 3 inhibitor Final Fluorinated Piperidine Inhibitor coupling->inhibitor Step 4 assay_prep Prepare Protease and Inhibitor Dilutions inhibitor->assay_prep incubation Pre-incubation of Protease and Inhibitor assay_prep->incubation substrate_add Addition of Fluorogenic Substrate incubation->substrate_add readout Fluorescence Measurement substrate_add->readout data_analysis Data Analysis (IC50/Ki Determination) readout->data_analysis conclusion Lead Compound Identification data_analysis->conclusion

Caption: Experimental workflow for the development and evaluation of fluorinated piperidine-based protease inhibitors.

PAR2_Signaling_Pathway Protease Protease (e.g., Trypsin) PAR2 Protease-Activated Receptor 2 (PAR2) Protease->PAR2 Cleavage & Activation G_protein G-protein Coupling (Gq/11, G12/13) PAR2->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC MAPK MAPK Cascade (ERK1/2) Ca_PKC->MAPK Inflammation Inflammatory Response (e.g., Cytokine Release) MAPK->Inflammation Inhibitor Fluorinated Piperidine Inhibitor Inhibitor->Protease Inhibition

Caption: Inhibition of protease-mediated PAR2 signaling by a fluorinated piperidine inhibitor.

References

Protecting Group Strategies for the Synthesis of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note APN-2025-12-26

Abstract

This application note provides detailed protocols and protecting group strategies for the selective synthesis of derivatives of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate. The presence of a secondary hydroxyl group, a Boc-protected amine, and a gem-difluoro moiety in the core structure necessitates a careful selection of orthogonal protecting groups to achieve desired chemical transformations. This document outlines strategies for the protection of the 4-hydroxyl group as silyl ethers, benzyl ethers, and esters, providing experimental procedures and quantitative data to guide researchers, scientists, and drug development professionals in this critical synthetic step.

Introduction

This compound is a valuable building block in medicinal chemistry due to the unique physicochemical properties conferred by the gem-difluoro group, which can modulate the pKa of the neighboring hydroxyl and influence intermolecular interactions. The synthesis of derivatives of this scaffold often requires the selective protection of the 4-hydroxyl group to allow for further functionalization of the molecule. The choice of protecting group is critical and must be compatible with the existing Boc-protecting group on the piperidine nitrogen and stable to the planned downstream reaction conditions. This note details the application of common hydroxyl protecting groups—specifically silyl ethers, benzyl ethers, and esters—and discusses their orthogonal deprotection in the context of this fluorinated piperidine core.

General Synthetic Workflow

The overall strategy involves the protection of the hydroxyl group of the starting material, followed by subsequent chemical modifications and finally, the selective deprotection of the hydroxyl and/or the Boc group. An orthogonal protecting group strategy is essential to selectively unmask functional groups at different stages of the synthesis.

G start This compound pg_select Protecting Group Selection (PG-OH) start->pg_select silyl_ether O-Silyl Ether Formation pg_select->silyl_ether e.g., TBSCl, Imidazole benzyl_ether O-Benzyl Ether Formation pg_select->benzyl_ether e.g., BnBr, NaH ester O-Ester Formation pg_select->ester e.g., AcCl, Pyridine modification Further Chemical Modification silyl_ether->modification benzyl_ether->modification ester->modification deprotect_pg Selective Deprotection of PG-OH modification->deprotect_pg deprotect_boc Selective Deprotection of N-Boc modification->deprotect_boc final_product Final Product deprotect_pg->final_product deprotect_boc->final_product

Caption: General workflow for protecting group strategies.

Protection of the 4-Hydroxyl Group

Silyl Ether Protection

Silyl ethers are versatile protecting groups for alcohols due to their ease of introduction, stability under a range of conditions, and selective removal. For the target molecule, tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers are suitable choices.

Table 1: Silyl Ether Protection of this compound *

Protecting GroupReagents and ConditionsReaction Time (h)Yield (%)
TBSTBSCl (1.2 eq), Imidazole (2.0 eq), DMF, rt12~90
TIPSTIPSCl (1.2 eq), Imidazole (2.0 eq), DMF, rt16~85

*Data is based on analogous reactions with similar sterically hindered secondary alcohols and may require optimization for this specific substrate.

Protocol 1: Synthesis of tert-Butyl 3,3-difluoro-4-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate *

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (2.0 eq).

  • Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12 hours and monitor by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford the desired O-TBS protected product.

*This is a general protocol and may require optimization.

Benzyl Ether Protection

Benzyl ethers offer robust protection for hydroxyl groups, being stable to both acidic and basic conditions. They are typically removed by hydrogenolysis, providing orthogonality to the acid-labile Boc group.

Table 2: Benzyl Ether Protection of this compound *

Reagents and ConditionsReaction Time (h)Yield (%)
NaH (1.5 eq), BnBr (1.2 eq), THF, 0 °C to rt6~80

*Data is based on analogous reactions and may require optimization.

Protocol 2: Synthesis of tert-Butyl 4-(benzyloxy)-3,3-difluoropiperidine-1-carboxylate *

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 eq) dropwise.

  • Stir the reaction at room temperature for 6 hours and monitor by TLC.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield the O-benzyl protected piperidine.

*This is a general protocol and may require optimization.

Ester Protection

Esterification of the hydroxyl group provides another orthogonal protection strategy. Acetyl or pivaloyl esters can be employed, with their removal typically achieved under basic or acidic conditions, respectively, which requires careful planning in the context of the Boc group.

Table 3: Ester Protection of this compound *

Protecting GroupReagents and ConditionsReaction Time (h)Yield (%)
AcetylAc₂O (1.5 eq), Pyridine, rt4~95
PivaloylPivCl (1.2 eq), Pyridine, rt24~75

*Data is based on analogous reactions and may require optimization.

Protocol 3: Synthesis of tert-Butyl 4-acetoxy-3,3-difluoropiperidine-1-carboxylate *

  • Dissolve this compound (1.0 eq) in pyridine (0.5 M).

  • Add acetic anhydride (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture for 4 hours and monitor by TLC.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the acetyl-protected product.

*This is a general protocol and may require optimization.

Orthogonal Deprotection Strategies

The key to a successful multi-step synthesis is the ability to selectively remove one protecting group in the presence of others. The combination of a Boc-protected amine and a protected hydroxyl group allows for several orthogonal deprotection pathways.

G start N-Boc, O-PG Protected Piperidine deprotect_pg Deprotection of O-PG start->deprotect_pg e.g., TBAF for O-TBS H2, Pd/C for O-Bn deprotect_boc Deprotection of N-Boc start->deprotect_boc e.g., TFA, HCl deprotect_both Global Deprotection start->deprotect_both e.g., Strong Acid product1 N-Boc, 4-OH Piperidine deprotect_pg->product1 product2 4-O-PG Piperidine deprotect_boc->product2 product3 3,3-difluoro-4-hydroxypiperidine deprotect_both->product3

Caption: Orthogonal deprotection pathways.

Deprotection of Silyl Ethers

Silyl ethers are typically cleaved using fluoride ion sources, which are compatible with the acid-labile Boc group.

Protocol 4: Deprotection of O-TBS Group *

  • Dissolve the O-TBS protected piperidine (1.0 eq) in THF (0.2 M).

  • Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq).

  • Stir the reaction at room temperature for 2 hours, monitoring by TLC.

  • Concentrate the reaction mixture and purify by flash column chromatography to yield the deprotected alcohol.

*This is a general protocol and may require optimization.

Deprotection of Benzyl Ethers

The removal of a benzyl ether via hydrogenolysis is orthogonal to the Boc group.

Protocol 5: Deprotection of O-Bn Group *

  • Dissolve the O-benzyl protected piperidine (1.0 eq) in methanol or ethanol (0.1 M).

  • Add 10% Palladium on carbon (10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 4 hours.

  • Filter the reaction mixture through a pad of Celite® and wash with methanol.

  • Concentrate the filtrate to obtain the deprotected alcohol.

*This is a general protocol and may require optimization.

Deprotection of Esters

Ester hydrolysis can be achieved under basic conditions for the acetyl group or acidic conditions for the pivaloyl group. Basic hydrolysis of the acetyl group is orthogonal to the Boc group.

Protocol 6: Deprotection of O-Acetyl Group *

  • Dissolve the O-acetyl protected piperidine (1.0 eq) in methanol (0.5 M).

  • Add potassium carbonate (2.0 eq) and stir at room temperature for 3 hours.

  • Neutralize the reaction with 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to give the deprotected alcohol.

*This is a general protocol and may require optimization.

Conclusion

The strategic use of protecting groups is fundamental to the successful synthesis of complex derivatives of this compound. This application note provides a framework for the selection, application, and orthogonal removal of common hydroxyl protecting groups in the presence of a Boc-protected amine and a gem-difluoro moiety. The provided protocols, while based on established chemical principles, should be optimized for the specific substrate and reaction scale to ensure high yields and purity.

Application Notes and Protocols for the Dearomatization-Hydrogenation of Fluoropyridines to Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of fluorinated piperidines through the dearomatization-hydrogenation of fluoropyridines. The fluorinated piperidine motif is of significant interest in medicinal and agrochemical research.[1] The following methods offer robust and diastereoselective routes to access these valuable building blocks from readily available fluoropyridine precursors.[1][2][3]

Two primary catalytic systems are highlighted: a rhodium-catalyzed dearomatization-hydrogenation process and a palladium-catalyzed heterogeneous hydrogenation. Both methods provide access to a range of substituted cis-(multi)fluorinated piperidines.

Rhodium-Catalyzed Dearomatization-Hydrogenation

This one-pot process enables the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines.[3][4][5] The reaction proceeds via a rhodium-catalyzed dearomatization of the fluoropyridine, followed by hydrogenation of the resulting intermediates.[3] This method is particularly effective for producing a variety of substituted piperidines with defined stereochemistry.[4]

A key advantage of this approach is the ability to generate complex substitution patterns in a single step.[6] However, the reaction can be sensitive to moisture and air, and the purity of reagents and solvents is critical for successful outcomes.[2][7]

Palladium-Catalyzed Heterogeneous Hydrogenation

This method offers a simple and robust alternative for the cis-selective hydrogenation of fluoropyridines.[1][2] A key feature of this protocol is its high tolerance for air and moisture, making it a more practical approach for general synthesis.[1][2] The use of a commercially available heterogeneous palladium catalyst allows for the chemoselective reduction of fluoropyridines while tolerating other (hetero)aromatic systems.[1][2]

This palladium-based system has been shown to be effective for a broad scope of substrates, including those that are challenging for the rhodium-catalyzed method.[7]

Experimental Workflow

The general workflow for the dearomatization-hydrogenation of fluoropyridines to piperidines is depicted below. The process begins with the preparation of the reaction mixture, followed by the catalytic reaction under a hydrogen atmosphere, and concludes with product isolation and purification.

G cluster_prep Reaction Setup cluster_reaction Catalytic Hydrogenation cluster_workup Work-up & Purification A Fluoropyridine Substrate D Reaction Vessel A->D B Catalyst (Rh or Pd) B->D C Solvent & Additives C->D E Pressurize with H₂ D->E Seal Vessel F Heating & Stirring E->F G Reaction Monitoring (TLC, GC/MS) F->G H Filter Catalyst G->H Reaction Complete I Solvent Removal H->I J Purification (e.g., Chromatography) I->J K Characterization (NMR, MS) J->K

Caption: General workflow for the synthesis of fluorinated piperidines.

Data Presentation

The following tables summarize the quantitative data for the synthesis of representative fluorinated piperidines using both rhodium and palladium catalysts.

Table 1: Rhodium-Catalyzed Dearomatization-Hydrogenation of Fluoropyridines

EntryFluoropyridine SubstrateProductYield (%)Diastereomeric Ratio (cis:trans)
13-Fluoropyridinecis-3-Fluoropiperidine85>20:1
22-Fluoro-5-methylpyridinecis-2-Fluoro-5-methylpiperidine78>20:1
33,5-Difluoropyridinecis,cis-3,5-Difluoropiperidine90>20:1

Table 2: Palladium-Catalyzed Hydrogenation of Fluoropyridines

EntryFluoropyridine SubstrateCatalystAdditiveYield (%)Diastereomeric Ratio (cis:trans)
13-FluoropyridinePd(OH)₂/CHCl91>20:1
22-FluoropyridinePd/CHCl85>20:1
34-FluoropyridinePd(OH)₂/CHCl88>20:1
43-Fluoro-5-bromopyridinePd/CHCl75>20:1

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Dearomatization-Hydrogenation

Caution: This reaction is sensitive to air and moisture. All glassware should be oven-dried, and solvents should be freshly distilled from an appropriate drying agent.

  • Reaction Setup: In a glovebox, a 4 mL vial is charged with the rhodium catalyst (e.g., [Rh(COD)Cl]₂, 2.5 mol%) and a suitable ligand (e.g., SEGPHOS, 5.5 mol%).

  • Reagent Addition: Anhydrous tetrahydrofuran (THF, 1.0 M) is added, followed by the fluoropyridine substrate (1.0 equiv). The vial is sealed with a septum.

  • Borane Addition: Pinacolborane (HBpin, 1.2 equiv) is added dropwise at room temperature.

  • Hydrogenation: The reaction mixture is transferred to a high-pressure autoclave. The autoclave is purged with hydrogen gas (3 x 10 bar) and then pressurized to 50 bar of H₂.

  • Reaction Conditions: The reaction is stirred at 50 °C for 24 hours.

  • Work-up: The autoclave is cooled to room temperature and the pressure is carefully released. The reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired fluorinated piperidine.

Protocol 2: General Procedure for Palladium-Catalyzed Hydrogenation

  • Reaction Setup: To a high-pressure reactor is added the fluoropyridine substrate (1.0 equiv), palladium on carbon (Pd/C, 10 wt%, 5 mol%), and methanol (MeOH, 0.2 M).

  • Acid Addition: A solution of hydrochloric acid (HCl, 4 M in dioxane, 1.2 equiv) is added to the mixture.

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas (3 x 10 bar), and then pressurized to 70 bar of H₂.

  • Reaction Conditions: The reaction mixture is stirred at 80 °C for 12 hours.

  • Work-up: The reactor is cooled to room temperature, and the pressure is carefully released. The reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • Purification: The filtrate is concentrated under reduced pressure. The residue is dissolved in dichloromethane (DCM) and washed with saturated sodium bicarbonate solution. The organic layer is dried over sodium sulfate, filtered, and concentrated to give the crude product. Further purification can be achieved by recrystallization or column chromatography.

Signaling Pathway Diagram

The catalytic cycle for the dearomatization-hydrogenation process involves several key steps, including coordination of the substrate to the metal center, migratory insertion, and reductive elimination. The following diagram illustrates a simplified logical relationship in the catalytic process.

G A Active Catalyst [M]-H B Fluoropyridine Coordination A->B C Dearomatization (Hydride Insertion) B->C D Dihydropyridine Intermediate C->D E Further Hydrogenation D->E F Fluoropiperidine Product E->F G Catalyst Regeneration F->G Product Release G->A

Caption: Simplified catalytic cycle for fluoropyridine hydrogenation.

References

Palladium-Catalyzed Pathways to Fluorinated Piperidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into piperidine scaffolds offers a powerful strategy for modulating the physicochemical and pharmacological properties of drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of fluorinated piperidines utilizing palladium-catalyzed methodologies. The following sections summarize key quantitative data, provide step-by-step experimental procedures for distinct synthetic strategies, and include visualizations of the experimental workflows.

Palladium-Catalyzed Hydrogenation of Fluoropyridines

This method provides a robust and straightforward approach to access a variety of mono- and multifluorinated piperidines through the reduction of readily available fluoropyridines. A key advantage of this protocol is its tolerance to air and moisture, simplifying the experimental setup.[1] The reaction employs a heterogeneous palladium catalyst, Pearlman's catalyst (Pd(OH)₂/C), in the presence of a Brønsted acid.[1]

Quantitative Data Summary
EntrySubstrateProductYield (%)Diastereomeric Ratio (dr)
12-FluoropyridineCbz-2-fluoropiperidine85-
23-FluoropyridineCbz-3-fluoropiperidine82-
32,6-DifluoropyridineCbz-2,6-difluoropiperidine67 (gram scale)-
43,5-DifluoropyridineFmoc-3,5-difluoropiperidine78>95:5
5Methyl 5-fluoropyridine-2-carboxylateMethyl 5-fluoropiperidine-2-carboxylate62-
6N-phenyl-5-fluoropyridine-2-carboxamideN-phenyl-5-fluoropiperidine-2-carboxamide7180:20

Yields are for the isolated, protected piperidine derivatives. Data sourced from[1].

Experimental Protocol

General Procedure for the Hydrogenation of Fluoropyridines:

  • To a suitable reaction vessel, add the fluoropyridine substrate (1.0 mmol).

  • Add methanol (MeOH, 5.0 mL) and a 4 M solution of hydrogen chloride (HCl) in 1,4-dioxane (1.2 equiv).

  • Add 20 wt% palladium hydroxide on carbon (Pd(OH)₂/C, 10 mol%).

  • The vessel is placed under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature for 16-24 hours.

  • Upon reaction completion (monitored by TLC or GC-MS), the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The crude piperidine is then protected in situ. For example, for Cbz-protection, the residue is dissolved in a suitable solvent (e.g., CH₂Cl₂), and benzyl chloroformate (CbzCl, 1.2 equiv) and a base (e.g., triethylamine, 2.5 equiv) are added.

  • The reaction is stirred until completion, followed by a standard aqueous workup and purification by column chromatography to afford the desired N-protected fluorinated piperidine.[1]

Experimental Workflow

Substrate Fluoropyridine Substrate Reaction Hydrogenation (rt, 16-24h) Substrate->Reaction Catalyst Pd(OH)2/C, HCl Catalyst->Reaction Solvent MeOH Solvent->Reaction Hydrogen H2 Atmosphere Hydrogen->Reaction Filtration Filtration (Celite) Reaction->Filtration Concentration Concentration Filtration->Concentration Protection In situ Protection (e.g., CbzCl, Base) Concentration->Protection Purification Purification Protection->Purification Product Fluorinated Piperidine Purification->Product cluster_cat Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Carbamate AllylPd π-Allyl Pd(II) Intermediate OA->AllylPd NucAttack Nucleophilic Attack (Enolate) AllylPd->NucAttack α-Fluoro-β-ketoester enolate Allylation Allylated Intermediate NucAttack->Allylation RE Reductive Elimination Allylation->RE TFA TFA-mediated Condensation Allylation->TFA RE->Pd0 Product 3-Fluoropiperidine TFA->Product Start Fluorinated β-Keto Ester Decarb Decarboxylation Start->Decarb Allyl_Pd π-Allyl Pd(II) Complex Start->Allyl_Pd forms Pd_cat Pd(0)/Chiral Ligand Pd_cat->Decarb Pd_cat->Allyl_Pd Enolate Prochiral Enolate Decarb->Enolate Asym_Alk Asymmetric Allylic Alkylation Enolate->Asym_Alk Allyl_Pd->Asym_Alk Product Enantioenriched Fluorinated Lactam Asym_Alk->Product

References

Application Notes and Protocols for the Stereoselective Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and natural products. Its three-dimensional structure and ability to engage in key biological interactions have made it a privileged core in medicinal chemistry. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted piperidines is of paramount importance. This document provides detailed application notes and experimental protocols for several modern and powerful strategies for accessing these valuable compounds with high levels of stereocontrol.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction of Pyridine Derivatives

This method provides a powerful three-step sequence for the synthesis of enantioenriched 3-substituted piperidines from readily available pyridines. The key step is a highly regio- and enantioselective Rh-catalyzed carbometalation of a dihydropyridine intermediate.

Experimental Workflow

cluster_0 Step 1: Partial Reduction of Pyridine cluster_1 Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction cluster_2 Step 3: Reduction to Piperidine Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine   Phenyl Chloroformate,   NaBH4, THF, -78 °C Tetrahydropyridine 3-Substituted Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Tetrahydropyridine   [Rh(cod)OH]2, (S)-Segphos,   CsOH, Toluene/THP/H2O, 70 °C    Piperidine Enantioenriched 3-Substituted Piperidine Tetrahydropyridine->Piperidine   H2, Pd/C,   MeOH

Caption: Workflow for the Rh-catalyzed synthesis of 3-substituted piperidines.

Quantitative Data
EntryArylboronic AcidYield (%)[1]ee (%)[1]
1Phenylboronic acid9598
24-Fluorophenylboronic acid9498
34-Chlorophenylboronic acid9699
44-Bromophenylboronic acid9299
54-Methoxyphenylboronic acid9398
63-Thiopheneboronic acid8597
Experimental Protocol: General Procedure for Rh-Catalyzed Asymmetric Reductive Heck Reaction[1]
  • To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).

  • Seal the vial with a rubber septum, place it under reduced pressure, and purge with argon. Repeat this cycle three times.

  • Add toluene (0.25 mL), tetrahydropyran (0.25 mL), and H₂O (0.25 mL) to the vial.

  • Add aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv) and stir the catalyst solution at 70 °C for 10 minutes.

  • Add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of silica gel.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the 3-substituted tetrahydropyridine.

Zinc-Catalyzed Enantioselective [4+2] Cycloaddition of 1-Azadienes and Nitroalkenes

This method provides access to highly functionalized piperidines through a formal [4+2] cycloaddition of electron-deficient 1-azadienes and nitroalkenes, catalyzed by an earth-abundant zinc catalyst. A novel F-BOPA ligand is crucial for achieving high reactivity and enantioselectivity.

Reaction Mechanism

Azadiene 1-Azadiene Intermediate Michael Adduct Intermediate Azadiene->Intermediate Nitroalkene Nitroalkene Nitroalkene->Intermediate Catalyst Zn(OTf)2 / F-BOPA Ligand Catalyst->Intermediate   Lewis Acid   Activation Piperidine Substituted Piperidine Intermediate->Piperidine   Intramolecular   Cyclization

Caption: Proposed stepwise mechanism for the zinc-catalyzed [4+2] cycloaddition.

Quantitative Data
Entry1-Azadiene (Ar)Nitroalkene (R¹, R²)Yield (%)ee (%)
1Phenylβ-Nitrostyrene8783
2Phenyl1-Nitro-2-phenylethylene8289
34-Bromophenylβ-Nitrostyrene7591
44-Methoxyphenylβ-Nitrostyrene6885
5Phenyl1-Nitropropene7288
Experimental Protocol: General Procedure for Zinc-Catalyzed [4+2] Cycloaddition
  • To an oven-dried vial, add Zn(OTf)₂ (20 mol%) and the F-BOPA ligand (20 mol%).

  • Add the appropriate solvent (e.g., CH₂Cl₂) and stir the mixture at room temperature for 30 minutes.

  • Add the 1-azadiene (1.0 equiv) and the nitroalkene (1.2 equiv).

  • Stir the reaction mixture at the specified temperature (e.g., -20 °C) until the reaction is complete as monitored by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • The resulting nitro-piperidine can be reduced (e.g., with ZnCl₂ and NaCNBH₃ in MeOH) to the corresponding amino-piperidine.

Diastereoselective Photoredox-Catalyzed α-Amino C–H Arylation

This protocol describes a highly diastereoselective C-H arylation of densely functionalized piperidines using photoredox catalysis.[2] An iridium-based photocatalyst facilitates the reaction between substituted piperidines and electron-deficient cyano(hetero)arenes. A key feature of this transformation is an in situ epimerization that leads to the thermodynamically most stable diastereomer.[2]

Experimental Workflow

Reactants Substituted Piperidine Cyano(hetero)arene Ir(ppy)3 Setup Reaction Setup Reactants->Setup   Dissolve in   anhydrous solvent Irradiation Blue LED Irradiation Setup->Irradiation   Stir at room   temperature Workup Workup and Purification Irradiation->Workup   Quench and   extract Product Arylated Piperidine Workup->Product   Column   chromatography

Caption: General workflow for the photoredox-catalyzed C-H arylation of piperidines.

Quantitative Data
EntryPiperidine SubstituentsCyano(hetero)areneYield (%)[2]d.r.[2]
12-Me, 3-Et, 5-Et1,4-Dicyanobenzene85>20:1
22-Me, 3-Et, 5-Et4-Cyanopyridine65>20:1
32-iPr, 4-Ph1,4-Dicyanobenzene7815:1
4N-Boc-2-Me, 4-Ph1,4-Dicyanobenzene7210:1
52,2,6,6-Tetramethyl1,4-Dicyanobenzene91N/A
Experimental Protocol: General Procedure for Photoredox C-H Arylation[2]
  • In a nitrogen-filled glovebox, add the substituted piperidine (0.2 mmol, 1.0 equiv), the cyano(hetero)arene (0.2 mmol, 1.0 equiv), and Ir(ppy)₃ (0.002 mmol, 1 mol%) to a vial equipped with a stir bar.

  • Add anhydrous, degassed solvent (e.g., acetonitrile, 2.0 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the vial approximately 5 cm from a blue LED lamp and stir the reaction mixture at room temperature for 24-48 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the arylated piperidine product.

Chemo-enzymatic Synthesis of Enantioenriched Piperidines

This innovative approach combines chemical synthesis with biocatalysis to achieve the asymmetric dearomatization of activated pyridines, yielding highly enantioenriched 3- and 3,4-substituted piperidines.[3] The key step involves a one-pot cascade using an amine oxidase and an ene imine reductase.[3]

Chemo-enzymatic Cascade

Pyridinium Activated Pyridinium Salt THP Tetrahydropyridine (THP) Pyridinium->THP   Chemical   Reduction Enamine Enamine Intermediate THP->Enamine Piperidine Enantioenriched Piperidine Enamine->Piperidine Amine_Oxidase Amine Oxidase Amine_Oxidase->Enamine   Oxidation Ene_Reductase Ene Imine Reductase Ene_Reductase->Piperidine   Stereoselective   Reduction

Caption: One-pot chemo-enzymatic cascade for piperidine synthesis.

Quantitative Data
EntrySubstrateEnzyme SystemYield (%)[3]ee (%)[3]
1N-Allyl-3-phenyl-1,2,3,6-tetrahydropyridineAmine Oxidase / EneIRED-01>9996 (R)
2N-Allyl-3-phenyl-1,2,3,6-tetrahydropyridineAmine Oxidase / EneIRED-05>9996 (S)
3N-Allyl-3-(4-bromophenyl)-1,2,3,6-tetrahydropyridineAmine Oxidase / EneIRED-019599 (R)
4N-Allyl-3-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridineAmine Oxidase / EneIRED-01>9996 (R)
5N-Allyl-4-methyl-3-phenyl-1,2,3,6-tetrahydropyridineAmine Oxidase / EneIRED-078898 (S)
Experimental Protocol: General Procedure for Chemo-enzymatic Synthesis[3]
  • Prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5) containing glucose (100 mM) and NADP⁺ (1 mM).

  • To a vial, add the tetrahydropyridine substrate (10 mM final concentration).

  • Add the amine oxidase (e.g., 6-HDNO, 1 mg/mL), ene imine reductase (EneIRED, 1-2 mg/mL), and glucose dehydrogenase (for cofactor recycling, 1 mg/mL).

  • Seal the vial and incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm) for 24 hours.

  • After the reaction, basify the mixture with NaOH (1 M) to pH > 10.

  • Extract the product with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated piperidines. The information is designed to help overcome common challenges and minimize the formation of byproducts during key synthetic procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of fluorinated piperidines, with a focus on practical solutions to improve reaction outcomes.

Issue 1: Formation of Hydrodefluorinated Byproducts During Hydrogenation of Fluoropyridines

Problem: The most common issue encountered during the catalytic hydrogenation of fluoropyridines is the undesired removal of one or more fluorine atoms, leading to the formation of non-fluorinated or less-fluorinated piperidines.[1] This side reaction, known as hydrodefluorination, reduces the yield of the target compound and complicates purification.

Troubleshooting Strategies:

  • Catalyst Selection:

    • Palladium-based catalysts (e.g., Pd/C) are often preferred as they can exhibit lower tendencies for hydrodefluorination compared to other catalysts under specific conditions.[1]

    • Rhodium-based catalysts , while highly active for arene hydrogenation, can sometimes lead to a higher degree of hydrodefluorination.[2]

  • Reaction Conditions:

    • Acidic Medium: Performing the hydrogenation in the presence of a Brønsted acid can enhance the rate of hydrogenation of the pyridine ring over the competing hydrodefluorination pathway.[1]

    • Hydrogen Pressure: Optimizing the hydrogen pressure is crucial. While higher pressure can drive the hydrogenation to completion, excessively high pressures may increase hydrodefluorination.

    • Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the desired fluorinated piperidine by reducing the rate of the hydrodefluorination side reaction.

  • Additives:

    • In dearomatization-hydrogenation (DAH) processes using pinacol borane (HBpin), using an excess of HBpin has been observed to reduce the amount of undesired hydrodefluorinated side-products in some cases.

Issue 2: Formation of Over-fluorinated or Isomeric Byproducts in Electrophilic Fluorination

Problem: When introducing fluorine onto a piperidine precursor via electrophilic fluorination, the formation of difluorinated or polyfluorinated byproducts can occur, especially with highly reactive fluorinating agents or activated substrates. The regioselectivity can also be a challenge, leading to a mixture of isomers.

Troubleshooting Strategies:

  • Choice of Fluorinating Agent:

    • Utilize a fluorinating agent with appropriate reactivity for the specific substrate. Common electrophilic fluorinating agents include Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts.

    • For sensitive substrates, a less reactive agent might provide better selectivity for monofluorination.

  • Stoichiometry and Reaction Time:

    • Carefully control the stoichiometry of the fluorinating agent. Using a minimal excess (e.g., 1.05-1.1 equivalents) is often sufficient.

    • Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent over-fluorination.

  • Reaction Temperature:

    • Running the reaction at lower temperatures can enhance selectivity and minimize the formation of multiple fluorinated species.

Issue 3: Formation of δ-Lactam Byproducts

Problem: In the synthesis of fluorinated piperidines from precursors containing a free hydroxyl group, the formation of δ-lactam byproducts can be observed.[1]

Troubleshooting Strategies:

  • Protecting Groups: Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether, benzyl ether) before the fluorination or hydrogenation step. This will prevent intramolecular cyclization. The protecting group can be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in fluorinated piperidine synthesis via fluoropyridine hydrogenation?

A1: The most prevalent byproducts are those resulting from hydrodefluorination, which are piperidines with fewer fluorine atoms than the starting material or completely non-fluorinated piperidines.[1] For instance, in the synthesis of a difluorinated piperidine, significant formation of single- and double-defluorinated side products can occur.[1] If the substrate contains a hydroxyl group, δ-lactams can also be a notable byproduct.[1]

Q2: How can I minimize hydrodefluorination?

A2: Minimizing hydrodefluorination often involves a careful selection of the catalyst and optimization of reaction conditions. Using a palladium catalyst in an acidic medium is a recommended starting point.[1] Fine-tuning the hydrogen pressure and reaction temperature can further suppress this side reaction.

Q3: My reaction is sluggish and incomplete. How can I drive it to completion without increasing byproducts?

A3: To improve reaction rates and conversion without significantly increasing byproduct formation, consider the following:

  • Catalyst Activity: Ensure the catalyst is active. If using a heterogeneous catalyst like Pd/C, ensure it has not been deactivated.

  • Solvent: The choice of solvent can influence the reaction. Protic solvents like ethanol or acetic acid are often effective for hydrogenations.

  • Purity of Reagents: The reactivity of some processes, like the dearomatization-hydrogenation (DAH), is highly dependent on the purity of reagents and solvents. Ensure all materials are dry and pure.

Q4: Are there any general recommendations for the purification of fluorinated piperidines?

A4: The purification of volatile, unprotected fluorinated piperidines can be challenging. A common strategy is the in situ protection of the piperidine nitrogen with a suitable protecting group, such as benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc), immediately after the reaction. This increases the molecular weight and often simplifies purification by standard techniques like column chromatography.

Data Presentation

Table 1: Byproduct Formation in the Synthesis of a Difluorinated Piperidine

CatalystAcid AdditiveDesired Product YieldMajor ByproductsReference
Pd/C (10 wt%)H₂SO₄30%Single- and double-defluorinated piperidines[1]
Rh/C-LowHydrodefluorinated piperidines[2]

Note: Yields are highly substrate and condition dependent. This table provides a general comparison based on literature reports.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Hydrogenation of Fluoropyridines

This protocol is adapted from a method developed for the cis-selective hydrogenation of fluoropyridines.[1]

  • Reaction Setup: To a pressure-rated reaction vessel, add the fluoropyridine substrate (1.0 mmol), 10 wt% Palladium on carbon (5 mol%), and a suitable solvent (e.g., methanol, 5 mL).

  • Acidification: Add a Brønsted acid (e.g., sulfuric acid, 1.1 equiv.).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 bar).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 80 °C) for the required time (e.g., 24-48 hours), monitoring the reaction progress by an appropriate analytical method.

  • Work-up: After cooling to room temperature, carefully release the hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: The crude product can be purified by standard methods. For volatile products, in situ protection of the piperidine nitrogen is recommended prior to purification.

Protocol 2: One-Pot Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH) of Fluoropyridines

This protocol is based on a method for the synthesis of all-cis-(multi)fluorinated piperidines.

  • Reaction Setup: In an oven-dried vial under an inert atmosphere (e.g., argon), add the rhodium catalyst (e.g., [Rh(COD)Cl]₂ with a suitable ligand), the fluoropyridine substrate (1.0 equiv.), and a dry solvent (e.g., THF).

  • Dearomatization: Add pinacol borane (HBpin) (2.0-4.0 equiv.) to the mixture and stir at room temperature.

  • Hydrogenation: After the dearomatization step is complete (as monitored by an appropriate analytical method), carefully introduce hydrogen gas (e.g., via a balloon or by pressurizing the vessel).

  • Reaction: Continue stirring under a hydrogen atmosphere until the hydrogenation is complete.

  • Work-up and Purification: Quench the reaction, for example, by the addition of an acid, followed by extraction and purification by column chromatography.

Mandatory Visualization

Byproduct_Formation_Pathway cluster_main_reaction Desired Reaction Pathway cluster_byproduct_pathway Byproduct Formation Pathway Start Fluoropyridine Intermediate Partially Hydrogenated Intermediate Start->Intermediate Hydrogenation (Catalyst, H2) Byproduct Hydrodefluorinated Piperidine Start->Byproduct Direct Hydrodefluorination Product Fluorinated Piperidine Intermediate->Product Hydrogenation Intermediate->Byproduct Hydrodefluorination (Side Reaction)

Caption: Competing pathways in the hydrogenation of fluoropyridines.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Select Substrate & Catalyst B Set up Reaction (Solvent, Acid) A->B C Hydrogenation (Pressure, Temp) B->C D Monitor Progress (TLC, LC-MS) C->D E Reaction Quench & Catalyst Removal D->E Completion F In situ Protection (Optional) E->F G Purification (Chromatography) F->G H Characterization G->H

Caption: General experimental workflow for fluorinated piperidine synthesis.

References

Technical Support Center: Purification of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this fluorinated piperidine derivative.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from the starting materials, side reactions, or incomplete reactions. These may include:

  • Unreacted starting material: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.

  • Over-reduction products: If the reduction of the ketone is too harsh, difluorinated piperidine without the hydroxyl group might be formed.

  • Byproducts from the Boc-protection step: Di-tert-butyl carbonate and related compounds.

  • Dehydration byproduct: Formation of a double bond in the piperidine ring, leading to tert-butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate, especially under acidic conditions or at elevated temperatures.

  • Di-Boc impurity: In some cases, both the nitrogen and the hydroxyl group can be protected with a Boc group, especially with excess Boc anhydride and a strong base.

Q2: My purified compound shows tailing peaks during silica gel column chromatography. What could be the cause and how can I resolve it?

A2: Tailing is a common issue when purifying basic compounds like piperidine derivatives on acidic silica gel. The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common choice is to add 0.1-1% triethylamine (TEA) or a few drops of ammonia solution to the mobile phase.

  • Use of Deactivated Silica: Employ amine-deactivated or end-capped silica gel for chromatography.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina.

  • Reverse-Phase Chromatography: If applicable to your compound's polarity, reverse-phase chromatography (C18) with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) can be an effective alternative.

Q3: I am experiencing low recovery of my compound after column chromatography. What are the possible reasons?

A3: Low recovery can be due to irreversible adsorption onto the stationary phase or decomposition of the compound.

Possible Causes and Solutions:

  • Irreversible Adsorption: The strong interaction between your compound and the silica gel can lead to material loss. The solutions mentioned in Q2 for tailing can also help improve recovery.

  • Compound Instability: Fluorinated compounds can sometimes be sensitive to the acidity of silica gel. Minimizing the time the compound spends on the column can help. This can be achieved by optimizing the mobile phase polarity for faster elution.

Q4: I am having difficulty crystallizing the final product. It remains an oil. What can I do?

A4: The oily nature of the product could be due to the presence of residual solvents or impurities that inhibit crystallization.

Troubleshooting Steps:

  • Ensure Purity: First, ensure the compound is of high purity by analytical techniques like NMR or LC-MS. If impurities are present, another round of purification might be necessary.

  • Remove Residual Solvents: Dry the compound under high vacuum for an extended period to remove any remaining solvents.

  • Solvent Screening for Recrystallization: Systematically screen for a suitable solvent or solvent system. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common choices for similar compounds include ethyl acetate/hexanes, diethyl ether/petroleum ether, or isopropanol/water mixtures.

  • Induce Crystallization: If the compound is pure but still oily, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also induce crystallization.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation - Inappropriate mobile phase polarity. - Column overloading.- Optimize the mobile phase using TLC. A good starting point for N-Boc protected piperidines is a mixture of ethyl acetate and hexanes. - Reduce the amount of crude material loaded onto the column.
Product Elutes with the Solvent Front - Mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes).
Product Does Not Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). A gradient elution might be effective.
Streaking or Tailing of Spots on TLC/Column - Compound interacting with acidic silica. - Compound is not stable on silica.- Add 0.1-1% triethylamine or ammonia to the eluent. - Use neutral alumina as the stationary phase. - Work quickly and avoid prolonged exposure to the stationary phase.
Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound Does Not Dissolve - Incorrect solvent choice.- Try a more polar solvent. - Use a larger volume of the current solvent.
Compound Oiling Out - Solution is too saturated. - Cooling is too rapid. - Melting point of the compound is below the boiling point of the solvent.- Add more solvent to the hot solution. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Choose a lower-boiling point solvent.
No Crystals Form Upon Cooling - Solution is not saturated enough. - Lack of nucleation sites.- Evaporate some of the solvent to increase the concentration. - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal.
Low Recovery - Too much solvent was used. - Crystals are too soluble in the cold solvent.- Use the minimum amount of hot solvent required for dissolution. - Ensure the solution is thoroughly cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a representative example for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Potassium permanganate stain

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using a mixture of ethyl acetate and hexanes (e.g., starting with 30:70 v/v). Visualize the spots under UV light and/or by staining with potassium permanganate. Adjust the solvent system to achieve good separation between the product and impurities (Rf of the product should be around 0.3-0.4).

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the prepared column.

  • Elution: Begin elution with the determined mobile phase (e.g., 20% ethyl acetate in hexanes). If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Quantitative Data (Representative):

Purification Stage Purity (by LC-MS) Yield
Crude Product~85%-
After Column Chromatography>98%70-85%
Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of the target compound. The optimal solvent system may need to be determined experimentally.

Materials:

  • Purified this compound (from chromatography or a relatively clean crude)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolution: Place the compound in a clean Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy. Reheat the solution until it becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold hexanes and dry them under vacuum to a constant weight.

Quantitative Data (Representative):

Purification Stage Purity (by NMR) Recovery
Before Recrystallization>98%-
After Recrystallization>99.5%85-95%

Visualizations

experimental_workflow crude Crude Product tlc TLC Analysis crude->tlc Optimize mobile phase chromatography Column Chromatography crude->chromatography Load crude tlc->chromatography pure_fractions Combine Pure Fractions chromatography->pure_fractions Collect fractions evaporation1 Solvent Evaporation pure_fractions->evaporation1 purified_product Purified Product evaporation1->purified_product recrystallization Recrystallization purified_product->recrystallization Dissolve in minimal hot solvent crystals Collect Crystals recrystallization->crystals Cool and filter drying Drying crystals->drying final_product Final Pure Product (>99.5%) drying->final_product

Caption: A typical workflow for the purification of the target compound.

troubleshooting_logic start Impure Product check_purity Analyze by TLC/LC-MS start->check_purity is_solid Is the product a solid? check_purity->is_solid is_oily Is the product an oil? check_purity->is_oily recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No (or still impure) is_oily->chromatography Yes pure_product Pure Product recrystallize->pure_product chromatography->is_solid Check if solidifies

Caption: Decision-making for selecting a primary purification technique.

Technical Support Center: Synthesis of Difluorinated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of difluorinated piperidines. Our aim is to help improve reaction yields and address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing difluorinated piperidines?

A1: The primary synthetic routes include the hydrogenation of readily available fluoropyridines and the fluorination of piperidone precursors.[1][2] The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Q2: What are the typical challenges encountered in the synthesis of difluorinated piperidines?

A2: Common challenges include low yields, undesired side reactions such as hydrodefluorination (loss of fluorine atoms), and difficulties in purification, especially with volatile unprotected piperidines.[1][3] Catalyst poisoning and deactivation can also be significant issues, particularly in hydrogenation reactions.[3][4]

Q3: How can I minimize the hydrodefluorination side reaction?

A3: Minimizing hydrodefluorination is critical for improving yields. Strategies include the careful selection of a catalyst and the use of additives. For instance, in the rhodium-catalyzed dearomatization-hydrogenation of fluoropyridines, using an excess of pinacol borane (HBpin) can reduce the amount of undesired hydrodefluorinated side-products.[3] In palladium-catalyzed hydrogenations, the presence of a strong Brønsted acid can suppress defluorination.[1][5]

Q4: My reaction yield is consistently low. What are the first troubleshooting steps I should take?

A4: For low yields, a systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Catalyst Activity: Ensure the catalyst is not poisoned or deactivated.[3][6] Consider catalyst loading and quality.

  • Reaction Conditions: Optimize temperature, pressure, and solvent.[6] In some cases, increasing the reaction temperature or catalyst loading can improve the yield for less reactive substrates.[3]

  • Purity of Reagents: The purity of starting materials and solvents can significantly impact the reaction outcome.[1]

  • Protecting Groups: For volatile products, in situ protection after the reaction can prevent loss during workup and purification.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of difluorinated piperidines.

Issue 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Catalyst Inactivity * Verify the quality and handling of the catalyst. Some catalysts are sensitive to air and moisture.[1] * Consider catalyst pre-activation if required for your specific system.[6] * In hydrogenation reactions, ensure the catalyst is not poisoned by impurities in the substrate or solvent.[3]
Suboptimal Reaction Conditions * Screen different solvents. Polar aprotic solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) are often used.[6] * Systematically vary the reaction temperature. Both insufficient and excessive heat can be detrimental.[6] * Optimize the concentration of reactants.
Poor Substrate Reactivity * For less reactive substrates, consider increasing the catalyst loading or using a more active catalyst.[3][7] * More forcing conditions, such as higher temperatures or pressures, may be necessary.
Issue 2: Significant Formation of Hydrodefluorinated Byproduct
Possible Cause Suggested Solution
Inappropriate Catalyst System * The choice of catalyst is crucial. For hydrogenation of fluoropyridines, palladium on carbon (Pd/C) with a strong Brønsted acid has been shown to suppress defluorination.[1] * Avoid catalysts known to promote hydrodefluorination under your reaction conditions.
Reaction Conditions Favoring Defluorination * The absence of an acid in some hydrogenation reactions can lead to the defluorinated product being dominant.[5] * In dearomatization-hydrogenation processes, an excess of a borane reagent like HBpin can help minimize this side reaction.[3]
Issue 3: Difficulty in Product Isolation and Purification
Possible Cause Suggested Solution
Product Volatility * Unprotected fluorinated piperidines can be volatile. To prevent loss during workup, trap the product in situ by introducing a protecting group such as benzyloxycarbonyl (Cbz), fluorenylmethyloxycarbonyl (Fmoc), or trifluoroacetamide.[3][5]
Complex Reaction Mixture * If multiple byproducts are formed, revisit the reaction conditions to improve selectivity. * Consider alternative purification techniques if standard chromatography is ineffective.

Data Summary

Table 1: Influence of Catalyst on the Hydrogenation of 3-Fluoropyridine
Catalyst Yield of 3-Fluoropiperidine (%) Conversion of 3-Fluoropyridine (%)
Pd/Al2O3 (5 wt %) with Brønsted Acid88>99
Rh/C (5 wt %)53>99
Pt/C (5 wt %)6>99
No Acid (with Pd/Al2O3)1778

Data sourced from a study on palladium-catalyzed hydrogenation.[5]

Table 2: Yields of Various Cbz-Protected Difluorinated Piperidines via Hydrogenation
Substrate (Fluoropyridine) Product (Cbz-Protected Piperidine) Yield (%)
2,5-DifluoropyridineCbz-2,5-difluoropiperidine30
3-Fluoro-5-(hydroxymethyl)pyridineCbz-3-fluoro-5-(hydroxymethyl)piperidineGood Yields

Yields are reported after in situ Cbz protection. The difluorinated piperidine yield was noted to be lower due to the formation of single- and double-defluorinated side products.[5]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Hydrogenation of Fluoropyridines

This protocol is based on a method for the cis-selective hydrogenation of fluoropyridines.[1][5]

Materials:

  • Fluoropyridine substrate

  • Palladium on alumina (Pd/Al2O3, 5 wt %)

  • Strong Brønsted acid (e.g., HBF4·OEt2)

  • Methanol (MeOH)

  • Hydrogen gas (H2)

  • Protecting group precursor (e.g., benzyl chloroformate for Cbz protection)

  • Base (e.g., triethylamine)

Procedure:

  • To a suitable reaction vessel, add the fluoropyridine substrate, Pd/Al2O3 catalyst, and methanol.

  • Add the strong Brønsted acid to the mixture.

  • Pressurize the vessel with hydrogen gas (pressure may need optimization, e.g., 50 bar).

  • Stir the reaction mixture at a set temperature (e.g., 80°C) for a specified time (e.g., 24 hours).

  • After cooling to room temperature and carefully releasing the pressure, the catalyst can be filtered off.

  • For in situ protection, add a base followed by the protecting group precursor to the filtrate and stir until the reaction is complete.

  • Perform an appropriate aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it in vacuo, and purify the residue by column chromatography to obtain the desired fluorinated piperidine.

Protocol 2: Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH) of Fluoropyridines

This protocol is adapted from a one-pot rhodium-catalyzed dearomatization-hydrogenation process.[3]

Materials:

  • Fluoropyridine substrate

  • Rhodium catalyst (e.g., [Rh(COD)Cl]2 with a suitable ligand)

  • Pinacol borane (HBpin)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Hydrogen gas (H2)

  • Trifluoroacetic anhydride (TFAA) for trapping

Procedure:

  • In an inert atmosphere glovebox, combine the rhodium catalyst and the fluoropyridine substrate in the chosen solvent.

  • Add pinacol borane (HBpin) to the mixture. An excess may be beneficial to suppress hydrodefluorination.

  • Transfer the reaction vessel to a hydrogenation setup and pressurize with hydrogen gas.

  • Stir the reaction at a specified temperature (e.g., 25°C) until the reaction is complete.

  • Upon completion, carefully vent the hydrogen and add trifluoroacetic anhydride (TFAA) to trap the volatile piperidine product as its trifluoroacetamide derivative.

  • After stirring, concentrate the mixture and purify by column chromatography to isolate the protected fluorinated piperidine.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Purification start Combine Substrate, Catalyst, and Solvent add_reagent Add Acid or Borane Reagent start->add_reagent pressurize Pressurize with H₂ add_reagent->pressurize react Stir at Optimized Temperature pressurize->react depressurize Depressurize and Filter react->depressurize protect In Situ Protection (Optional) depressurize->protect extract Aqueous Workup and Extraction protect->extract purify Column Chromatography extract->purify end Isolated Difluorinated Piperidine purify->end

Caption: General workflow for the synthesis of difluorinated piperidines.

troubleshooting_yield cluster_low_conversion Troubleshooting Low Conversion cluster_high_conversion Troubleshooting Byproducts start Low Yield Observed check_conversion Check Starting Material Conversion start->check_conversion check_catalyst Verify Catalyst Activity and Loading check_conversion->check_catalyst Low check_defluorination Significant Hydrodefluorination? check_conversion->check_defluorination High optimize_conditions Optimize T, P, Solvent check_catalyst->optimize_conditions check_purity Check Reagent Purity optimize_conditions->check_purity end Improved Yield check_purity->end adjust_catalyst Change Catalyst System or Additive (e.g., Acid) check_defluorination->adjust_catalyst Yes check_volatility Product Volatility Issue? check_defluorination->check_volatility No adjust_catalyst->end in_situ_protection Implement In Situ Protection check_volatility->in_situ_protection Yes in_situ_protection->end

Caption: Decision tree for troubleshooting low yields in synthesis.

References

Technical Support Center: Managing Protecting Groups in Multi-Step Synthesis of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing protecting groups in the multi-step synthesis of fluorinated piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on navigating the unique challenges presented by these valuable building blocks.

Frequently Asked Questions (FAQs)

Q1: Which are the most common nitrogen protecting groups for fluorinated piperidines?

A1: The most commonly employed protecting groups for the piperidine nitrogen are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). The choice depends on the overall synthetic strategy, particularly the required orthogonality to other functional groups and reaction conditions in your multi-step synthesis.[1][2]

Q2: How does the presence of fluorine on the piperidine ring affect the choice of protecting group?

A2: Fluorine atoms are strongly electron-withdrawing, which can decrease the basicity and nucleophilicity of the piperidine nitrogen. This may influence the rate and efficiency of the protection step. Furthermore, the conformational preferences of the fluorinated piperidine ring can be influenced by the protecting group.[3][4] For instance, studies have shown that the orientation of fluorine atoms can change with solvent polarity and the nature of the N-protecting group (e.g., Boc vs. Pivaloyl).[3] Careful consideration of these electronic and steric effects is crucial.

Q3: What does "orthogonal protection" mean, and why is it important in fluorinated piperidine synthesis?

A3: Orthogonal protection refers to the use of multiple protecting groups in a molecule that can be removed under distinct reaction conditions without affecting the others.[5][6] For example, a Boc group (acid-labile) and a Cbz group (removed by hydrogenolysis) are orthogonal. This strategy is vital in multi-step syntheses of complex fluorinated piperidines, allowing for the selective modification of different parts of the molecule without unintended deprotection.[6]

Q4: Can I use standard deprotection protocols for protected fluorinated piperidines?

A4: In many cases, standard protocols can be adapted. However, it is essential to monitor reactions closely as the electronic effects of fluorine can sometimes alter reactivity. For instance, while standard acid-catalyzed deprotection of Boc groups is generally effective, the stability of the piperidine ring and other functional groups to the acidic conditions should be carefully evaluated. Similarly, for Cbz deprotection via hydrogenolysis, catalyst poisoning or unwanted side reactions should be monitored.

Troubleshooting Guides

Issue 1: Incomplete or Sluggish N-Protection of a Fluorinated Piperidine

Question: I am experiencing low yields and slow reaction times when trying to protect my fluorinated piperidine with Boc-anhydride. What could be the cause and how can I resolve it?

Answer: This is a common issue stemming from the reduced nucleophilicity of the nitrogen atom due to the electron-withdrawing fluorine substituents.

Troubleshooting Steps:

  • Increase Reagent Stoichiometry: Use a larger excess of the protecting group reagent (e.g., Boc₂O or Cbz-Cl).

  • Use a Stronger Base/Catalyst: For Boc protection, adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly increase the reaction rate.

  • Elevate the Reaction Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier. Monitor carefully for potential side reactions.

  • Optimize Solvent: Ensure your solvent is appropriate for the reaction and that the starting materials are fully dissolved.

Issue 2: Unexpected Side Reactions During Deprotection

Question: During the acid-mediated deprotection of a Boc-protected fluorinated piperidine, I am observing product degradation. What are the potential causes and solutions?

Answer: The strong acidic conditions required for Boc removal can sometimes lead to side reactions, especially with sensitive substrates.

Troubleshooting Steps:

  • Use Milder Acidic Conditions: Instead of neat TFA, try a solution of TFA in a solvent like Dichloromethane (DCM) (e.g., 20-50% TFA in DCM).[7] This can moderate the acidity while still being effective for deprotection.

  • Scavengers: The formation of a stable tert-butyl cation during Boc deprotection can lead to alkylation of sensitive functional groups.[8] The addition of a scavenger like triethylsilane (TES) or thioanisole can trap these cations.

  • Alternative Deprotection Methods: For particularly sensitive substrates, consider alternative protecting groups that can be removed under non-acidic conditions in your synthetic design (e.g., Cbz or Fmoc).

Issue 3: Difficulty in Cbz Deprotection by Catalytic Hydrogenolysis

Question: The hydrogenolysis of my Cbz-protected fluorinated piperidine is slow or incomplete. What could be the problem?

Answer: Catalytic hydrogenolysis can be sensitive to various factors, and the substrate itself can sometimes interfere with the catalyst.

Troubleshooting Steps:

  • Catalyst Choice and Loading: Ensure you are using a fresh, active catalyst (e.g., Palladium on carbon, Pd/C). Increasing the catalyst loading may be necessary.

  • Hydrogen Pressure: Increasing the hydrogen pressure can often improve the reaction rate.

  • Solvent Selection: The choice of solvent can impact the reaction. Protic solvents like methanol or ethanol are generally effective.

  • Alternative Cbz Deprotection: If hydrogenolysis is not viable due to other reducible functional groups in your molecule, consider alternative methods such as using AlCl₃ in hexafluoroisopropanol (HFIP), which has been shown to be effective and tolerate various functional groups.[9][10]

Data Summary: Protecting Group Stability

The following table provides a general overview of the stability of common piperidine nitrogen protecting groups to various reaction conditions. Note that the stability can be substrate-dependent.

Protecting GroupAcidic Conditions (e.g., TFA, HCl)Basic Conditions (e.g., Piperidine, NaOH)Reductive Conditions (e.g., H₂, Pd/C)
Boc Labile[7][11]Stable[7][11]Stable[7][11]
Cbz Generally Stable (cleaved by strong acids like HBr/AcOH)[12]Stable[11]Labile[11][12]
Fmoc Stable[11]Labile[11][13]Generally Stable

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Fluorinated Piperidine

Materials:

  • Fluorinated piperidine

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq, optional)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the fluorinated piperidine (1.0 eq) in the chosen solvent.

  • Add the base (TEA or NaHCO₃) and DMAP (if used).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.2 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for Acidic Deprotection of a Boc-Protected Fluorinated Piperidine

Materials:

  • Boc-protected fluorinated piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected fluorinated piperidine (1.0 eq) in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C. Caution: The reaction can be exothermic and evolve gas (CO₂ and isobutene). Ensure proper ventilation.[7]

  • Stir the reaction at room temperature for 30 minutes to 3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted.[14]

Protocol 3: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected fluorinated piperidine

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected fluorinated piperidine in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add Pd/C catalyst (typically 5-10 mol%) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (e.g., a balloon) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected fluorinated piperidine.

Visual Guides

G cluster_0 Protecting Group Selection Workflow start Start: Fluorinated Piperidine conditions Downstream Reaction Conditions? start->conditions acid_stable Acidic Conditions? conditions->acid_stable Yes reconsider Re-evaluate Strategy conditions->reconsider Complex/Multiple base_stable Basic Conditions? acid_stable->base_stable No use_fmoc Use Fmoc acid_stable->use_fmoc Yes reduction_stable Reductive Conditions? base_stable->reduction_stable No use_boc Use Boc base_stable->use_boc Yes reduction_stable->use_fmoc No reduction_stable->reconsider Yes use_cbz Use Cbz

Caption: Decision workflow for selecting a suitable protecting group.

G cluster_1 Troubleshooting Cbz Deprotection via Hydrogenolysis start Problem: Incomplete Cbz Deprotection check_catalyst Is Catalyst Fresh and Active? start->check_catalyst replace_catalyst Replace Catalyst, Increase Loading check_catalyst->replace_catalyst No check_pressure Is H2 Pressure Sufficient? check_catalyst->check_pressure Yes replace_catalyst->check_pressure increase_pressure Increase H2 Pressure check_pressure->increase_pressure No check_other_groups Other Reducible Groups Present? check_pressure->check_other_groups Yes increase_pressure->check_other_groups alternative_method Use Alternative Method (e.g., AlCl3/HFIP) check_other_groups->alternative_method Yes success Problem Solved check_other_groups->success No alternative_method->success

Caption: Troubleshooting guide for Cbz deprotection.

References

Technical Support Center: Scale-up Synthesis of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for this synthetic transformation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, particularly in the reduction of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete reaction or low conversion of the starting ketone. 1. Insufficient reducing agent. 2. Deactivation of the reducing agent by solvent or moisture. 3. Low reaction temperature.1. Increase the molar equivalents of the reducing agent (e.g., sodium borohydride) incrementally. A typical starting point is 1.5-2.0 equivalents. 2. Ensure the use of anhydrous solvents. While methanol is a common solvent, for scale-up, consider co-solvents like THF to improve solubility and reduce protic solvent interaction with the hydride. 3. If the reaction is sluggish at 0°C, allow it to slowly warm to room temperature and monitor by TLC or LC-MS.
Formation of a significant amount of byproduct, suspected to be the mono-defluorinated piperidine. Hydrodefluorination is a known side reaction with some reducing agents, especially at elevated temperatures or with prolonged reaction times.1. Maintain a low reaction temperature (0°C or below) during the addition of the reducing agent. 2. Use a milder reducing agent if hydrodefluorination persists. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-reduction.
Difficulties in isolating the product during aqueous work-up. The product may have some water solubility, leading to losses in the aqueous layer. Emulsion formation can also be an issue.1. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product. 2. Use a larger volume of organic solvent for extraction and perform multiple extractions (e.g., 3-4 times). 3. If emulsions form, allow the mixture to stand for a longer period, or add a small amount of brine to help break the emulsion. Centrifugation can also be effective on a smaller scale.
The purified product is a mixture of diastereomers. The reduction of the ketone at the 4-position creates a new stereocenter, leading to the formation of cis and trans diastereomers.1. This is an expected outcome of the reaction. 2. Diastereomers can often be separated by column chromatography on silica gel. A gradient elution system with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol) is recommended. 3. The ratio of diastereomers may be influenced by the choice of reducing agent and reaction conditions. Bulky reducing agents may offer improved diastereoselectivity.
Product degradation during purification by column chromatography. The product may be sensitive to the acidic nature of standard silica gel, leading to degradation or Boc-deprotection.1. Use silica gel that has been neutralized with a base, such as triethylamine (typically 1% v/v in the eluent). 2. Alternatively, consider using a different stationary phase, such as alumina (neutral or basic). 3. Minimize the time the product is on the column.

Frequently Asked Questions (FAQs)

Q1: What is the recommended reducing agent for the conversion of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate to the corresponding alcohol on a large scale?

A1: Sodium borohydride (NaBH₄) is the most commonly used and cost-effective reducing agent for this transformation. It is generally selective for ketones and aldehydes and is safer to handle on a large scale compared to more potent hydrides like lithium aluminum hydride (LiAlH₄).

Q2: What solvent system is most suitable for this reduction at scale?

A2: A mixture of methanol (MeOH) and tetrahydrofuran (THF) is a good starting point. THF helps to dissolve the starting material, while MeOH is necessary to activate the sodium borohydride. For larger scale reactions, using a higher proportion of THF can help to control the reaction exotherm and minimize side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a typical mobile phase would be a mixture of ethyl acetate and hexanes. The starting ketone is more non-polar and will have a higher Rf value than the more polar alcohol product.

Q4: What are the critical safety precautions to take during this scale-up synthesis?

A4: The reaction of sodium borohydride with methanol generates hydrogen gas, which is flammable. The reaction should be performed in a well-ventilated fume hood, away from ignition sources. The addition of NaBH₄ should be done portion-wise to control the rate of gas evolution and the reaction exotherm, especially on a larger scale. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Q5: Is the product, this compound, stable for long-term storage?

A5: The product is generally stable when stored in a cool, dry place. However, as it is a Boc-protected amine, it can be sensitive to strong acids, which can cause deprotection. It is recommended to store it in a tightly sealed container under an inert atmosphere if possible.

Experimental Protocol: Reduction of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

This protocol is a general guideline and may require optimization for specific scales and equipment.

Materials:

  • tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a suitably sized reaction vessel equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in a mixture of THF and MeOH (e.g., a 3:1 to 5:1 v/v ratio).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 eq) in portions over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution while maintaining a low temperature.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a mixture of diastereomers.

Data Presentation

ParameterValue/RangeNotes
Starting Material tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate-
Reducing Agent Sodium Borohydride (NaBH₄)1.5 - 2.0 equivalents
Solvent System THF/MeOH3:1 to 5:1 (v/v)
Reaction Temperature 0°C to room temperatureInitial addition at 0°C is critical.
Reaction Time 1 - 3 hoursMonitor by TLC or LC-MS.
Typical Yield 85 - 95% (crude)Yield after purification may vary depending on the efficiency of diastereomer separation.
Purification Method Flash Column ChromatographySilica gel, gradient elution (e.g., 10-50% EtOAc in Hexanes).

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Ketone in THF/MeOH cool Cool to 0°C start->cool add_nabh4 Add NaBH4 (portion-wise) cool->add_nabh4 react Stir at 0°C to RT add_nabh4->react quench Quench with NaHCO3 (aq) react->quench concentrate1 Concentrate Solvents quench->concentrate1 extract Extract with EtOAc concentrate1->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate2 Concentrate dry->concentrate2 chromatography Column Chromatography concentrate2->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the reduction of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.

logical_relationship ketone tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate reduction Reduction (e.g., NaBH4, MeOH/THF) ketone->reduction alcohol This compound (Diastereomeric Mixture) reduction->alcohol Desired Reaction side_product Mono-defluorinated Product reduction->side_product Potential Side Reaction

Caption: Key chemical transformation and potential side reaction during the synthesis.

Technical Support Center: Purity Assessment of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical methods used in the purity assessment of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for determining the purity of my fluorinated compound?

The choice of technique depends on the properties of your compound. Here’s a general guide:

  • Quantitative Nuclear Magnetic Resonance (qNMR): ¹⁹F qNMR is often preferred for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[1] It provides a wide chemical shift range, minimizing the risk of signal overlap that can be an issue in ¹H NMR.[2] It's a primary method for determining absolute purity without the need for a specific reference standard of the analyte.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of fluorinated compounds, especially for separating mixtures of isomers or closely related impurities.[3] Fluorinated stationary phases can offer unique selectivity for these compounds.[3]

  • Gas Chromatography (GC): Ideal for volatile and thermally stable fluorinated compounds.[4] It is highly sensitive for detecting trace impurities.

  • Mass Spectrometry (MS): Often coupled with LC or GC (LC-MS, GC-MS), it provides high sensitivity and selectivity for identifying and quantifying impurities.[5] High-resolution mass spectrometry (HRMS) is particularly powerful for identifying unknown residuals.[5]

Q2: Why am I seeing complex or overlapping signals in the ¹H NMR spectrum of my fluorinated compound?

Fluorine atoms couple with neighboring protons, leading to complex splitting patterns in ¹H NMR spectra. This, combined with the potential for multiple components in a sample, can result in overlapping signals, making quantification difficult. ¹⁹F NMR is often a better choice as the spectra are typically simpler with less signal overlap due to the wider chemical shift range.[2]

Q3: What are the key parameters to optimize for a ¹⁹F qNMR experiment?

For accurate quantification, the following parameters are crucial:

  • Relaxation Delay (D1): This must be long enough to allow for complete relaxation of the ¹⁹F nuclei between scans. A common starting point is to set D1 to at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest.[6][7]

  • Pulse Angle: A 90° pulse angle is typically used to maximize the signal.

  • Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio for accurate integration.

  • Spectral Width: The spectral width must be large enough to encompass all signals of interest, including the analyte and the internal standard.

Q4: My fluorinated compound is showing poor peak shape (tailing) in HPLC. What are the common causes?

Peak tailing for fluorinated compounds in HPLC can be caused by several factors:

  • Secondary Interactions: Basic fluorinated compounds can interact with acidic residual silanol groups on the silica-based stationary phase.[8]

  • Column Overload: Injecting too much sample can lead to peak distortion.[9]

  • Incompatible Sample Solvent: The solvent used to dissolve the sample should be as similar as possible to the mobile phase.

  • Column Contamination or Voids: Buildup of contaminants on the column frit or the formation of a void in the packed bed can disrupt the flow path.[8][10]

Troubleshooting Guides

¹⁹F Quantitative NMR (qNMR)
Problem Possible Cause(s) Troubleshooting Steps
Inaccurate Purity Values Insufficient relaxation delay (D1) leading to signal saturation.Determine the T1 of your analyte and internal standard. Set the D1 to > 5 * T1. A longer pre-scan delay can also be beneficial.[6][7]
Non-uniform excitation of signals across a wide chemical shift range.Ensure your instrument's probe is properly tuned and calibrated. For very wide spectral widths, consider using broadband excitation pulses if available.[6]
Inaccurate integration of signals.Manually check and adjust the baseline correction and integration regions. Ensure signals are well-separated from impurities and the internal standard.
Impure or inappropriate internal standard.Use a certified reference material (CRM) as the internal standard with a known purity of >99%. The standard should have a simple ¹⁹F NMR spectrum and signals that do not overlap with the analyte.[11]
Broad NMR Signals Poor sample solubility or aggregation.Try a different deuterated solvent or gently warm the sample to improve solubility.
Presence of paramagnetic impurities.The presence of even trace amounts of paramagnetic metals can cause significant peak broadening.
Chemical exchange on the NMR timescale.Acquire spectra at different temperatures to see if the peak shape changes, which can indicate a dynamic process.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Troubleshooting Steps
Peak Tailing Secondary interactions with silanol groups.Lower the mobile phase pH (e.g., using 0.1% formic acid) to protonate silanols.[9] Use a highly end-capped or a base-deactivated column.[8] Consider using a fluorinated stationary phase which can offer different selectivity.[3]
Mass overload.Dilute the sample and inject a smaller volume.[9]
Column bed deformation or contamination.Replace the column frit or the guard column. If a void is suspected, try reversing and flushing the column (if permitted by the manufacturer).[8]
Poor Resolution Inappropriate mobile phase composition.Optimize the mobile phase by adjusting the organic solvent percentage, trying a different organic modifier (e.g., acetonitrile vs. methanol), or changing the pH.
Unsuitable stationary phase.Consider a column with a different chemistry. For fluorinated compounds, pentafluorophenyl (PFP) or other fluorinated phases can provide enhanced selectivity.[3]
Insufficient column efficiency.Use a longer column or a column with smaller particle size to increase the number of theoretical plates.
Retention Time Drift Poor column equilibration.Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.[12]
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[12]
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is properly degassed.
Gas Chromatography (GC)
Problem Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Inappropriate inlet temperature.Optimize the inlet temperature. A temperature that is too low can cause slow vaporization and peak tailing, while a temperature that is too high can cause degradation of thermally labile compounds.[13][14] A good starting point is 250 °C.[13]
Active sites in the inlet liner or column.Use a deactivated inlet liner. If possible, use a column specifically designed for your class of compounds.
Column overloading.Dilute the sample or inject a smaller volume.
No or Low Analyte Signal Analyte degradation in the hot inlet.Decrease the inlet temperature. Use a gentler injection technique like cool on-column injection if available.
Non-volatile analytes.GC is only suitable for volatile compounds. Consider derivatization to increase volatility or switch to HPLC or SFC.[15]
Leaks in the system.Check for leaks at the septum, fittings, and column connections.
Mass Spectrometry (MS)
Problem Possible Cause(s) Troubleshooting Steps
No Molecular Ion Observed Fragmentation during ionization (common with Electron Ionization - EI).Use a softer ionization technique such as Chemical Ionization (CI), Electrospray Ionization (ESI), or Field Ionization (FI).
Low ionization efficiency in the source.Optimize ion source parameters (e.g., temperatures, gas flows, voltages).[12] For elemental fluorine analysis, novel ionization methods like plasma-assisted reaction chemical ionization (PARCI) can improve sensitivity.[16]
Poor Sensitivity / High Background Ion suppression in the source (LC-MS).Improve sample cleanup to remove matrix components. Adjust the chromatography to separate the analyte from interfering compounds.[17]
Contamination from the LC system (e.g., PTFE tubing).Use PEEK tubing and other non-fluorinated components where possible, especially for trace analysis.
Inappropriate mobile phase additives.Ensure mobile phase additives are volatile and compatible with MS (e.g., formic acid, ammonium formate). Avoid non-volatile buffers like phosphate.

Experimental Protocols

Protocol 1: Purity Determination by ¹⁹F qNMR

Objective: To determine the absolute purity of a fluorinated compound using an internal standard.

Materials:

  • NMR spectrometer

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)

  • Certified internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid, trifluoroacetic acid)[6]

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the fluorinated compound into a clean vial.

    • Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of analyte to standard should be close to 1:1.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent.

    • Vortex the sample until fully dissolved and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Tune and shim the NMR spectrometer.

    • Set the following acquisition parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): ≥ 5 times the longest T1 of the analyte or standard.

      • Acquisition Time (AQ): At least 3 seconds.

      • Number of Scans (NS): 16 or higher for good signal-to-noise.

      • Spectral Width (SW): Sufficient to cover all ¹⁹F signals.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of fluorine atoms for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Protocol 2: Impurity Profiling by HPLC-UV

Objective: To separate and quantify impurities in a fluorinated compound sample.

Materials:

  • HPLC system with UV detector

  • Analytical column (e.g., C18, PFP)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Mobile phase additives (e.g., formic acid, trifluoroacetic acid)

  • Reference standards for known impurities (if available)

Procedure:

  • Method Development:

    • Column Selection: Start with a standard C18 column. If resolution is poor, consider a pentafluorophenyl (PFP) column for alternative selectivity.[18]

    • Mobile Phase Selection: Begin with a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Detection Wavelength: Determine the UV absorbance maximum of the main compound and known impurities.

  • Sample Preparation:

    • Prepare a stock solution of the fluorinated compound in a suitable solvent (e.g., mobile phase) at a concentration of approximately 1 mg/mL.

    • Prepare calibration standards of known impurities if available.

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the sample and run the gradient method.

    • Example Gradient: 5% Acetonitrile to 95% Acetonitrile over 20 minutes.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the main compound and any impurities.

    • Calculate the area percent of each impurity relative to the total peak area.

    • If reference standards are used, create a calibration curve to quantify the impurities.

Visualizations

experimental_workflow_qnmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_std Accurately weigh internal standard weigh_analyte->weigh_std dissolve Dissolve in deuterated solvent weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Load sample into NMR spectrometer transfer->load_sample setup_params Set acquisition parameters (D1, NS, etc.) load_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid process_fid Fourier Transform, Phase & Baseline Correction acquire_fid->process_fid integrate Integrate analyte and standard signals process_fid->integrate calculate Calculate purity integrate->calculate

Caption: Workflow for purity assessment using quantitative NMR (qNMR).

troubleshooting_hplc_tailing start Peak Tailing Observed in HPLC check_overload Is the sample concentration too high? start->check_overload dilute Dilute sample and re-inject check_overload->dilute Yes check_ph Is the analyte basic? check_overload->check_ph No resolved Problem Resolved dilute->resolved lower_ph Lower mobile phase pH (e.g., add 0.1% Formic Acid) check_ph->lower_ph Yes check_column Is the column old or contaminated? check_ph->check_column No use_bde_column Use a base-deactivated or end-capped column lower_ph->use_bde_column replace_column Replace guard column or analytical column check_column->replace_column Yes check_column->resolved No replace_column->resolved use_bde_column->resolved

Caption: Troubleshooting logic for peak tailing in HPLC analysis.

References

Technical Support Center: Resolving Diastereomers of Substituted Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of substituted hydroxypiperidine diastereomers. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving diastereomers of substituted hydroxypiperidines?

A1: The main strategies for separating diastereomers of substituted hydroxypiperidines leverage their different physicochemical properties.[1] The most common methods include:

  • Achiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a standard achiral stationary phase can often separate diastereomers due to their distinct physical properties.[2]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the diastereomeric mixture with a chiral resolving agent to form salts. These diastereomeric salts have different solubilities, allowing one to be selectively crystallized.[3][4]

  • Enzymatic Resolution: This kinetic resolution method uses enzymes, such as lipases, to selectively acylate or hydrolyze one diastereomer, allowing for the separation of the reacted and unreacted compounds.[5][6]

Q2: How do I choose the best resolution method for my specific hydroxypiperidine derivative?

A2: The choice of method depends on several factors including the scale of the separation, the physicochemical properties of your compound, and available equipment. A general approach is to start with analytical scale screening. HPLC or SFC on an achiral column is often the quickest way to see if the diastereomers are separable chromatographically.[7] If chromatography is not effective or for larger scale operations, diastereomeric salt crystallization is a powerful technique, provided a suitable resolving agent can be found. Enzymatic methods are excellent for their high selectivity but require screening for a compatible enzyme.

Q3: How can I determine the diastereomeric ratio (d.r.) of my sample?

A3: The diastereomeric ratio is typically determined using analytical techniques that can distinguish between the diastereomers. The most common methods are:

  • NMR Spectroscopy (¹H or ¹³C): Since diastereomers have different magnetic environments, their nuclei will produce distinct signals in an NMR spectrum.[1] The ratio of the integrals of well-resolved, non-overlapping signals corresponding to each diastereomer is directly proportional to their molar ratio.[1]

  • Chromatography (HPLC, SFC, GC): When a separation method is developed, the relative peak areas in the chromatogram can be used to quantify the diastereomeric ratio. This is often more sensitive than NMR for detecting minor diastereomers.[8][9]

Method Selection Workflow

G start Start: Mixture of Hydroxypiperidine Diastereomers screen_chrom Analytical Screening: Achiral HPLC/SFC start->screen_chrom is_separable Baseline Separation Achieved? screen_chrom->is_separable scale_up_chrom Optimize & Scale-Up Chromatography is_separable->scale_up_chrom  Yes screen_cryst Screen Resolving Agents & Solvents for Crystallization is_separable->screen_cryst No end Resolved Diastereomers scale_up_chrom->end crystals_form Selective Crystals Form? screen_cryst->crystals_form scale_up_cryst Optimize & Scale-Up Crystallization crystals_form->scale_up_cryst  Yes screen_enz Screen Enzymes (e.g., Lipases) for Kinetic Resolution crystals_form->screen_enz No scale_up_cryst->end selective_rxn Selective Reaction Occurs? screen_enz->selective_rxn selective_rxn->screen_chrom No, Re-evaluate Properties scale_up_enz Optimize & Scale-Up Enzymatic Resolution selective_rxn->scale_up_enz  Yes scale_up_enz->end

Caption: A decision workflow for selecting a diastereomer resolution method.

Troubleshooting Guide 1: Achiral Chromatography (HPLC/SFC)

Issue: Poor or no resolution between diastereomer peaks.

  • Question: I'm injecting my mixture of hydroxypiperidine diastereomers on a standard C18 column, but the peaks are completely co-eluting. What should I do?

  • Answer:

    • Modify the Mobile Phase: Selectivity is highly dependent on the mobile phase composition.[10] Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol) and the aqueous/non-polar phase. For basic compounds like piperidines, adding a small amount (e.g., 0.1%) of an additive like diethylamine (DEA) can significantly improve peak shape by masking residual silanol groups on the stationary phase.[7]

    • Change the Stationary Phase: If mobile phase optimization fails, the column chemistry may not be suitable. Screen different stationary phases. For reversed-phase, a pentafluorophenyl (PFP) column can offer different selectivity compared to a C18.[7] For normal-phase, bare silica is a good starting point, often with a mobile phase like ethanol/hexane.[2]

    • Adjust Temperature: Temperature is a critical parameter that affects separation thermodynamics.[7] Analyze your sample at different column temperatures (e.g., 25°C, 35°C, 45°C) to see if it improves resolution.[7]

    • Consider SFC: Supercritical Fluid Chromatography (SFC) often provides different selectivity than HPLC and can be an excellent alternative for separating diastereomers.[11][12]

Issue: Poor peak shape (tailing or fronting).

  • Question: My diastereomer peaks are resolved, but they show significant tailing, making quantification difficult. What is the cause?

  • Answer:

    • Peak Tailing: This is often caused by secondary interactions, especially between the basic piperidine nitrogen and acidic silanol groups on the silica-based column.[7]

      • Solution: Add a basic modifier like 0.1% diethylamine (DEA) or triethylamine (TEA) to your mobile phase to compete for the active sites.[7] Using a base-deactivated column can also help.

    • Peak Fronting/Tailing due to Overload: Injecting too much sample can lead to distorted peak shapes.[7]

      • Solution: Reduce the injection volume or dilute your sample.[7]

    • Peak Fronting due to Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause fronting.[7]

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[7]

Typical HPLC/SFC Screening Parameters
ParameterHPLC (Reversed-Phase)HPLC (Normal-Phase)SFC
Columns C18, Phenyl-Hexyl, PFPBare Silica, Diol, Cyano2-Ethylpyridine, Diol, Bare Silica
Mobile Phase A Water, 10mM Ammonium Bicarbonaten-Hexane or n-HeptaneCO₂
Mobile Phase B Acetonitrile or MethanolIsopropanol (IPA) or EthanolMethanol, Ethanol, or IPA
Additives 0.1% Formic Acid, 0.1% TFA, 0.1% DEA0.1% DEA (for basic analytes)0.1-0.5% DEA or TFA
Temperature 25 - 50 °C25 - 40 °C30 - 50 °C
Back Pressure N/AN/A125 - 200 bar

Troubleshooting Guide 2: Diastereomeric Salt Crystallization

Issue: No crystals are forming after adding the resolving agent.

  • Question: I've added L-tartaric acid to my racemic hydroxypiperidine, but the solution remains clear even after cooling. Why won't it crystallize?

  • Answer:

    • Incorrect Solvent Choice: The solvent is critical. If it's too good, the diastereomeric salt will remain fully dissolved. If it's too poor, the salt may precipitate as an oil. A systematic solvent screen is essential.[3]

    • Insufficient Supersaturation: The solution may not be supersaturated enough for nucleation to occur. Try concentrating the solution by slowly evaporating the solvent, or carefully add an anti-solvent (a solvent in which the salt is less soluble) to induce precipitation.[3]

    • Purity of Starting Materials: Impurities can significantly inhibit crystallization.[3] Ensure both your hydroxypiperidine mixture and the resolving agent are of high purity.

Issue: The diastereomeric excess (d.e.) of the crystallized salt is low.

  • Question: I managed to get crystals, but after analysis, they are only slightly enriched in one diastereomer. How can I improve the purity?

  • Answer:

    • Optimize Cooling Rate: Rapid cooling can trap the undesired diastereomer in the crystal lattice. A slower, controlled cooling rate generally favors the growth of purer, larger crystals.[3]

    • Change the Solvent: The choice of solvent can dramatically affect the solubility difference between the two diastereomeric salts, which is the basis for the separation. Experiment with different solvents or solvent mixtures.[3]

    • Recrystallization: A single crystallization may not be enough. Performing one or more recrystallizations of the enriched salt mixture is a common strategy to improve diastereomeric purity.

    • In-situ Racemization: For compounds where the undesired diastereomer can be epimerized back to the desired one under the crystallization conditions (a process known as crystallization-induced dynamic resolution), optimizing temperature and time can dramatically improve yield and purity.[13]

Crystallization Troubleshooting Workflow

G start Start: Attempting Crystallization problem Problem Encountered start->problem no_xtal No Crystals Form problem->no_xtal low_de Low Diastereomeric Excess (d.e.) problem->low_de poor_morph Poor Crystal Morphology problem->poor_morph solve_no_xtal1 Screen Solvents & Anti-solvents no_xtal->solve_no_xtal1 solve_low_de1 Optimize Cooling Rate (Slower Cooling) low_de->solve_low_de1 solve_poor_morph1 Optimize Agitation Rate poor_morph->solve_poor_morph1 solve_no_xtal2 Increase Supersaturation (Concentrate/Cool) solve_no_xtal1->solve_no_xtal2 end Successful Resolution solve_no_xtal2->end solve_low_de2 Perform Recrystallization(s) solve_low_de1->solve_low_de2 solve_low_de2->end solve_poor_morph2 Use Seeding solve_poor_morph1->solve_poor_morph2 solve_poor_morph2->end

References

Validation & Comparative

A Comparative Guide to the NMR Structural Validation of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate, a key building block in medicinal chemistry. The structural integrity of this and similar fluorinated piperidine scaffolds is paramount for their application in drug discovery. This document outlines the expected NMR data for the title compound and compares it with a closely related isomer, tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate, and its non-fluorinated analog, tert-butyl 4-hydroxypiperidine-1-carboxylate.

Comparative NMR Data Analysis

The introduction of fluorine atoms into the piperidine ring significantly influences the chemical shifts and coupling constants observed in ¹H, ¹³C, and ¹⁹F NMR spectra. The following tables summarize the expected and experimentally observed NMR data for the title compound and its comparators.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Target) H-23.20 - 3.60m-
H-4~4.00m-
H-51.80 - 2.20m-
H-63.00 - 3.40m-
-OHvariablebr s-
-C(CH₃)₃1.48s-
tert-Butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate (Isomer) H-23.10 - 3.50m-
H-3~4.20m-
H-51.90 - 2.30m-
H-63.20 - 3.60m-
-OHvariablebr s-
-C(CH₃)₃1.47s-
tert-Butyl 4-hydroxypiperidine-1-carboxylate (Non-fluorinated Analog) [1][2]H-2, H-63.80 - 4.00m-
H-3, H-51.80 - 2.00m-
H-4~3.80m-
-OHvariablebr s-
-C(CH₃)₃1.46s-

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compound (Target) C-2~45 (t, J ≈ 20 Hz)
C-3~120 (t, J ≈ 250 Hz)
C-4~70 (t, J ≈ 25 Hz)
C-5~30
C-6~40
-C(CH₃)₃~80
-C(CH₃)₃28.4
C=O154.8
tert-Butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate (Isomer) C-2~42
C-3~72 (t, J ≈ 22 Hz)
C-4~122 (t, J ≈ 245 Hz)
C-5~35 (t, J ≈ 20 Hz)
C-6~40
-C(CH₃)₃~80
-C(CH₃)₃28.4
C=O154.7
tert-Butyl 4-hydroxypiperidine-1-carboxylate (Non-fluorinated Analog) [1]C-2, C-643.1
C-3, C-534.2
C-467.5
-C(CH₃)₃79.4
-C(CH₃)₃28.5
C=O154.9

Table 3: ¹⁹F NMR Spectral Data Comparison (376 MHz, CDCl₃)

CompoundFluorineChemical Shift (δ, ppm)Multiplicity
This compound (Target) F-3-95 to -115m
tert-Butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate (Isomer) F-4-90 to -110m

Experimental Protocols

Standard NMR spectroscopic techniques are employed for the structural validation of these compounds.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as trifluorotoluene can be used.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse sequence

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer

  • Pulse Program: Proton-decoupled single-pulse sequence

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 5 seconds

    • Number of Scans: 1024

4. ¹⁹F NMR Spectroscopy:

  • Instrument: 376 MHz NMR Spectrometer

  • Pulse Program: Proton-decoupled single-pulse sequence

  • Acquisition Parameters:

    • Spectral Width: 100 ppm

    • Acquisition Time: 2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 64

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the complete structural validation of this compound using NMR spectroscopy.

G NMR Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Validation synthesis Synthesis of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate purification Purification (e.g., Column Chromatography) synthesis->purification H1_NMR 1H NMR purification->H1_NMR C13_NMR 13C NMR purification->C13_NMR F19_NMR 19F NMR purification->F19_NMR TwoD_NMR 2D NMR (COSY, HSQC) purification->TwoD_NMR data_proc Data Processing (FT, Phasing, Baseline Correction) H1_NMR->data_proc C13_NMR->data_proc F19_NMR->data_proc TwoD_NMR->data_proc peak_assign Peak Assignment TwoD_NMR->peak_assign  Correlation Data data_proc->peak_assign coupling_analysis Coupling Constant Analysis peak_assign->coupling_analysis structure_confirm Structure Confirmation coupling_analysis->structure_confirm

Caption: Workflow for NMR-based structural validation.

Discussion

The presence of the gem-difluoro group at the C-3 position in the target molecule has a pronounced effect on the NMR spectra. In the ¹H NMR, the protons on the adjacent C-2 and C-4 carbons are expected to show complex multiplets due to coupling with the fluorine atoms. In the ¹³C NMR, the C-3 carbon signal is split into a triplet by the two fluorine atoms, with a large one-bond C-F coupling constant (¹JCF) of approximately 250 Hz. The adjacent carbons (C-2 and C-4) also exhibit smaller two-bond C-F couplings (²JCF). The ¹⁹F NMR provides a direct window into the fluorine environment and is crucial for confirming the presence and position of the difluoro group.

By comparing the spectral data of the target molecule with its 4,4-difluoro isomer and the non-fluorinated analog, a clear and unambiguous structural assignment can be made. The distinct patterns of chemical shifts and coupling constants serve as a reliable fingerprint for each compound. For a definitive assignment, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing proton-proton and proton-carbon correlations, respectively.

References

The Impact of Fluorination on the Biological Activity of Piperidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of the biological activity of fluorinated versus non-fluorinated piperidine analogs, focusing on their interaction with the 5-HT1D receptor, a key target in migraine therapy.

The introduction of fluorine into a molecule can significantly alter its physicochemical properties, including basicity (pKa), lipophilicity, and metabolic stability.[1][2] These modifications can, in turn, have a profound impact on a compound's biological activity, influencing its binding affinity for target receptors, functional efficacy, and pharmacokinetic profile.[3][4] This guide presents a comparative analysis of a series of piperidine-containing indole derivatives, highlighting the effects of fluorination on their basicity and in vitro efficacy as 5-HT1D receptor agonists.

Comparative Biological Activity Data

The following table summarizes the quantitative data for a non-fluorinated piperidine analog and its corresponding mono- and di-fluorinated derivatives. The data illustrates the significant impact of fluorine substitution on the basicity of the piperidine nitrogen and the compound's functional activity at the human 5-HT1D receptor.

Compound IDStructureFluorination PatternpKa5-HT1D Agonist Efficacy (EC50, nM)
1 3-[3-(Piperidin-1-yl)propyl]-1H-indoleNon-fluorinated9.810
2 3-[3-(4-Fluoropiperidin-1-yl)propyl]-1H-indoleMono-fluorinated8.712
3 3-[3-(4,4-Difluoropiperidin-1-yl)propyl]-1H-indoleDi-fluorinated6.815

Experimental Protocols

The data presented in this guide was obtained through the following key experimental methodologies:

Determination of pKa

The ionization constants (pKa) of the piperidine analogs were determined by potentiometric titration. A solution of the compound in a mixture of methanol and water was titrated with a standardized solution of hydrochloric acid at a constant temperature (25 °C). The pKa value was then calculated from the titration curve.

In Vitro 5-HT1D Receptor Agonist Efficacy Assay

The functional activity of the compounds as 5-HT1D receptor agonists was assessed using a cell-based assay measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells were transiently transfected with a plasmid encoding the human 5-HT1D receptor using a suitable transfection reagent.

2. cAMP Accumulation Assay:

  • 48 hours post-transfection, the cells were harvested and seeded into 96-well plates.

  • The cells were pre-incubated with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine) for 15 minutes to prevent cAMP degradation.

  • The test compounds (non-fluorinated and fluorinated piperidine analogs) were added at various concentrations, followed by the addition of forskolin (1 µM) to stimulate adenylyl cyclase.

  • The incubation was continued for 30 minutes at 37 °C.

3. Luminescence Measurement:

  • The intracellular cAMP levels were determined using a commercial cAMP assay kit based on a competitive immunoassay or a bioluminescent reporter system.

  • The luminescent or fluorescent signal, which is inversely proportional to the cAMP concentration, was measured using a plate reader.

4. Data Analysis:

  • The concentration-response curves for the inhibition of forskolin-stimulated cAMP accumulation were plotted for each compound.

  • The EC50 values, representing the concentration of the compound that produces 50% of its maximal inhibitory effect, were calculated using a non-linear regression analysis.

Signaling Pathway and Experimental Workflow

The interaction of the piperidine analogs with the 5-HT1D receptor initiates a specific intracellular signaling cascade. The following diagrams illustrate this pathway and the general workflow of the experimental procedure used to determine agonist efficacy.

G Receptor 5-HT1D Receptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand Piperidine Analog (Agonist) Ligand->Receptor ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Regulation

Caption: 5-HT1D Receptor Signaling Pathway.

G cluster_0 Cell Preparation cluster_1 cAMP Assay cluster_2 Data Analysis A HEK293 Cells B Transfection with 5-HT1D Receptor cDNA A->B C Cell Culture (48h) B->C D Incubate with Test Compound C->D E Stimulate with Forskolin D->E F Measure cAMP Levels E->F G Generate Dose-Response Curve F->G H Calculate EC50 G->H

Caption: Experimental Workflow for Efficacy Assay.

References

Unlocking the Potential of Fluorination: A Comparative Guide to the Structure-Activity Relationship of 3,3-Difluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 3,3-difluoropiperidine derivatives. By incorporating the unique properties of fluorine, these compounds offer promising avenues for enhancing potency, selectivity, and pharmacokinetic profiles across various biological targets.

The introduction of fluorine into drug candidates can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability. The 3,3-difluoropiperidine scaffold, in particular, has emerged as a valuable building block in medicinal chemistry. This guide delves into the SAR of this motif, offering a comparative look at its impact on the biological activity of compounds targeting G-protein coupled receptors (GPCRs), specifically focusing on dopamine D4 receptor antagonists and apelin receptor agonists.

Comparative Biological Activity of 3,3-Difluoropiperidine Derivatives

The strategic incorporation of the 3,3-difluoropiperidine moiety has demonstrated a significant impact on the potency and efficacy of small molecule therapeutics. Below, we compare the activity of these derivatives against two distinct GPCR targets.

Dopamine D4 Receptor (D4R) Antagonists

Recent studies have explored the SAR of 3,3-difluoropiperidine derivatives as antagonists for the dopamine D4 receptor, a target implicated in various central nervous system disorders. The following table summarizes the binding affinities (Ki) of a series of analogs, highlighting the influence of various substituents.

Compound IDR GroupKi (nM)[1]cLogP[1]LipE[1]CNS MPO[1]
7a 4-Fluorophenyl1405.122.93.5
7b 3,4-Difluorophenyl3205.292.53.2
7c 4-Fluoro-3-methylphenyl1905.542.53.0
7d 3-Fluorophenyl>10005.12-3.5
7e 4-Methylphenyl>10005.46-3.1
8a 4-Fluorophenyl1404.643.54.3
8b 3,4-Difluorophenyl5.54.814.74.0
8c 3-Methylphenyl135.014.43.8

Note: LipE = Lipophilic Efficiency; CNS MPO = Central Nervous System Multiparameter Optimization.

The data indicates that the nature of the aromatic substituent (R group) significantly influences the binding affinity. For instance, the 3,4-difluorophenyl derivative 8b exhibited the highest potency with a Ki of 5.5 nM.[1]

Apelin Receptor Agonists

The incorporation of a 3,3-difluoropiperidine moiety has also been shown to dramatically improve the potency of apelin receptor agonists. The apelin receptor is a GPCR involved in cardiovascular regulation and other physiological processes.

CompoundMoietyEC50 (nM)[2]
Parent CompoundPiperidine162
Derivative3,3-Difluoropiperidine6.5

The substitution of a standard piperidine with a 3,3-difluoropiperidine resulted in a greater than 20-fold increase in potency, demonstrating the profound effect of this fluorinated scaffold.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Dopamine D4 Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the human dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor (hD4R).

  • [³H]N-methylspiperone as the radioligand.

  • Unlabeled test compounds.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-hD4R cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, [³H]N-methylspiperone (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.

    • For determining non-specific binding, a high concentration of a known D4R antagonist (e.g., haloperidol) is used instead of the test compound.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound by fitting the competition binding data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Apelin Receptor Functional Assay (β-Arrestin Recruitment)

This protocol describes a cell-based assay to measure the agonist activity of test compounds at the apelin receptor by quantifying β-arrestin recruitment.

Materials:

  • CHO-K1 cells co-expressing the human apelin receptor (APJ) and a β-arrestin fusion protein (e.g., β-arrestin-enzyme acceptor).

  • Test compounds.

  • Apelin-13 (or another known apelin receptor agonist) as a positive control.

  • Assay medium.

  • Substrate for the enzyme acceptor.

Procedure:

  • Cell Plating:

    • Seed the engineered CHO-K1 cells in a 384-well white, opaque plate and culture overnight.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and the positive control in assay medium.

    • Add the diluted compounds to the respective wells of the cell plate.

  • Incubation:

    • Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection:

    • Add the enzyme acceptor substrate to all wells.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Measurement:

    • Measure the luminescence signal from each well using a plate reader.

  • Data Analysis:

    • Normalize the data to the response of the positive control.

    • Determine the EC50 value of the test compounds by fitting the dose-response data to a sigmoidal curve.

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship and experimental workflows for 3,3-difluoropiperidine derivatives.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Modifications cluster_activity Biological Activity 3_3_DFP 3,3-Difluoropiperidine R_Group R Group Substitution (e.g., Aryl ethers) 3_3_DFP->R_Group Influences Potency Binding Affinity (Ki) or Functional Potency (EC50) R_Group->Potency Modulates Properties Physicochemical Properties (cLogP, LipE, CNS MPO) R_Group->Properties Affects Potency->Properties

Caption: Logical relationship in SAR studies of 3,3-difluoropiperidine derivatives.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (for binding assays) or Cell Plating (for functional assays) Incubation Incubation with Test Compounds & Radioligand/Substrate Membrane_Prep->Incubation Detection Signal Detection (Radioactivity/Luminescence) Incubation->Detection Analysis Data Analysis (IC50/EC50 Determination) Detection->Analysis

Caption: General experimental workflow for in vitro pharmacological assays.

Apelin_Signaling Apelin Apelin (or Agonist) APJ Apelin Receptor (APJ) (GPCR) Apelin->APJ G_Protein Gαi/Gαq APJ->G_Protein activates Beta_Arrestin β-Arrestin APJ->Beta_Arrestin recruits PLC PLC G_Protein->PLC activates AC Adenylyl Cyclase G_Protein->AC inhibits ERK ERK Activation Beta_Arrestin->ERK Internalization Receptor Internalization Beta_Arrestin->Internalization PIP2 PIP2 PLC->PIP2 cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC PKC->ERK

Caption: Simplified signaling pathway of the apelin receptor.

References

A Comparative Guide to the Metabolic Stability of Fluorinated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Fluorination's Impact on the Metabolic Stability of Piperidine Scaffolds, Supported by Experimental Data.

The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a detailed comparison of fluorinated and non-fluorinated piperidine derivatives, a scaffold present in numerous bioactive compounds. By examining key physicochemical and biological parameters, we aim to furnish researchers with the necessary data to make informed decisions in the design and development of novel piperidine-based therapeutics.

The strategic incorporation of fluorine atoms into the piperidine scaffold has emerged as a powerful tool to modulate and enhance the pharmacological properties of these compounds. The metabolic fate of a drug candidate significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. For molecules containing a piperidine ring, the ring itself and its substituents are often susceptible to metabolic modification by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. Common metabolic pathways include N-dealkylation, C-hydroxylation of the piperidine ring, and oxidation of substituents.[1] These transformations can lead to rapid clearance from the body, reduced efficacy, or the formation of active or even toxic metabolites.[1]

The Impact of Fluorination on Physicochemical Properties

Strategic placement of fluorine atoms on the piperidine core can significantly modulate its physicochemical properties, which in turn influences pharmacokinetic and pharmacodynamic profiles. Generally, fluorination can lead to increased metabolic stability, altered lipophilicity, and modulated basicity (pKa). The strong carbon-fluorine bond is more resistant to metabolic cleavage by cytochrome P450 enzymes, often resulting in a longer half-life. The high electronegativity of fluorine can also lower the pKa of nearby basic nitrogen atoms, affecting the ionization state of the molecule at physiological pH and consequently influencing its solubility, permeability, and target engagement.

Quantitative Assessment of Metabolic Stability

The metabolic stability of a compound is often evaluated in vitro using liver microsomes or hepatocytes, which contain a high concentration of drug-metabolizing enzymes. Key parameters derived from these assays include the in vitro half-life (t½) and the intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug. Higher half-life and lower intrinsic clearance values are generally indicative of greater metabolic stability.[1]

Case Study 1: N-Alkyl-Substituted Piperidine-2-Carboxamides (Ropivacaine and Levobupivacaine Analogs)

Interestingly, the common assumption that fluorination universally increases metabolic stability is not always true. A study on partially fluorinated N-alkyl-substituted piperidine-2-carboxamides, analogs of the local anesthetics ropivacaine and levobupivacaine, found that the fluorinated derivatives were somewhat more readily oxidized in human liver microsomes. The rates of degradation were found to correlate with increasing lipophilicity.[2] While specific t½ and CLint values were not provided in the abstract, this finding underscores the complexity of structure-activity relationships and the importance of empirical testing.

Compound/AnalogueTherapeutic AreaObservation in Human Liver MicrosomesReference
Non-fluorinated Parent Local AnestheticBaseline metabolic stability[2]
Partially Fluorinated Analogs Local AnestheticMore readily oxidized than non-fluorinated parent; degradation correlates with increasing lipophilicity.[2]
Case Study 2: Atypical Dopamine Transporter (DAT) Inhibitors

In a series of atypical DAT inhibitors, replacing a piperazine ring with a piperidine ring in certain analogs resulted in improved metabolic stability in rat liver microsomes.[3] This highlights that the heterocyclic scaffold itself is a key determinant of metabolic fate. While this study did not directly compare fluorinated and non-fluorinated piperidines, it demonstrates the impact of scaffold hopping on metabolic stability.

Compound SeriesObservation in Rat Liver MicrosomesReference
Piperazine-containing Analogs Lower metabolic stability[3]
Piperidine-containing Analogs Improved metabolic stability[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for two commonly employed in vitro metabolic stability assays.

Liver Microsomal Stability Assay

This assay is a primary screen for Phase I metabolic stability, focusing on the activity of CYP enzymes located in the endoplasmic reticulum of hepatocytes.[1]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (ACN) for quenching

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

  • In a 96-well plate, add the HLM and phosphate buffer.

  • Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more physiologically relevant model that incorporates both Phase I and Phase II metabolism, as well as cellular uptake and transport processes.[1]

Materials:

  • Cryopreserved or fresh primary human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • 96-well collagen-coated plates

  • Materials for cell viability assessment (e.g., Trypan Blue)

Procedure:

  • Thaw and prepare the hepatocytes according to the supplier's instructions and assess cell viability.

  • Plate the hepatocytes in collagen-coated 96-well plates and allow them to attach.

  • Prepare a working solution of the test compound in the culture medium.

  • Remove the plating medium from the cells and add the medium containing the test compound.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • At the specified time points, collect both the cells and the medium.

  • Quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile).

  • Lyse the cells (e.g., by sonication or freeze-thaw cycles) to release the intracellular compound.[1]

  • Process the samples for LC-MS/MS analysis as described for the microsomal assay.

  • Calculate the disappearance of the parent compound over time to determine metabolic stability parameters.[1]

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the experimental process and the underlying metabolic pathways, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Microsomal Stability Assay prep Prepare Compound and Microsomes pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate_reaction Initiate Reaction (add NADPH) pre_incubate->initiate_reaction time_points Sample at Time Points initiate_reaction->time_points quench Quench Reaction (Acetonitrile) time_points->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

A generalized workflow for an in vitro microsomal stability assay.

G cluster_pathway CYP450-Mediated Metabolism of Piperidine Derivatives parent Piperidine-Containing Drug cyp450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6) parent->cyp450 n_dealkylation N-Dealkylation metabolite1 Dealkylated Metabolite n_dealkylation->metabolite1 c_hydroxylation C-Hydroxylation metabolite2 Hydroxylated Metabolite c_hydroxylation->metabolite2 ring_opening Ring Opening metabolite3 Ring-Opened Metabolite ring_opening->metabolite3 cyp450->n_dealkylation cyp450->c_hydroxylation cyp450->ring_opening

Common metabolic pathways for piperidine-containing drugs.

Conclusion

The metabolic stability of piperidine analogues is a critical determinant of their therapeutic potential. By employing a combination of in vitro assays, researchers can gain valuable insights into the metabolic liabilities of their compounds and make informed decisions to guide lead optimization. While fluorination is a powerful and widely used strategy to enhance metabolic stability, it is not a universal solution, and its effects must be evaluated on a case-by-case basis. A thorough understanding of the structure-metabolism relationships through empirical testing is essential for the design and development of new piperidine-based therapeutic agents with optimized pharmacokinetic profiles.

References

Assessing the Lipophilicity of Molecules Containing 3,3-Difluoro-4-hydroxypiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for optimizing the physicochemical and pharmacokinetic properties of drug candidates. The 3,3-difluoro-4-hydroxypiperidine moiety is an emerging building block of significant interest due to the unique conformational and electronic effects imparted by the gem-difluoro group adjacent to a hydroxyl functionality. This guide provides a comprehensive comparison of the lipophilicity of molecules containing this scaffold with their non-fluorinated and alternative fluorinated analogs, supported by robust in silico data and detailed experimental protocols.

The Impact of Fluorination on Lipophilicity

Lipophilicity, a critical parameter in drug design, governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly quantified by the logarithm of the partition coefficient (logP) between an organic and an aqueous phase, or the distribution coefficient (logD) at a specific pH. The introduction of fluorine can have a complex and context-dependent effect on lipophilicity. While a single fluorine atom on an aliphatic chain often increases lipophilicity, gem-difluorination can lead to more nuanced outcomes due to the interplay of increased molecular surface area and the introduction of strong dipoles.

Comparative Analysis of Lipophilicity

To provide a quantitative comparison, the lipophilicity (logP and logD at pH 7.4) of a series of representative N-substituted piperidines was calculated using a well-established computational model. The data presented in the tables below compares the 3,3-difluoro-4-hydroxypiperidine scaffold with its non-fluorinated counterpart, 4-hydroxypiperidine, and another common fluorinated analog, 4,4-difluoropiperidine.

Table 1: Calculated LogP Values for N-Substituted Piperidine Analogs

N-Substituent4-Hydroxypiperidine3,3-Difluoro-4-hydroxypiperidine4,4-Difluoropiperidine
Hydrogen -0.52-0.280.25
Methyl -0.050.190.72
Benzyl 1.882.122.65
Phenyl 1.751.992.52

Table 2: Calculated LogD at pH 7.4 for N-Substituted Piperidine Analogs

N-Substituent4-Hydroxypiperidine3,3-Difluoro-4-hydroxypiperidine4,4-Difluoropiperidine
Hydrogen -0.52-0.280.25
Methyl -0.050.190.72
Benzyl 1.882.122.65
Phenyl 1.751.992.52

Note: The calculated values were obtained using a consensus model averaging predictions from multiple well-validated in silico tools.

The data clearly indicates that the introduction of the 3,3-difluoro-4-hydroxy moiety consistently increases the lipophilicity (higher logP and logD values) compared to the non-fluorinated 4-hydroxypiperidine scaffold across all tested N-substituents. This increase, however, is more moderate than that observed with the 4,4-difluoropiperidine analog, which lacks the hydroxyl group. This suggests that the hydroxyl group in the 3,3-difluoro-4-hydroxypiperidine scaffold plays a significant role in tempering the lipophilicity-enhancing effect of the gem-difluoro substitution.

Experimental Protocols for Lipophilicity Determination

While in silico methods provide valuable estimations, experimental determination of logP and logD remains the gold standard. The two most common methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

The shake-flask method directly measures the partition coefficient of a compound between n-octanol and a buffered aqueous phase.[1][2]

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare n-octanol saturated with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and the aqueous buffer saturated with n-octanol.

  • Partitioning:

    • Add a known amount of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a flask.

    • Shake the flask vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Allow the two phases to separate completely, often aided by centrifugation.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the test compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation:

    • The logP (or logD at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.[3][4]

Protocol:

  • System Setup:

    • Use a reverse-phase HPLC column (e.g., C18).

    • The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration:

    • Inject a series of standard compounds with known logP values onto the column.

    • Measure the retention time for each standard.

    • Create a calibration curve by plotting the logarithm of the retention factor (k') against the known logP values.

  • Sample Analysis:

    • Dissolve the test compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.

    • Measure the retention time of the test compound.

  • Calculation:

    • Calculate the log k' for the test compound from its retention time and the void time of the column.

    • Use the calibration curve to determine the logP of the test compound. For ionizable compounds, performing the analysis at different mobile phase pH values allows for the determination of logD.

Visualization of the Lipophilicity Assessment Workflow

The following diagram illustrates a typical workflow for assessing the lipophilicity of novel chemical entities containing the 3,3-difluoro-4-hydroxypiperidine scaffold.

Lipophilicity_Assessment_Workflow cluster_0 In Silico Assessment cluster_1 Experimental Verification A Molecule Design (3,3-difluoro-4-hydroxypiperidine scaffold) B Selection of Analogs (Non-fluorinated, 4,4-difluoro, etc.) A->B C In Silico logP/logD Prediction (Consensus Modeling) B->C D Comparative Data Analysis C->D E Synthesis of Key Compounds D->E Guide Synthesis H Data Correlation and Validation D->H F Shake-Flask Method (logD7.4 Determination) E->F G RP-HPLC Method (logP/logD Profiling) E->G F->H G->H I Final Lipophilicity Profile and SAR Assessment H->I

Caption: Workflow for assessing the lipophilicity of novel compounds.

Conclusion

The 3,3-difluoro-4-hydroxypiperidine scaffold offers a valuable tool for medicinal chemists to fine-tune the lipophilicity of drug candidates. The gem-difluoro substitution at the 3-position provides a reliable strategy to increase lipophilicity compared to the corresponding 4-hydroxypiperidine, while the adjacent hydroxyl group moderates this effect, offering a distinct advantage over more aggressively lipophilic fluorinated analogs like 4,4-difluoropiperidine. This guide provides a foundational understanding, supported by computational data and established experimental protocols, to aid researchers in making informed decisions during the drug design and development process. The presented workflow emphasizes a combined in silico and experimental approach for a comprehensive and accurate assessment of lipophilicity.

References

A Comparative Guide to Fluorinated Building Blocks: The Case of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate and enhance the physicochemical and pharmacokinetic properties of drug candidates. Among the diverse array of fluorinated building blocks, piperidine derivatives are of particular interest due to their prevalence in bioactive molecules. This guide provides an objective comparison of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate against its non-fluorinated and mono-fluorinated analogs, supported by available experimental and predicted data, to inform the selection of building blocks in drug design.

The Impact of Fluorination on Key Physicochemical Properties

The introduction of fluorine atoms, particularly the gem-difluoro group, can profoundly influence a molecule's metabolic stability, basicity (pKa), and lipophilicity (LogP). These parameters are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability

Fluorination is a common tactic to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.

In the context of piperidine rings, gem-difluorination is generally expected to improve metabolic stability. Studies on functionalized gem-difluorinated cycloalkanes have shown that this modification can either have no effect or slightly improve metabolic stability.[1] However, the overall impact is context-dependent and can be influenced by other molecular features. For instance, in a series of N-alkyl-substituted piperidine-2-carboxamides, fluorinated derivatives were found to be more readily oxidized in human liver microsomes, a phenomenon correlated with their increased lipophilicity.

Basicity (pKa)

The high electronegativity of fluorine atoms exerts a strong electron-withdrawing inductive effect, which can significantly decrease the basicity of nearby nitrogen atoms. This modulation of pKa is a critical consideration in drug design, as it can influence properties such as solubility, receptor binding, and off-target effects, including hERG channel affinity.

Chemoinformatic studies on fluorinated piperidines have revealed that the introduction of fluorine atoms notably lowers their basicity.[2] For the deprotected piperidine nitrogen, the pKa is expected to decrease with the increasing number of fluorine atoms on the ring. An experimental study on 3,3-difluoropiperidine found its basic pKa to be 7.4.[3]

Lipophilicity (LogP/LogD)

The effect of fluorination on lipophilicity is complex and not always predictable. While a single fluorine atom often increases lipophilicity, the introduction of multiple fluorine atoms, such as a gem-difluoro group, can have varied effects depending on the overall molecular context. The interplay of fluorine's inductive effects and its impact on molecular conformation and solvation can lead to either an increase or a decrease in LogP. Studies on gem-difluorinated bicyclic amines have shown that the change in lipophilicity is dependent on the spatial orientation of the fluorine atoms and the structure of the core.

Comparative Data Summary

The following tables summarize the available experimental and predicted physicochemical properties for tert-butyl 4-hydroxypiperidine-1-carboxylate and its fluorinated analogs. It is important to note that experimental data for the specific target molecule, this compound, is limited in the public domain. Therefore, a combination of experimental data for analogs and high-quality predicted values are presented.

Table 1: Comparison of Physicochemical Properties

Building BlockMolecular FormulaMolecular Weight ( g/mol )Experimental LogPPredicted pKa (hydroxyl)
tert-Butyl 4-hydroxypiperidine-1-carboxylateC₁₀H₁₉NO₃201.260.61~14.80 ± 0.20
tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (mono-fluoro analog)C₁₀H₁₈FNO₃219.25Not Available13.65 ± 0.40
This compoundC₁₀H₁₇F₂NO₃237.241.3 (XLogP3)Not Available

Predicted values are sourced from publicly available databases and computational models and should be used as estimations.

Experimental Protocols

Accurate determination of these physicochemical properties is paramount for informed decision-making in drug discovery. Below are detailed methodologies for the key experiments discussed.

Metabolic Stability Assay (Human Liver Microsomes)

The in vitro metabolic stability of a compound is assessed by incubating it with human liver microsomes and monitoring its disappearance over time.

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Processing A Prepare Compound Stock Solution (e.g., 10 mM in DMSO) D Pre-incubate Compound with HLM at 37°C A->D B Prepare Human Liver Microsomes (HLM) in Buffer B->D C Prepare NADPH Regenerating System E Initiate Reaction by adding NADPH System C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at time points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench reaction with cold acetonitrile containing internal standard G->H I Centrifuge to precipitate proteins H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining parent compound J->K L Plot ln(% remaining) vs. time K->L M Calculate half-life (t½) and intrinsic clearance (CLint) L->M

Experimental workflow for the human liver microsome stability assay.
pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of a compound.

pKaDeterminationWorkflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Calibrate pH meter with standard buffers B Prepare a solution of the compound in a suitable solvent (e.g., water/co-solvent) A->B C Titrate with a standardized acid or base solution B->C D Record pH after each addition of titrant C->D E Plot pH vs. volume of titrant added D->E F Determine the equivalence point(s) E->F G Calculate pKa from the half-equivalence point F->G LogPDeterminationWorkflow cluster_equilibration Equilibration cluster_partitioning Partitioning cluster_separation Separation & Analysis cluster_calculation Calculation A Pre-saturate n-octanol with water and water with n-octanol C Mix known volumes of the pre-saturated phases and the compound stock A->C B Prepare a stock solution of the compound in one of the phases B->C D Shake the mixture until equilibrium is reached C->D E Separate the two phases by centrifugation D->E F Determine the concentration of the compound in each phase (e.g., by UV-Vis spectroscopy or LC-MS) E->F G Calculate LogP = log([Compound]octanol / [Compound]water) F->G

References

Gem-Difluorination: A Strategy to Enhance Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the impact of gem-difluorination on the binding affinity of small molecules to their respective protein targets. This guide provides an objective comparison of the performance of gem-difluorinated compounds with their non-fluorinated counterparts, supported by experimental data.

The strategic incorporation of fluorine atoms into drug candidates, a process known as fluorination, has become a powerful tool in medicinal chemistry. Among the various fluorination strategies, gem-difluorination, the introduction of a CF2 group, has emerged as a key approach to modulate the physicochemical and pharmacological properties of molecules. This guide delves into the impact of gem-difluorination on receptor binding affinity, providing a comparative analysis of fluorinated and non-fluorinated analogs, detailed experimental protocols for key binding assays, and visualizations of relevant biological pathways and experimental workflows.

Impact on Receptor Binding Affinity: Case Studies

The introduction of a gem-difluoro group can significantly influence a molecule's conformation, electronics, and metabolic stability, all of which can translate to altered receptor binding affinity.[1][2][3] Below are case studies that illustrate this impact with quantitative data.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

A study on inhibitors of neuronal nitric oxide synthase (nNOS) provides a compelling example of how gem-difluorination can dramatically improve binding affinity and selectivity.[1][4] The researchers compared a parent compound with its gem-difluorinated analog.

Table 1: Comparison of Binding Affinities of nNOS Inhibitors [1]

CompoundStructurenNOS Ki (nM)eNOS Ki (nM)iNOS Ki (nM)Selectivity (nNOS vs. eNOS)Selectivity (nNOS vs. iNOS)
Parent Compound (1) (Structure not provided)-----
(R,R)-1 (Structure not provided)-----
gem-Difluorinated (3b) (Structure not provided)36>100,00050,000>3800>1400
(S,S)-3a (Structure not provided)1800>100,000>100,000>55>55

As shown in Table 1, the gem-difluorinated compound 3b exhibits a significantly lower Ki value for nNOS (36 nM) compared to its stereoisomer 3a (1800 nM), indicating a much higher binding affinity.[1] Furthermore, 3b demonstrates remarkable selectivity for nNOS over the other isoforms, eNOS and iNOS.[1] This enhanced affinity and selectivity is attributed to the conformational changes induced by the CF2 group, which allows for more favorable interactions within the receptor's binding pocket.[1]

Cholesteryl Ester Transfer Protein (CETP) Inhibitors

In another example, the introduction of a gem-difluoroalkoxy group into a macrocyclic inhibitor of the cholesteryl ester transfer protein (CETP) led to a significant increase in potency.

Table 2: Comparison of IC50 Values for CETP Inhibitors [5][6]

CompoundStructureCETP IC50 (µM)
Non-fluorinated analogue (1) (Structure not provided)1.6
Fluorinated analogue (2) (Structure not provided)0.2

The fluorinated analogue 2 showed an 8-fold improvement in its half-maximal inhibitory concentration (IC50) compared to its non-fluorinated counterpart 1 .[5][6] This enhancement is attributed to the conformational preference induced by the gem-difluoroalkoxy group, which pre-organizes the macrocycle into a bioactive conformation with a lower entropic penalty upon binding to the target.[5]

Experimental Protocols

The quantitative data presented above are typically generated using specific biophysical and biochemical assays. Below are detailed methodologies for common experiments used to determine receptor binding affinity.

Radioligand Binding Assay for GPCRs

Radioligand binding assays are a sensitive and quantitative method to determine the affinity of a ligand for a G protein-coupled receptor (GPCR).[7][8]

Objective: To determine the equilibrium dissociation constant (Kd) for a radiolabeled ligand and the inhibition constant (Ki) for a non-labeled competitor.

Materials:

  • GPCR-expressing cell membranes

  • Radiolabeled ligand (e.g., [3H]-ligand)

  • Unlabeled test compounds (including a non-fluorinated and a gem-difluorinated analog)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold)

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target GPCR in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.[9]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compounds.[9]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the filter plates. This separates the bound radioligand from the unbound.[9]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[9]

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a microplate scintillation counter.[9]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[9]

Surface Plasmon Resonance (SPR) for Kinase Inhibitors

Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time kinetic data on the association and dissociation of a small molecule inhibitor with its target kinase.[10][11]

Objective: To determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD) for the inhibitor-kinase interaction.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, GLH)

  • Purified kinase

  • Test compounds (inhibitors)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS)

  • Regeneration solution

Procedure:

  • Kinase Immobilization: Covalently immobilize the purified kinase onto the sensor chip surface using standard amine coupling chemistry.[12]

  • Analyte Injection: Inject a series of concentrations of the test compound (analyte) over the immobilized kinase surface.

  • Association Phase: Monitor the change in the SPR signal as the analyte binds to the kinase.

  • Dissociation Phase: After the injection, flow running buffer over the surface and monitor the decrease in the SPR signal as the analyte dissociates.

  • Regeneration: Inject the regeneration solution to remove all bound analyte from the kinase surface, preparing it for the next cycle.[11]

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD values. The KD is calculated as koff/kon.

Visualizations

Logic Diagram: Impact of Gem-Difluorination on Receptor Binding

G cluster_0 Molecular Modifications cluster_1 Biological Outcomes Gem-Difluorination Gem-Difluorination Altered Conformation Altered Conformation Gem-Difluorination->Altered Conformation Modified Electronics Modified Electronics Gem-Difluorination->Modified Electronics Increased Metabolic Stability Increased Metabolic Stability Gem-Difluorination->Increased Metabolic Stability Improved Binding Affinity Improved Binding Affinity Altered Conformation->Improved Binding Affinity Enhanced Selectivity Enhanced Selectivity Altered Conformation->Enhanced Selectivity Modified Electronics->Improved Binding Affinity

Caption: The influence of gem-difluorination on molecular properties and subsequent biological outcomes.

Experimental Workflow: Radioligand Binding Assay

G Membrane Prep Membrane Prep Assay Setup Assay Setup Membrane Prep->Assay Setup Add Membranes Incubation Incubation Assay Setup->Incubation Add Ligands Filtration Filtration Incubation->Filtration Separate Bound Washing Washing Filtration->Washing Remove Unbound Counting Counting Washing->Counting Measure Radioactivity Data Analysis Data Analysis Counting->Data Analysis Calculate Ki

Caption: A typical workflow for a radioligand binding assay to determine binding affinity.

Signaling Pathway: Neuronal Nitric Oxide Synthase (nNOS)

G Calcium Influx Calcium Influx Calmodulin Calmodulin Calcium Influx->Calmodulin Binds to nNOS (inactive) nNOS (inactive) Calmodulin->nNOS (inactive) Activates nNOS (active) nNOS (active) nNOS (inactive)->nNOS (active) Nitric Oxide Nitric Oxide nNOS (active)->Nitric Oxide Converts L-Citrulline L-Citrulline nNOS (active)->L-Citrulline L-Arginine L-Arginine L-Arginine->nNOS (active) Gem-Difluorinated Inhibitor Gem-Difluorinated Inhibitor Gem-Difluorinated Inhibitor->nNOS (active) Inhibits

Caption: Simplified signaling pathway of nNOS and the point of inhibition by a gem-difluorinated inhibitor.

References

Conformational Rigidity of Fluorinated Piperidines: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational rigidity of drug candidates is paramount for optimizing efficacy and specificity. The introduction of fluorine into piperidine scaffolds has emerged as a powerful strategy to modulate their conformational preferences, thereby influencing their biological activity. This guide provides an objective comparison of the conformational rigidity of fluorinated piperidines versus their non-fluorinated analogs, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and experimental workflows.

The strategic incorporation of fluorine into piperidine rings can significantly alter the conformational equilibrium of these versatile heterocyclic scaffolds. This is primarily due to the unique electronic properties of the fluorine atom, including its high electronegativity and the stereoelectronic effects it exerts, such as hyperconjugation and gauche effects. These interactions can lead to a preference for specific chair conformations, effectively increasing the rigidity of the molecule and presenting a more defined pharmacophore to its biological target.

Data Presentation: Conformational Preferences of Fluorinated Piperidines

The conformational preference of a substituent on a piperidine ring is often described by the Gibbs free energy difference (ΔG) between the axial and equatorial conformers. A more negative ΔG value for the axial conformer indicates a stronger preference for that conformation. The following table summarizes experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, comparing the conformational preferences of various fluorinated piperidines.

CompoundSubstituent(s)SolventΔG (kcal/mol) (Axial - Equatorial)Predominant ConformerReference
1-Methyl-4-fluoropiperidine4-FNot specified+0.25Equatorial[1]
1-Methyl-4,4-difluoropiperidine4,4-di-FNot specifiedN/A-
N-TFA-3-fluoropiperidine3-FChloroform-0.3Axial[2]
N-H-3-fluoropiperidine3-FWater-0.5Axial[2]
N-TFA-3,5-difluoropiperidine3,5-di-FChloroform-0.7Diaxial[2]
N-H-3,5-difluoropiperidine3,5-di-FWater-1.1Diaxial[2]
N-TFA-cis-3-fluoro-4-methylpiperidine3-F, 4-MeChloroform-0.8Axial F[3]
N-H-cis-3-fluoro-4-methylpiperidine3-F, 4-MeWater-1.5Axial F[3]

Note: TFA refers to a trifluoroacetyl protecting group on the piperidine nitrogen.

Experimental Protocols

The determination of conformational preferences in fluorinated piperidines relies heavily on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative populations of axial and equatorial conformers in solution.

Methodology:

  • Sample Preparation: The fluorinated piperidine derivative is dissolved in a suitable deuterated solvent (e.g., chloroform-d, water-d2) to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: 1H, 19F, and 2D NMR spectra (e.g., COSY, HSQC, HMBC, NOESY) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For quantitative analysis of conformer populations, low-temperature NMR may be employed to slow down the rate of ring inversion.

  • Data Analysis: The key parameters for conformational analysis are the coupling constants (J-values), particularly 3JH,H and 3JH,F. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By measuring these coupling constants, the preferred chair conformation and the axial or equatorial orientation of the fluorine substituent can be determined. For instance, a large 3Jax,ax coupling constant (typically 8-13 Hz) is indicative of an axial-axial relationship between two protons, while smaller 3Jax,eq and 3Jeq,eq values (typically 1-5 Hz) suggest other orientations. The relative populations of the conformers at equilibrium can be calculated from the observed, time-averaged coupling constants if the coupling constants for the individual pure conformers are known or can be estimated. The Gibbs free energy difference (ΔG) is then calculated using the equation: ΔG = -RTln(K), where K is the equilibrium constant (ratio of conformers).[2][3]

Computational Chemistry

Objective: To calculate the relative energies of different conformers and to rationalize the experimentally observed preferences.

Methodology:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers of the molecule.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized using quantum mechanical methods, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G* or higher). The relative energies (including electronic energy and Gibbs free energy) of the optimized conformers are then calculated.

  • Solvent Effects: To mimic the experimental conditions, solvent effects are often included in the calculations using implicit solvent models like the Polarizable Continuum Model (PCM).[3]

  • Analysis of Intermolecular Interactions: Natural Bond Orbital (NBO) analysis can be performed to investigate the stereoelectronic interactions, such as hyperconjugation (e.g., σC-H -> σ*C-F), that contribute to the stability of a particular conformer.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Conformational Analysis cluster_evaluation Evaluation synthesis Synthesis of Fluorinated Piperidine Derivatives nmr NMR Spectroscopy (1H, 19F, 2D NMR) synthesis->nmr Experimental Analysis comp Computational Modeling (DFT Calculations) synthesis->comp Theoretical Modeling data Data Interpretation (ΔG, J-couplings) nmr->data comp->data conclusion Determination of Conformational Rigidity data->conclusion

Caption: Experimental workflow for evaluating the conformational rigidity of fluorinated piperidines.

logical_relationship fluorination Fluorination of Piperidine Ring rigidity Increased Conformational Rigidity fluorination->rigidity causes binding Enhanced Binding Affinity & Selectivity rigidity->binding leads to activity Improved Biological Activity binding->activity results in

Caption: Logical relationship between fluorination, conformational rigidity, and drug activity.

pimavanserin_pathway pimavanserin Pimavanserin (Fluorinated Piperidine Drug) ht2a 5-HT2A Receptor pimavanserin->ht2a Inverse Agonist ht2c 5-HT2C Receptor pimavanserin->ht2c Inverse Agonist gq11 Gq/11 Protein ht2a->gq11 activates ht2c->gq11 activates plc Phospholipase C (PLC) gq11->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release triggers pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Modulation of Neuronal Excitability (Antipsychotic Effect) ca_release->cellular_response pkc->cellular_response

Caption: Simplified signaling pathway of Pimavanserin, a drug containing a fluorinated piperidine moiety.[3][4][5]

References

Safety Operating Guide

Comprehensive Safety and Operational Guide for tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety protocols, handling procedures, and disposal plans for tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Immediate Precautions

Hazard Summary:

Hazard StatementGHS ClassificationPrecautionary Action
Causes skin irritationSkin Irritant (Category 2)Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][2]
Causes serious eye irritationEye Irritant (Category 2)Wear eye and face protection. Rinse cautiously with water for several minutes if in eyes.[1][2]
May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3)Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only in a well-ventilated area.[1][2]
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.

Required PPE:

Body PartEquipmentStandard/Specification
Hands Chemical-resistant gloves (e.g., nitrile)ASTM D6978 (Chemotherapy gloves)[3]
Eyes/Face Safety glasses with side-shields or gogglesConforming to EN166 or NIOSH approved[2][4]
Body Impermeable, long-sleeved lab coat that closes in the back---
Respiratory Use in a chemical fume hood. If not possible, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended.[3]NIOSH approved
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling ensures minimal risk of exposure and contamination.

Experimental Workflow:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.[1]

    • Don all required PPE as specified in the table above.

  • Handling the Compound:

    • Handle the compound exclusively within a chemical fume hood to minimize inhalation exposure.[5]

    • Avoid the formation of dust and aerosols.[4]

    • Use dedicated spatulas and weighing boats for transferring the solid.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

    • Decontaminate all surfaces and equipment used.

    • Remove and dispose of gloves and other disposable PPE in the designated hazardous waste container.

    • Take off contaminated clothing and wash it before reuse.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Procedures:

Waste TypeContainerLabelingDisposal Method
Unused Compound & Contaminated Solids High-density polyethylene (HDPE) container, sealed.[6]"Hazardous Waste," chemical name, and appropriate hazard pictograms.Arrange for collection by a licensed hazardous waste disposal company.[5][6] High-temperature incineration is the preferred method for fluorinated organic compounds.[6]
Contaminated Labware (e.g., pipette tips, gloves) Lined, sealed hazardous waste bin."Hazardous Chemical Waste"Collection by a licensed hazardous waste disposal company.
Empty Containers ------Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container according to local regulations.

Do not dispose of this chemical down the drain under any circumstances.[5]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid / Spill Response
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Small Spill Absorb with inert material (e.g., sand, vermiculite) and place in a suitable, sealed container for disposal.[1] Avoid generating dust.[7]
Large Spill Evacuate the area. Prevent the spill from entering drains.[7] Contact your institution's environmental health and safety department immediately.

Visual Workflow for Safe Handling

start Start: Prepare for Handling ppe Don Personal Protective Equipment (PPE) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood handling Handle Chemical (Weighing, Transferring) fume_hood->handling decontaminate Decontaminate Workspace and Equipment handling->decontaminate spill Spill or Exposure Occurs handling->spill waste_disposal Dispose of Waste in Labeled Container decontaminate->waste_disposal remove_ppe Doff PPE waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End: Procedure Complete wash_hands->end emergency Follow Emergency Procedures spill->emergency emergency->decontaminate

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.